molecular formula C7H12O2 B7760941 Cyclohexanecarboxylic acid CAS No. 50825-29-1

Cyclohexanecarboxylic acid

Cat. No.: B7760941
CAS No.: 50825-29-1
M. Wt: 128.17 g/mol
InChI Key: NZNMSOFKMUBTKW-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid is a monocarboxylic acid that consists of cyclohexane substituted by a carboxy group. It is a conjugate acid of a cyclohexanecarboxylate.
This compound has been reported in Alicyclobacillus acidocaldarius and Streptomyces collinus with data available.
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexanecarboxylic acid
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InChI

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)
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InChI Key

NZNMSOFKMUBTKW-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)C(=O)O
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Molecular Formula

C7H12O2
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DSSTOX Substance ID

DTXSID8059180
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Molecular Weight

128.17 g/mol
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Physical Description

Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS], Solid, White solid; rum, raisins, fruity, fatty sweet odour
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Boiling Point

232.00 to 233.00 °C. @ 760.00 mm Hg
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Solubility

4.6 mg/mL at 25 °C, Slightly soluble in water; miscible in fat, Miscible at room temperature (in ethanol)
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Density

1.029-1.037
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Vapor Pressure

0.03 [mmHg]
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CAS No.

98-89-5, 50825-29-1
Record name Cyclohexanecarboxylic acid
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Melting Point

31 - 32 °C
Record name Cyclohexanecarboxylic acid
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Foundational & Exploratory

Cyclohexanecarboxylic acid physical properties and spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Spectroscopic Properties of Cyclohexanecarboxylic Acid

Introduction

This compound (CCA), also known as hexahydrobenzoic acid, is a saturated monocarboxylic acid with the chemical formula C₇H₁₂O₂.[1][2] Structurally, it consists of a cyclohexane ring bonded to a carboxyl functional group.[3] This compound serves as a vital intermediate in various industrial and pharmaceutical syntheses.[1][4] It is a precursor in the production of caprolactam, the monomer for nylon-6, and is used in the manufacturing of paint and varnish driers.[1][5] Furthermore, its derivatives have shown potential as anticonvulsant agents, making a thorough understanding of its physicochemical properties and spectral characteristics essential for researchers in drug development and materials science.[6][7]

This guide provides a comprehensive overview of the physical properties and spectroscopic data of this compound, grounded in established experimental data and analytical techniques. It is designed to be a practical resource for scientists and researchers, offering not just data, but also the rationale behind the analytical interpretation.

Physical and Chemical Properties

At ambient temperatures, this compound is a white crystalline solid with a characteristic faint, cheese-like odor.[1][5][6] Its physical state is a direct consequence of its melting point, which is just above standard room temperature. The molecule's structure features a nonpolar, hydrophobic cyclohexane ring and a polar, hydrophilic carboxylic acid group, giving it a dual nature that dictates its solubility.[3] It is sparingly soluble in water but shows good solubility in many organic solvents.[3][5]

Table 1: Key Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [2][8]
Appearance White crystalline solid[1][2][3][8]
Melting Point 29-32 °C (84-90 °F)[2][8][9]
Boiling Point 232-234 °C (450-453 °F)[2][8][9]
Density ~1.033 g/mL at 25 °C[1][5]
Water Solubility 0.201 g/100 mL at 15 °C[1]
Organic Solvent Solubility Soluble in ethanol, acetone, and ether[3][5][6]
pKa Weakly acidic[5]
Refractive Index (n20/D) ~1.461[9]
LogP 1.96[2][10]

Spectroscopic Analysis: A Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of chemical compounds. For this compound, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of structural information.

Infrared (IR) Spectroscopy

Principle & Causality: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of absorption is characteristic of the bond type and its environment, making it an excellent tool for identifying functional groups. For CCA, IR is used to confirm the presence of the critical carboxylic acid moiety.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). No special preparation like creating a KBr pellet is needed, making ATR a rapid and common technique.

  • Data Acquisition: The sample is pressed against the crystal to ensure good contact. The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Interpretation of the IR Spectrum: The IR spectrum of this compound is dominated by features of the carboxyl group and the alkyl cyclohexane ring.

  • O-H Stretch: A very broad absorption band is observed in the region of 3300-2500 cm⁻¹ . This breadth is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer, a highly characteristic feature.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexane ring.

  • C=O Stretch: A strong, sharp absorption peak appears at approximately 1700 cm⁻¹ . This is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • C-O Stretch & O-H Bend: Absorptions in the fingerprint region, typically around 1300-1200 cm⁻¹ (C-O stretch) and 920 cm⁻¹ (out-of-plane O-H bend), further confirm the presence of the carboxylic acid group.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis P1 Place solid CCA sample on ATR crystal A2 Record sample spectrum (4000-400 cm⁻¹) P1->A2 A1 Record background spectrum (empty crystal) S1 Subtract background from sample spectrum A1->S1 A2->S1 S2 Identify characteristic peaks: - Broad O-H (3300-2500 cm⁻¹) - Strong C=O (~1700 cm⁻¹) - Alkyl C-H (<3000 cm⁻¹) S1->S2

Fig 1: Experimental workflow for ATR-IR analysis of CCA.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.

  • Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra. For ¹³C, a proton-decoupled experiment is standard to ensure each unique carbon appears as a single line.

Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum shows distinct signals for the different types of protons.

  • -COOH Proton (1H): A very broad singlet is typically observed far downfield, often between 10-12 ppm . Its chemical shift is highly dependent on concentration and solvent. This signal can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the acidic proton will exchange with deuterium, causing the peak to disappear.

  • Alpha-Proton (-CH-COOH) (1H): The proton on the carbon adjacent to the carboxyl group appears as a multiplet around 2.2-2.4 ppm . It is deshielded by the electron-withdrawing effect of the carboxyl group.

  • Cyclohexane Protons (10H): The remaining ten protons on the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region, typically between 1.2-2.0 ppm . The complexity arises from the conformational rigidity of the ring and the small differences in the chemical environments of the axial and equatorial protons.

Interpretation of the ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five chemically non-equivalent carbon atoms.[11]

  • Carbonyl Carbon (-COOH): The most downfield signal, appearing around 180-183 ppm , is characteristic of a carboxylic acid carbonyl carbon.[11]

  • Alpha-Carbon (-CH-COOH): The carbon directly attached to the carboxyl group appears at approximately 43 ppm .[11]

  • Cyclohexane Ring Carbons: The remaining four signals correspond to the other carbons of the ring. Due to symmetry, there are only three unique positions relative to the carboxyl group (C2/C6, C3/C5, and C4). These typically appear in the 25-30 ppm range.[11][12] The carbon at the 4-position is generally the most shielded (furthest upfield), while the carbons at the 2/6 positions are the most deshielded of the ring carbons.

Fig 2: Correlation of CCA's structure with its expected NMR signals.
Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry bombards a molecule with high-energy electrons (in Electron Ionization, EI-MS), causing it to ionize and break apart into charged fragments. The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight, while the pattern of fragment ions provides a molecular fingerprint that reveals structural components.

Experimental Protocol (EI-MS):

  • Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a beam of electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, more stable ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio, and then detected.

Interpretation of the Mass Spectrum:

  • Molecular Ion (M⁺•): The molecular ion peak for this compound should appear at m/z = 128 , corresponding to its molecular weight.[2][13] This peak may be of moderate to low intensity due to the molecule's propensity to fragment.

  • Key Fragment Ions: The fragmentation pattern is highly informative.[2][14]

    • [M - OH]⁺ (m/z = 111): Loss of a hydroxyl radical (-•OH) is a common fragmentation for carboxylic acids.

    • [M - COOH]⁺ (m/z = 83): Loss of the entire carboxyl group as a radical (-•COOH) results in a prominent peak corresponding to the cyclohexyl cation. This is often a very stable and abundant fragment.

    • Loss of H₂O (m/z = 110): A peak corresponding to the loss of a neutral water molecule from the molecular ion can also be observed.

    • Ring Fragmentation: Further fragmentation of the cyclohexyl ring leads to a series of smaller peaks in the lower m/z region (e.g., at m/z = 55, 41), which are characteristic of cyclic alkanes.

MS_Fragmentation cluster_frags Primary Fragmentation Pathways M Molecular Ion (M⁺•) m/z = 128 F1 Fragment [M - •OH]⁺ m/z = 111 M->F1 - •OH F2 Fragment [M - •COOH]⁺ m/z = 83 (Cyclohexyl cation) M->F2 - •COOH F3 Fragment [M - H₂O]⁺• m/z = 110 M->F3 - H₂O F4 Further Ring Fragmentation (e.g., m/z = 55, 41) F2->F4

Fig 3: Major fragmentation pathways for this compound in EI-MS.

Safety and Handling

According to Safety Data Sheets (SDS), this compound is classified as an irritant.[1] It can cause skin irritation and serious eye damage or irritation.[15][16][17] May also cause respiratory irritation.[1][15] Therefore, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound.[15][16] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[6]

Conclusion

This compound is a well-characterized compound whose identity, purity, and structure can be unequivocally confirmed through a combination of standard analytical techniques. Its physical properties are dictated by the interplay between its alkyl ring and carboxyl group. Spectroscopic analysis provides a detailed structural fingerprint: IR spectroscopy confirms the essential carboxylic acid functional group, NMR spectroscopy elucidates the precise ¹H and ¹³C atomic environments, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. This guide provides the foundational data and interpretive logic necessary for researchers utilizing this versatile chemical in their work.

References

Synthesis of Cyclohexanecarboxylic Acid via Benzoic Acid Hydrogenation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of cyclohexanecarboxylic acid (CHCA) through the catalytic hydrogenation of benzoic acid (BA). CHCA is a pivotal intermediate in the pharmaceutical and fine chemical industries, notably as a precursor to caprolactam for the production of nylon-6.[1][2] This document, intended for researchers, scientists, and drug development professionals, elucidates the reaction mechanisms, compares various catalytic systems, and offers detailed experimental protocols. By integrating fundamental principles with practical insights, this guide aims to equip scientists with the knowledge to optimize this critical transformation with high selectivity and efficiency.

Introduction: Significance and Synthetic Overview

This compound (C7H12O2) is a saturated monocarboxylic acid that serves as a versatile building block in organic synthesis.[1] Its applications are extensive, ranging from the production of polymers and plasticizers to its use as an intermediate in the synthesis of pharmaceuticals like praziquantel and agrochemicals.[2][3] The primary industrial route to CHCA is the catalytic hydrogenation of benzoic acid, a process that, while conceptually straightforward, presents significant challenges in achieving high chemoselectivity.[4] The core transformation involves the saturation of the aromatic ring without reducing the carboxylic acid functionality.

The hydrogenation of benzoic acid is a versatile reaction as it involves two reactive sites: the aromatic ring and the carboxylic group.[5] The desired product, this compound, results from the selective hydrogenation of the benzene ring. However, depending on the catalyst and reaction conditions, side reactions can occur, leading to the formation of byproducts such as benzyl alcohol (from carboxylic group hydrogenation), toluene (from hydrodeoxygenation), and cyclohexyl methanol (from further hydrogenation of CHCA).[5][6] Therefore, the rational design of the catalyst and the careful selection of reaction parameters are paramount to achieving high yields of the desired product.

Reaction Mechanisms and Thermodynamic Considerations

The hydrogenation of benzoic acid to this compound is a thermodynamically favorable process, driven by the conversion of an aromatic system to a more stable saturated ring. However, overcoming the kinetic barrier associated with the high resonance energy of the benzene ring requires the use of a catalyst and typically elevated temperatures and pressures.[2]

The generally accepted mechanism for the hydrogenation of aromatic rings on noble metal catalysts involves the following key steps:

  • Adsorption of Reactants: Both benzoic acid and hydrogen adsorb onto the surface of the catalyst. The orientation of the adsorbed benzoic acid molecule is crucial for selectivity. For the desired reaction, the aromatic ring must be oriented towards the catalyst surface.[5]

  • Dissociative Adsorption of Hydrogen: Molecular hydrogen (H2) dissociates into atomic hydrogen on the catalyst surface.

  • Stepwise Hydrogenation of the Aromatic Ring: The adsorbed benzoic acid undergoes a series of stepwise additions of atomic hydrogen to the aromatic ring, leading to the formation of cyclohexene and cyclohexadiene intermediates before reaching the fully saturated this compound.

  • Desorption of the Product: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites.

The chemoselectivity of the reaction is a delicate balance. Catalysts that strongly adsorb the carboxylic acid group can promote its reduction to benzyl alcohol.[7] Conversely, catalysts that favor the flat adsorption of the aromatic ring will preferentially yield this compound.[5]

G cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_pathways Reaction Pathways cluster_products Products BA Benzoic Acid (BA) adsorption Adsorption of BA and Dissociation of H2 BA->adsorption H2 Hydrogen (H2) H2->adsorption desired_path Desired Pathway: Ring Hydrogenation adsorption->desired_path side_path1 Side Pathway 1: Carboxylic Group Reduction adsorption->side_path1 CHCA Cyclohexanecarboxylic Acid (CHCA) desired_path->CHCA BzOH Benzyl Alcohol (BzOH) side_path1->BzOH side_path2 Side Pathway 2: Further Hydrogenation/ Hydrgenolysis CHM Cyclohexyl Methanol (CHM) side_path2->CHM Toluene Toluene side_path2->Toluene CHCA->side_path2 If not desorbed BzOH->side_path2 Hydrogenolysis

Catalytic Systems: A Comparative Analysis

The choice of catalyst is the most critical factor in determining the success of benzoic acid hydrogenation. Both noble and non-noble metal catalysts have been extensively studied, each with its own set of advantages and disadvantages.

Noble Metal Catalysts

Noble metals such as Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt) are highly active for the hydrogenation of aromatic rings.[3][8]

  • Rhodium (Rh): Often considered the most active catalyst for this transformation, Rh-based catalysts, particularly on a carbon support (Rh/C), can achieve high conversions and 100% selectivity to CHCA under relatively mild conditions.[3]

  • Ruthenium (Ru): Ru-based catalysts are also highly active but can sometimes lead to the hydrogenation of both the aromatic ring and the carboxylic group, resulting in the formation of cyclohexyl methanol.[5][6] The selectivity can be tuned by the choice of support and the addition of promoters. For instance, the addition of tin (Sn) to a Ru/Al2O3 catalyst can completely inhibit the hydrogenation of the aromatic ring and favor the formation of benzyl alcohol.[7]

  • Palladium (Pd): Pd catalysts, especially Pd on carbon (Pd/C), are known for their high selectivity towards CHCA, often achieving 100% selectivity.[5][9] However, their activity can be lower compared to Rh and Ru.[3]

  • Platinum (Pt): Pt-based catalysts, particularly on a titania (TiO2) support, have shown remarkable activity and selectivity for benzoic acid hydrogenation.[10]

Non-Noble Metal Catalysts

While noble metal catalysts are highly effective, their cost can be a significant drawback for industrial applications. Consequently, research has also focused on developing catalysts based on more abundant and less expensive non-noble metals.

  • Nickel (Ni): Nickel-based catalysts, such as Raney Ni and supported Ni catalysts, are viable alternatives.[11] Microwave-activated biochar-supported Ni catalysts have demonstrated high selectivity (100%) for CHCA.[11]

The Role of the Catalyst Support

The catalyst support can significantly influence the activity and selectivity of the hydrogenation reaction. The support can affect the dispersion of the metal nanoparticles, the metal-support interaction, and the adsorption of reactants.[12] Common supports include activated carbon, alumina (Al2O3), titania (TiO2), and silica (SiO2). For instance, the dispersion stability of the support in the reaction solution has been identified as a key factor governing the activity of Ir-based catalysts.[12]

Comparative Performance of Various Catalytic Systems
CatalystSupportSolventTemperature (°C)H2 Pressure (MPa)Conversion (%)Selectivity to CHCA (%)Reference
5% Rh/CCarbonscCO25010~100100[3]
5% Ru/CCarbon1,4-dioxane/water (1:1)2206.8910086[5]
5% Pd/CCarbon1,4-dioxane2206.8959.7100[9]
Pt/TiO2TitaniaHexane805>99>99[10]
Ni/C (microwave-activated)Carbon-200-86.2100[11]
Ir-basedN-doped carbonWater850.1HighHigh[12]

The Crucial Influence of the Reaction Medium

The solvent plays a multifaceted role in the hydrogenation of benzoic acid, influencing reactant solubility, hydrogen solubility, and the interaction of reactants with the catalyst surface.[5]

  • Aqueous Media: Water is an environmentally benign solvent and its use can promote the hydrogenation of the aromatic ring over the carboxylic group.[5] The polar nature of water can lead to an orientation of the benzoic acid molecule where the hydrophobic aromatic ring is directed towards the catalyst surface, while the hydrophilic carboxylic group faces the solvent.[5]

  • Binary Solvent Systems: Mixtures of solvents, such as 1,4-dioxane and water, have been shown to enhance both conversion and selectivity. A 1:1 mixture of 1,4-dioxane and water with a 5% Ru/C catalyst resulted in 100% conversion and 86% selectivity to CHCA.[5] This binary system can increase hydrogen solubility while reducing the formation of hydrogenolysis byproducts.[5]

  • Supercritical Carbon Dioxide (scCO2): scCO2 is an attractive alternative to traditional organic solvents due to its non-toxic, non-flammable nature and tunable properties. Hydrogenation of benzoic acid in scCO2 has been shown to be highly efficient, allowing for high conversions and selectivities at relatively low temperatures.[3] The presence of CO2 can increase the reaction rate.[3]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the laboratory-scale synthesis of this compound from benzoic acid using a high-pressure batch reactor.

Materials and Equipment
  • Reactant: Benzoic acid (99%+)

  • Catalyst: 5% Rh/C (or other selected catalyst)

  • Solvent: Deionized water, 1,4-dioxane, or scCO2 grade CO2

  • Gases: High-purity hydrogen (H2) and nitrogen (N2)

  • Equipment:

    • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet and outlet, sampling valve, pressure gauge, and temperature controller.[5][7]

    • Gas chromatograph (GC) or GC-mass spectrometer (GC-MS) for product analysis.[9]

    • Standard laboratory glassware.

Catalyst Preparation and Activation (if required)

Many commercial catalysts can be used directly. However, if preparing a catalyst in-house (e.g., by impregnation), a reduction step is typically required. For example, a supported metal catalyst can be reduced under a flow of hydrogen at elevated temperatures (e.g., 573 K for 2 hours) prior to use.[3]

Hydrogenation Procedure
  • Reactor Charging: Charge the reactor with a known amount of benzoic acid, the selected solvent, and the catalyst. A typical catalyst loading is in the range of 1-5 mol% relative to the substrate.

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen to remove any air, followed by purging with hydrogen.[3]

  • Pressurization and Heating: Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 MPa) and heat it to the target reaction temperature (e.g., 50-220 °C).[3][5]

  • Reaction: Start the mechanical stirring at a high speed (e.g., 1000 rpm) to ensure good mixing and mass transfer.[7] Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir or by taking periodic samples for analysis.[7]

  • Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of hydrogen uptake or confirmed by analysis), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Isolation and Analysis:

    • Open the reactor and recover the reaction mixture.

    • Separate the catalyst by filtration. The catalyst can often be recycled for subsequent runs.

    • Analyze the liquid phase by GC or GC-MS to determine the conversion of benzoic acid and the selectivity to this compound and any byproducts.[9] An internal standard can be used for quantitative analysis.

    • For product purification, the solvent can be removed by rotary evaporation. If necessary, further purification can be achieved by recrystallization or distillation.[13]

G start Start reactor_charging Charge Reactor: - Benzoic Acid - Solvent - Catalyst start->reactor_charging seal_purge Seal and Purge Reactor (N2 then H2) reactor_charging->seal_purge pressurize_heat Pressurize with H2 and Heat to Reaction Temperature seal_purge->pressurize_heat reaction Stir and Monitor Reaction (Pressure Drop / Sampling) pressurize_heat->reaction cool_depressurize Cool to Room Temperature and Depressurize reaction->cool_depressurize product_recovery Recover Reaction Mixture cool_depressurize->product_recovery catalyst_separation Separate Catalyst (Filtration) product_recovery->catalyst_separation analysis Analyze Liquid Phase (GC / GC-MS) catalyst_separation->analysis purification Product Purification (Evaporation, Recrystallization) analysis->purification end End purification->end

Process Optimization and Challenges

Optimizing the synthesis of this compound involves a careful interplay of several parameters:

  • Temperature and Pressure: Higher temperatures and pressures generally lead to higher reaction rates, but can also promote side reactions and decrease selectivity.[3] The optimal conditions will depend on the specific catalyst and solvent system used.

  • Catalyst Loading and Recycling: Increasing the catalyst loading can improve the reaction rate, but also adds to the cost. Catalyst recycling is crucial for the economic viability of the process.

  • Substrate Concentration: The concentration of benzoic acid can affect the reaction kinetics. In some cases, a negative reaction order with respect to the benzoic acid concentration has been observed, indicating strong adsorption of the reactant on the catalyst surface.[10]

  • Mass Transfer Limitations: In a three-phase system (solid catalyst, liquid solvent, and gaseous hydrogen), ensuring efficient mass transfer is critical to avoid the reaction being limited by the transport of reactants to the catalyst surface. Vigorous stirring is essential.

A key challenge in this synthesis is the potential for catalyst deactivation. This can occur through poisoning by impurities in the feedstock or through sintering of the metal nanoparticles at high temperatures.

Conclusion

The catalytic hydrogenation of benzoic acid is a robust and widely used method for the synthesis of this compound. Achieving high yields and selectivities requires a thorough understanding of the reaction mechanism and the careful selection of the catalyst, solvent, and reaction conditions. Noble metal catalysts, particularly those based on rhodium and platinum, offer excellent performance. The use of innovative reaction media like binary solvent systems and supercritical CO2 can further enhance the efficiency and sustainability of the process. By following a well-defined experimental protocol and systematically optimizing the reaction parameters, researchers and drug development professionals can effectively produce high-purity this compound for a wide range of applications.

References

An In-depth Technical Guide to the Formation of Cyclohexanecarboxylic Acid from Cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of cyclohexane, a readily available and inexpensive hydrocarbon feedstock, into cyclohexanecarboxylic acid represents a pivotal transformation in synthetic organic chemistry. This guide provides a comprehensive technical overview of the primary mechanistic pathways governing this conversion. It is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important reaction. We will explore classical multi-step synthetic routes, modern direct C-H activation strategies including photocatalytic and electrochemical methods, and free-radical pathways. Each section will dissect the underlying chemical principles, offer field-proven insights into experimental design, and present detailed protocols and comparative data to inform laboratory practice.

Introduction: The Synthetic Challenge and Industrial Relevance

This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Its structure, featuring a saturated carbocyclic ring appended with a carboxylic acid functional group, imparts unique physicochemical properties to larger molecules. The direct and selective carboxylation of an unactivated C(sp³)–H bond in cyclohexane presents a formidable synthetic challenge due to the high bond dissociation energy and the presence of twelve chemically equivalent secondary C-H bonds.

Historically, the synthesis of this compound from cyclohexane has relied on multi-step sequences involving initial oxidation or halogenation of the cyclohexane ring.[3][4] While effective, these methods often suffer from poor atom economy and the use of stoichiometric, and often hazardous, reagents. Consequently, significant research efforts have been directed towards the development of more direct and sustainable catalytic methodologies. This guide will navigate both the traditional and cutting-edge approaches, providing a holistic view of the synthetic landscape.

Classical Multi-Step Synthetic Pathways

The most established routes to this compound from cyclohexane proceed through oxidized intermediates such as cyclohexanol and cyclohexanone.[3] These methods, while indirect, offer reliable and often high-yielding pathways.

Oxidation-Based Approach

This strategy hinges on the initial oxidation of cyclohexane to a mixture of cyclohexanol and cyclohexanone, collectively known as KA oil, which is a cornerstone of industrial nylon production.[5] Subsequent oxidation of these intermediates yields the desired carboxylic acid.

Mechanism:

  • Step 1: Partial Oxidation of Cyclohexane. The initial oxidation of cyclohexane is typically a free-radical process initiated by heat or light in the presence of a catalyst and an oxidant, often air or molecular oxygen. This step is notoriously difficult to control and generally results in low conversions to maintain selectivity and avoid over-oxidation to undesirable byproducts.

  • Step 2: Oxidation of Cyclohexanol and Cyclohexanone. The resulting cyclohexanol and cyclohexanone can be further oxidized to this compound using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).[3]

Experimental Protocol: Two-Step Oxidation Synthesis [3]

Part A: Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Mixture

  • To a stirred solution of cyclohexane in a suitable solvent (e.g., acetic acid), add a catalytic amount of a transition metal salt (e.g., cobalt naphthenate).

  • Heat the mixture to 150-160°C under a pressure of 8-15 atm of air.

  • Maintain the reaction for a specific duration, monitoring the conversion of cyclohexane by gas chromatography (GC). Note: Conversion is typically kept low (~4-10%) to maximize selectivity for cyclohexanol and cyclohexanone.

  • After cooling and depressurization, the reaction mixture is carefully washed with water and sodium carbonate solution to remove the catalyst and acidic byproducts. The organic layer containing cyclohexane, cyclohexanol, and cyclohexanone is then separated.

Part B: Oxidation of Cyclohexanol/Cyclohexanone to this compound

  • The mixture from Part A is dissolved in a suitable solvent such as acetone or dimethyl sulfoxide (DMSO).

  • A strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise while maintaining the temperature at room temperature.[3]

  • The reaction is stirred until the characteristic purple color of the permanganate disappears.

  • An acidic workup is performed to protonate the carboxylate and yield this compound.[3]

Halogenation-Grignard Pathway

An alternative classical approach involves the initial functionalization of cyclohexane via free-radical halogenation, followed by the formation of a Grignard reagent and subsequent carboxylation with carbon dioxide.[4]

Mechanism:

  • Step 1: Free-Radical Halogenation. Cyclohexane undergoes free-radical substitution in the presence of a halogen (e.g., Br₂) and UV light to form bromocyclohexane.[4]

  • Step 2: Grignard Reagent Formation. Bromocyclohexane is then treated with magnesium metal in an ethereal solvent (e.g., diethyl ether or THF) to form cyclohexylmagnesium bromide.

  • Step 3: Carboxylation. The highly nucleophilic Grignard reagent readily attacks the electrophilic carbon of carbon dioxide (typically bubbled through the solution or added as dry ice) to form a magnesium carboxylate salt.[4]

  • Step 4: Acidic Workup. Subsequent acidification with a dilute mineral acid protonates the carboxylate to afford this compound.[4]

G Cyclohexane Cyclohexane Bromocyclohexane Bromocyclohexane Cyclohexane->Bromocyclohexane Br₂ / UV light Grignard Cyclohexylmagnesium bromide Bromocyclohexane->Grignard Mg / Ether Carboxylate Cyclohexanecarboxylate Salt Grignard->Carboxylate 1. CO₂ FinalProduct Cyclohexanecarboxylic Acid Carboxylate->FinalProduct 2. H₃O⁺

References

An In-depth Technical Guide to the Solubility of Cyclohexanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of cyclohexanecarboxylic acid in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, presents available quantitative and qualitative data, and offers a detailed, field-proven protocol for experimental solubility determination.

Introduction to this compound: A Physicochemical Profile

This compound (C₆H₁₁COOH) is a saturated monocarboxylic acid that consists of a cyclohexane ring substituted with a carboxyl group.[1][2] At ambient temperature, it exists as a white crystalline solid with a melting point of approximately 29-31°C.[1][2] Its molecular structure, featuring both a non-polar hydrocarbon ring and a polar carboxylic acid group, imparts a dualistic nature that governs its solubility across a spectrum of solvents. This characteristic is of paramount importance in various applications, including pharmaceutical synthesis, the creation of fragrances, and as a precursor for materials like nylon-6.[2] Understanding its solubility is critical for process design, formulation development, and purification strategies.

Core Principles of Solubility: A Theoretical Framework

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility is a nuanced interplay between its hydrophobic cyclohexane ring and its hydrophilic carboxylic acid head.

The carboxylic acid group is capable of forming strong hydrogen bonds, both as a hydrogen bond donor (from the hydroxyl hydrogen) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for strong interactions with polar and protic solvents.

The cyclohexane ring , being a non-polar hydrocarbon moiety, primarily interacts through weaker van der Waals forces (specifically, London dispersion forces). This part of the molecule favors interactions with non-polar or weakly polar solvents.

Therefore, the overall solubility of this compound in a given organic solvent is determined by the balance of these interactions. Solvents that can effectively interact with both the polar and non-polar portions of the molecule are generally the most effective.

cluster_solute This compound cluster_solvents Organic Solvents Cyclohexane Ring Cyclohexane Ring Carboxylic Acid Group Carboxylic Acid Group Polar Protic (e.g., Ethanol) Polar Protic (e.g., Ethanol) Cyclohexane Ring->Polar Protic (e.g., Ethanol) Weak Interactions Polar Aprotic (e.g., Acetone) Polar Aprotic (e.g., Acetone) Cyclohexane Ring->Polar Aprotic (e.g., Acetone) Weak Interactions Non-Polar (e.g., Hexane) Non-Polar (e.g., Hexane) Cyclohexane Ring->Non-Polar (e.g., Hexane) Van der Waals Carboxylic Acid Group->Polar Protic (e.g., Ethanol) Strong H-Bonding Carboxylic Acid Group->Polar Aprotic (e.g., Acetone) Dipole-Dipole

Caption: Intermolecular forces governing this compound solubility.

Solubility Profile of this compound in Organic Solvents

The solubility of this compound is highly dependent on the nature of the organic solvent. Below is a summary of available quantitative and qualitative solubility data. It is important to note that comprehensive, temperature-dependent solubility data for this compound across a wide range of organic solvents is not extensively published in readily accessible literature. The presented data is compiled from various sources and should be used as a guide, with the understanding that experimental verification is often necessary for precise applications.

SolventSolvent TypeTemperature (°C)SolubilityReference
WaterPolar Protic150.201 g / 100 g[3]
EthanolPolar ProticRoom Temp.Miscible[1]
AcetonePolar Aprotic4018 wt. %
Diethyl EtherPolar AproticNot SpecifiedSoluble[4]
BenzeneNon-PolarNot SpecifiedSoluble[4]
ChloroformPolar AproticNot SpecifiedSoluble[4]
HexaneNon-PolarNot SpecifiedMore soluble than in water[5]
TolueneNon-PolarNot SpecifiedExpected to be soluble

Discussion of Solubility Trends:

  • Polar Protic Solvents (e.g., Ethanol): this compound is expected to be highly soluble, and is reported to be miscible in ethanol.[1] This is due to the ability of ethanol to act as both a hydrogen bond donor and acceptor, readily interacting with the carboxylic acid group.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): High solubility is also anticipated in these solvents. While they cannot donate hydrogen bonds, their polar nature (e.g., the carbonyl group in acetone) allows for strong dipole-dipole interactions with the carboxylic acid group. The reported solubility in acetone is significant (18 wt. % at 40°C).

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is generally lower than in polar solvents but higher than in water.[5] The non-polar cyclohexane ring drives the dissolution in these solvents through van der Waals interactions.

  • Chlorinated Solvents (e.g., Dichloromethane): this compound is expected to be soluble in dichloromethane due to a combination of dipole-dipole interactions and the ability of the solvent to interact with the non-polar ring.

Standardized Protocol for Experimental Solubility Determination: The Equilibrium Shake-Flask Method

For obtaining reliable and reproducible thermodynamic solubility data, the shake-flask method is considered the gold standard. This method ensures that an equilibrium between the undissolved solid and the saturated solution is achieved.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined analytically.

Step-by-Step Methodology:

  • Preparation:

    • Ensure the this compound is of high purity.

    • Use high-purity grade solvents.

    • Prepare a series of vials or flasks with stoppers.

  • Addition of Components:

    • Add an excess amount of solid this compound to each vial. The excess should be visually apparent throughout the experiment.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker bath. The temperature should be precisely controlled.

    • Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be determined experimentally by taking samples at different time points until the concentration plateaus.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC) with UV detection.

      • Gas Chromatography (GC) after derivatization (e.g., esterification).

      • Titration with a standardized base if the solvent system allows.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

    • Report the temperature at which the measurement was made.

start Start prep 1. Preparation (Pure Solute & Solvent) start->prep add 2. Addition (Excess Solute to Solvent) prep->add equilibrate 3. Equilibration (Constant Temp. Agitation) add->equilibrate separate 4. Phase Separation (Settling & Filtration) equilibrate->separate analyze 5. Analysis (e.g., HPLC, GC) separate->analyze report 6. Data Reporting (Concentration @ Temp.) analyze->report end_node End report->end_node

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Key Factors Influencing this compound Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

  • Temperature: In most cases, the solubility of a solid in a liquid increases with temperature, as the dissolution process is often endothermic. However, this should be confirmed experimentally for each solvent system.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A good match between the polarity of the solvent and the dual nature of this compound is key to achieving high solubility.

  • Presence of Water: In some organic solvents, the presence of small amounts of water can increase the solubility of carboxylic acids. This is due to the formation of hydrogen-bonded bridges between the water, the carboxylic acid, and the organic solvent.

  • pH (in aqueous or mixed aqueous-organic systems): While this guide focuses on organic solvents, it's important to note that in the presence of water, the pH will have a dramatic effect. In basic conditions, the carboxylic acid will be deprotonated to the highly water-soluble carboxylate anion.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in scientific and industrial applications. Its unique molecular structure, possessing both polar and non-polar characteristics, results in a varied and complex solubility profile. While quantitative data is not abundantly available in the public domain, a strong theoretical understanding of intermolecular forces allows for rational solvent selection. For precise and reliable data, the standardized shake-flask method is the recommended experimental approach. This guide provides the foundational knowledge and practical methodology for researchers and developers to confidently work with this compound and optimize their processes.

References

The Cyclohexanecarboxylic Acid Moiety: A Linchpin in Medicinal Chemistry—An In-depth Technical Guide to its Core Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclohexanecarboxylic acid scaffold is a privileged structural motif in modern drug discovery, valued for its conformational rigidity and lipophilic character which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] Its carboxylic acid functional group serves as a versatile chemical handle for the synthesis of a diverse array of derivatives, including esters, amides, alcohols, and acyl halides. This technical guide provides an in-depth exploration of the key chemical reactions of the carboxylic acid group on a cyclohexane ring. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of protocols to offer a nuanced understanding of the underlying mechanisms, the rationale behind experimental choices, and the practical applications of these transformations in the synthesis of pharmaceutically relevant compounds.[3][4]

Introduction: The Strategic Importance of the this compound Core

The cyclohexane ring, with its well-defined chair and boat conformations, provides a three-dimensional framework that can orient substituents in precise spatial arrangements. When appended with a carboxylic acid, this scaffold becomes a powerful building block in medicinal chemistry.[1] The carboxylic acid group can engage in crucial hydrogen bonding interactions with biological targets, while the cyclohexane ring can occupy hydrophobic pockets, leading to enhanced binding affinity and selectivity. Furthermore, the metabolic stability of the cyclohexane ring often imparts favorable pharmacokinetic profiles to drug candidates.[3]

This guide will dissect four fundamental transformations of this compound, providing not only the "how" but, more critically, the "why" behind each experimental step. Our focus is on empowering the bench chemist with the knowledge to troubleshoot, optimize, and innovate.

Esterification: The Fischer-Speier Approach to Modulating Polarity and Bioavailability

The conversion of a carboxylic acid to an ester is a cornerstone of organic synthesis, often employed to mask the polarity of the acid, improve cell membrane permeability, or develop prodrug strategies. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely used, robust, and scalable method.[5][6]

Mechanistic Rationale

The Fischer esterification is an equilibrium process.[7] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.[8]

To drive the equilibrium towards the product, Le Châtelier's principle is exploited by either using a large excess of the alcohol or by removing water as it is formed, often through the use of a Dean-Stark apparatus.[8]

Experimental Protocol: Synthesis of Ethyl Cyclohexanecarboxylate

This protocol details the esterification of this compound with ethanol.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Toluene (for Dean-Stark, optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add this compound (1.0 eq).

  • Add a large excess of absolute ethanol (10-20 eq), which also serves as the solvent.[9]

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl cyclohexanecarboxylate.

  • Purify by distillation if necessary.

Causality in Experimental Design
  • Excess Alcohol: Using ethanol as the solvent ensures a high concentration of one of the reactants, pushing the equilibrium towards the ester product.[10]

  • Strong Acid Catalyst: The catalyst is essential to activate the carboxylic acid for nucleophilic attack by the weakly nucleophilic alcohol.

  • Reflux Conditions: The elevated temperature increases the reaction rate, allowing the system to reach equilibrium faster.

  • Aqueous Workup: The sodium bicarbonate wash is crucial to remove the acidic catalyst and any unreacted carboxylic acid, preventing ester hydrolysis during storage.

Amide Bond Formation: The Art of Coupling for Bioactive Scaffolds

The amide bond is a fundamental linkage in countless biologically active molecules, including peptides and many small-molecule drugs. The direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[11] To overcome this, coupling agents are employed to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose.[11][12]

Mechanistic Insights with Carbodiimide Coupling Agents

Carbodiimides like DCC and EDC function by converting the carboxylic acid into a highly reactive O-acylisourea intermediate.[12] The reaction is initiated by the protonation of one of the nitrogen atoms of the carbodiimide by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the protonated carbodiimide, forming the O-acylisourea. This intermediate is a potent acylating agent, readily undergoing nucleophilic attack by an amine to form the desired amide and a urea byproduct (dicyclohexylurea in the case of DCC).[13]

Amide_Formation_Mechanism

Experimental Protocol: Synthesis of N-Benzylcyclohexanecarboxamide

This protocol describes the DCC-mediated coupling of this compound and benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzylamine (1.0 eq) to the solution.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Rationale for Experimental Choices
  • Anhydrous Conditions: DCC and the O-acylisourea intermediate are sensitive to water, which can hydrolyze them back to the carboxylic acid.

  • 0 °C Addition: The reaction is exothermic, and adding the DCC at low temperature helps to control the reaction rate and minimize side reactions.

  • Slight Excess of DCC: A small excess of the coupling agent ensures complete activation of the carboxylic acid.

  • Filtration of DCU: Dicyclohexylurea is poorly soluble in most organic solvents and can be easily removed by filtration.[14]

Reduction to Alcohols: Accessing the Cyclohexylmethanol Core

The reduction of carboxylic acids to primary alcohols is a fundamental transformation that provides access to important synthetic intermediates. Lithium aluminum hydride (LAH) is a powerful and versatile reducing agent capable of this transformation, while borane (BH3) offers a milder and more chemoselective alternative.[15][16]

Mechanistic Pathways of Reduction

Lithium Aluminum Hydride (LAH): The reduction with LAH proceeds in several steps. First, the acidic proton of the carboxylic acid reacts with a hydride ion to form hydrogen gas and a lithium carboxylate salt. This is followed by the coordination of the carboxylate to the aluminum species. A subsequent hydride transfer from the aluminum hydride complex to the carbonyl carbon forms a tetrahedral intermediate which then collapses to an aldehyde. The aldehyde is immediately reduced by another equivalent of hydride to an alkoxide, which is then protonated during aqueous workup to yield the primary alcohol.[17][18]

Borane (BH3): Borane reduces carboxylic acids faster than it reacts with many other functional groups, offering excellent chemoselectivity.[19] The reaction is thought to proceed through the formation of a triacyloxyborane intermediate, which is then successively reduced by two more equivalents of borane to the primary alcohol.[16]

Reduction_Workflow

Experimental Protocol: LAH Reduction to Cyclohexylmethanol

Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • To a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of LAH (1.5-2.0 eq) in anhydrous THF.

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the carboxylic acid solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by water, and then 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting cyclohexylmethanol by distillation.

Insights into Experimental Design
  • Inert Atmosphere and Anhydrous Conditions: These are critical for safety and to prevent the decomposition of the highly reactive LAH.[15]

  • Slow Addition at 0 °C: The initial reaction between the carboxylic acid and LAH is highly exothermic due to the acid-base reaction and hydrogen gas evolution. Slow addition at low temperature is essential for control.

  • Reflux: Heating is often required to drive the reduction of the intermediate carboxylate salt to completion.

  • Careful Quenching: The quenching procedure must be performed slowly and at low temperature to manage the exothermic reaction of excess LAH with protic reagents.

Conversion to Acyl Chlorides: Activating the Carboxyl Group for Further Transformations

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in the synthesis of esters, amides, and other acyl compounds.[20] Thionyl chloride (SOCl2) is a common and effective reagent for this transformation.[21][22]

The Mechanism of Acyl Chloride Formation

The reaction of a carboxylic acid with thionyl chloride begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and the formation of a protonated chlorosulfite intermediate. A subsequent attack by the chloride ion on the carbonyl carbon, with the concomitant elimination of sulfur dioxide and hydrogen chloride, yields the acyl chloride.[23] The gaseous nature of the byproducts (SO2 and HCl) drives the reaction to completion.[22]

Experimental Protocol: Synthesis of Cyclohexanecarbonyl Chloride

Safety Note: Thionyl chloride is corrosive and reacts with moisture to release HCl gas. This reaction should be performed in a well-ventilated fume hood.

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • A catalytic amount of N,N-dimethylformamide (DMF) (optional)

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the HCl gas produced.

  • Add an excess of thionyl chloride (2.0-3.0 eq), which also acts as the solvent.

  • Add one drop of DMF as a catalyst (optional).

  • Heat the reaction mixture to reflux for 1-2 hours. The evolution of gas should be observed.

  • After the gas evolution ceases, the reaction is complete.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure.

  • Purify the resulting cyclohexanecarbonyl chloride by fractional distillation under reduced pressure.

Rationale Behind the Protocol
  • Excess Thionyl Chloride: Using thionyl chloride as the solvent ensures that the carboxylic acid is completely consumed.

  • Reflux: The reaction requires heating to proceed at a reasonable rate.

  • Gas Trap: A trap containing a base (e.g., sodium hydroxide solution) is necessary to neutralize the corrosive HCl gas that is evolved.

  • Distillation: Distillation is an effective method for both removing the excess reagent and purifying the final product.

Applications in Drug Development

The derivatives of this compound are prevalent in a wide range of pharmaceuticals. For instance, the amide derivatives are being investigated as potent enzyme inhibitors, such as in the development of treatments for obesity.[24] Ester derivatives can be employed as prodrugs to enhance the oral bioavailability of a parent drug. The cyclohexylmethanol core can be a precursor for further functionalization in the synthesis of complex drug molecules.[25] The versatility of the chemical transformations discussed herein provides medicinal chemists with a powerful toolkit to fine-tune the properties of drug candidates and explore new chemical space.[26][27]

Conclusion

The chemical reactions of the carboxylic acid group on a cyclohexane ring are fundamental yet powerful tools in the arsenal of the modern synthetic and medicinal chemist. A thorough understanding of the mechanisms of esterification, amide formation, reduction, and conversion to acyl chlorides, coupled with a clear rationale for the experimental conditions, enables the design and execution of efficient and scalable synthetic routes. The ability to strategically manipulate this versatile scaffold will undoubtedly continue to contribute to the discovery and development of novel therapeutics.

References

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Cyclohexanecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexanecarboxylic acid (CHCA) and its derivatives represent a structurally significant class of molecules found at the intersection of primary metabolism, specialized natural product biosynthesis, and industrial chemistry. While often associated with synthetic chemistry as a precursor for polymers and pharmaceuticals, the CHCA scaffold is a recurring motif in nature[1][2]. Its origin is deeply rooted in the shikimate pathway, a metabolic route central to microorganisms and plants[3]. This guide provides a technical overview of the natural distribution of CHCA, elucidates its primary biosynthetic pathway, details robust analytical methodologies for its isolation and characterization, and discusses the biological significance of its naturally occurring derivatives.

Section 1: The Widespread Natural Distribution of CHCA

The presence of the this compound moiety is documented across diverse biological and geological sources, from microbial secondary metabolites to complex mixtures in crude oil.

Microbial Origins

Microorganisms are a primary source of CHCA and its derivatives. The core structure has been identified in bacteria such as Alicyclobacillus acidocaldarius and Streptomyces collinus[3][4]. In the genus Streptomyces, the CHCA core is a building block for complex polyketide antibiotics, highlighting its role in specialized metabolism[3].

Furthermore, CHCA is a key intermediate in the anaerobic metabolism of various bacteria. For instance, it is involved in the anaerobic degradation of naphthalene by certain sulfate-reducing cultures and is metabolized by species like Geobacter metallireducens through novel enzymatic pathways that do not require oxygen[3][5]. These pathways are distinct from aerobic degradation routes and link the metabolism of alicyclic compounds to that of aromatics[3].

The Plant Kingdom

In plants, CHCA has been investigated as an exogenous growth stimulant. Studies on the bush bean (Phaseolus vulgaris) show that when applied foliarly, CHCA is metabolized into glucose and aspartate conjugates, which are then distributed throughout the plant, correlating with increased vegetative growth and pod production[6]. This suggests that while free CHCA may not be prevalent, its conjugated forms can be present and biologically active within plant tissues[6]. Additionally, more complex derivatives containing a cyclohexene moiety have been isolated from various plants and fungi, exhibiting potent biological activities[7][8].

Environmental and Geological Occurrence

CHCA and a vast array of its alkylated derivatives are the principal components of Naphthenic Acids (NAs) . These acids are naturally occurring constituents of crude oil and petroleum deposits[3][9][10]. While of natural origin, their concentration in environments such as the oil sands process-affected water (OSPW) in Athabasca, Canada, makes them a significant environmental pollutant[10][11]. The complex mixture of NAs in these waters is known to be toxic to a wide range of aquatic organisms[12][13]. The core CHCA structure is a fundamental model compound used to study the environmental fate and toxicity of this complex acid mixture[9]. CHCA has also been identified as a trace component in fermented beverages like wine, likely arising from microbial metabolism during fermentation or aging[14].

Table 1: Selected Natural CHCA Derivatives and Their Significance
Compound Class/DerivativeNatural SourceBiological Activity / Significance
Polyketide Antibiotics Streptomyces speciesAntimicrobial
Naphthenic Acids Crude Oil / BitumenPrimary toxicant in OSPW, industrial corrosion
Diisoprenylcyclohexene Meroterpenoids Biscogniauxia sp. (Fungus)Anti-inflammatory via cytokine inhibition[7][8]
Polyoxygenated Cyclohexene Derivatives Uvaria rufa (Plant)Activity against Mycobacterium tuberculosis[7]
CHC-Glucose/Aspartate Conjugates Phaseolus vulgaris (metabolite)Associated with plant growth stimulation[6]

Section 2: Biosynthesis - A Gateway from the Shikimate Pathway

The biosynthesis of the CHCA core in most organisms is intrinsically linked to the shikimate pathway , the central metabolic route for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, algae, and plants[15][16][17]. Animals lack this pathway, making these amino acids essential in their diet.

The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through several intermediates, including shikimate and chorismate[17]. The conversion of shikimate to cyclohexanecarboxyl-CoA (CHC-CoA), the activated form of CHCA, is a critical branch point leading to alicyclic, rather than aromatic, compounds.

Recent research has elucidated a plausible enzymatic cascade for this conversion:

  • Activation: Shikimate is first activated to shikimoyl-CoA by a promiscuous shikimoyl-CoA synthetase (an acyl-CoA ligase). This enzyme can often accept a range of cycloalkane and benzoate substrates[18].

  • Dehydration & Reduction: A series of enzymatic steps, including the action of a unique FAD-dependent nonredox dehydratase , converts shikimoyl-CoA into CHC-CoA, stereospecifically avoiding aromatization[18].

This pathway firmly establishes CHCA as a natural product derived from primary metabolism.

Diagram 1: Simplified Biosynthetic Pathway to CHC-CoA

Biosynthesis of CHC-CoA cluster_shikimate Shikimate Pathway cluster_chca CHC-CoA Biosynthesis PEP Phosphoenolpyruvate (from Glycolysis) E4P Erythrose 4-Phosphate (from PPP) Shikimate Shikimate PEP->Shikimate Multiple Enzymatic Steps E4P->Shikimate Shikimoyl_CoA Shikimoyl-CoA Shikimate->Shikimoyl_CoA Shikimoyl-CoA Synthetase (Acyl-CoA Ligase) CHC_CoA Cyclohexanecarboxyl-CoA (CHC-CoA) Shikimoyl_CoA->CHC_CoA FAD-dependent Dehydratase & other enzymes Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous Sample (e.g., Water, Wine) pH_Adjust pH Adjustment (pH ~7.5) Sample->pH_Adjust SPE Solid-Phase Extraction (Anion Exchange) pH_Adjust->SPE Elute Elution (Acidified Solvent) SPE->Elute Drydown Evaporation & Reconstitution Elute->Drydown Deriv Derivatization (Optional for LC, Req. for GC) Drydown->Deriv LCMS LC-MS Analysis Drydown->LCMS GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data LCMS->Data

References

Introduction: The Indispensable Role of a Saturated Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Cyclohexanecarboxylic Acid for Advanced Research and Pharmaceutical Development

This compound, a seemingly simple saturated monocarboxylic acid, is a cornerstone intermediate in the landscape of modern organic synthesis and pharmaceutical development.[1][2] Its unique combination of a stable cycloaliphatic ring and a reactive carboxyl group makes it a highly versatile building block for constructing complex molecular architectures.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core properties, synthesis, reactivity, and critical applications.

The compound is systematically known by its IUPAC Name: this compound .[3][4] It is universally identified in chemical databases and regulatory filings by its CAS Number: 98-89-5 .[1][3][4] Also referred to as hexahydrobenzoic acid, it serves as a crucial starting material in the synthesis of various active pharmaceutical ingredients (APIs), including treatments for schistosomiasis and certain anti-pregnancy medications.[1][5]

Physicochemical and Structural Properties

This compound is a colorless oil or white crystalline solid that crystallizes near room temperature, possessing a characteristic fruity, acidic, and sometimes cheese-like odor.[3][6] Its physical and chemical properties are fundamental to its handling, reactivity, and role in synthesis.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 98-89-5[3][4]
Molecular Formula C₇H₁₂O₂[3][6]
Molar Mass 128.17 g/mol [3][4]
Appearance White to colorless crystalline solid or oil[3][6]
Melting Point 29-31 °C (84-88 °F)[3][7][8]
Boiling Point 232-233 °C (450-451 °F)[3][7][8]
Density 1.033 g/mL at 25 °C[6][7][8]
pKa 4.9 at 25 °C[7]
Solubility Limited in water (0.201 g/100 mL at 15 °C)[6]
SMILES O=C(O)C1CCCCC1[3][8]
InChI Key NZNMSOFKMUBTKW-UHFFFAOYSA-N[3][8]

Core Synthesis: From Aromatic Precursor to Saturated Ring

The most prevalent and industrially scalable method for producing this compound is the catalytic hydrogenation of benzoic acid.[3][6] This process is favored for its high selectivity and yield, effectively saturating the aromatic ring while preserving the carboxylic acid functionality.

Experimental Protocol: Catalytic Hydrogenation of Benzoic Acid

This protocol is a representative procedure for laboratory-scale synthesis.

  • Reactor Setup : A 10 mL autoclave equipped with an internal glass tube and a magnetic stirrer is charged with benzoic acid (1 mmol) and a suitable catalyst (e.g., 1 mol% Nickel-based or Rhodium-based catalyst).[9]

  • Purging and Pressurization : The reactor is sealed and purged multiple times with hydrogen gas to remove air. The reactor is then pressurized with hydrogen to 5-10 bar.[9]

  • Reaction Conditions : The reaction mixture is heated to 100-180 °C and stirred vigorously for a specified duration (e.g., 24 hours).[9] The stability of the cyclohexane ring under these conditions prevents further reduction, while the catalyst facilitates the complete saturation of the benzene ring.

  • Work-up and Isolation : After cooling the reactor to room temperature and carefully depressurizing, the crude reaction mixture is washed with a solvent like acetone.[9] The solution is filtered to remove the catalyst.

  • Purification : The filtrate is concentrated using a rotary evaporator. The resulting product can be further purified by crystallization or distillation to yield high-purity this compound.[9]

G benzoic_acid Benzoic Acid autoclave Autoclave Reactor benzoic_acid->autoclave heating Heat (100-180°C) autoclave->heating h2 H₂ Gas (5-10 bar) h2->autoclave catalyst Catalyst (e.g., Ni) catalyst->autoclave crude_product Crude Product heating->crude_product Hydrogenation filtration Filtration crude_product->filtration Wash & Filter pure_product This compound filtration->pure_product Purification G start Cyclohexanecarboxylic Acid acyl_chloride Cyclohexanecarbonyl Chloride start->acyl_chloride + SOCl₂ ester Cyclohexyl Ester start->ester + R'OH, H⁺ (Fischer Esterification) amide Cyclohexyl Amide acyl_chloride->amide + R₂NH (Amine) acyl_chloride->ester + R'OH (Alcohol)

References

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemistry of Cyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the core thermochemical properties of this compound (C₆H₁₁CO₂H), a molecule of significant interest in pharmaceutical and materials science. For researchers, drug development professionals, and scientists, a deep understanding of a compound's energetic landscape is fundamental to predicting its stability, reactivity, and behavior in various processes. This document synthesizes critically evaluated experimental and computational data on the enthalpy of formation, combustion, phase transitions, and heat capacity of this compound. Furthermore, it delves into the causality behind the primary experimental methodologies—combustion calorimetry, Knudsen effusion, and Differential Scanning Calorimetry (DSC)—providing not just data, but a framework for its acquisition and interpretation.

Introduction: The Energetic Foundation of this compound

This compound, the saturated analog of benzoic acid, serves as a crucial building block in organic synthesis and is a key structural motif in numerous pharmaceutical agents.[1] Its thermochemical properties dictate critical parameters for chemical process design, formulation development, and computational modeling. For instance, the enthalpy of formation provides a measure of its intrinsic stability, while phase transition enthalpies are vital for designing crystallization, purification, and delivery systems. This guide offers an authoritative grounding in these properties, moving from fundamental constants to the experimental workflows used to determine them.

Core Thermochemical Properties

A molecule's thermochemical profile is defined by several key energetic parameters. This section details the experimentally and computationally determined values for this compound.

Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion is the heat released when one mole of a substance is completely burned in oxygen under standard conditions. It is a cornerstone of thermochemistry, as it is often the most accessible experimental value from which other properties, like the enthalpy of formation, are derived. The combustion of solid this compound follows the reaction:

C₇H₁₂O₂(s) + 9O₂(g) → 7CO₂(g) + 6H₂O(l)

For this compound, the standard solid enthalpy of combustion (ΔcH°solid) is a critical, experimentally determined value.[2] This value is typically measured using a static-bomb combustion calorimeter.[3][4]

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a direct measure of a molecule's thermodynamic stability. This value can be calculated from the experimental enthalpy of combustion using Hess's Law.[5]

The enthalpy of formation in the gas phase (ΔfH°gas) is particularly important for computational chemists, as it allows for direct comparison with quantum chemical calculations.[6] To convert the solid-phase enthalpy of formation to the gas phase, the enthalpy of sublimation is required.

Phase Transition Energetics: Fusion, Vaporization, and Sublimation

The transitions between solid, liquid, and gas phases are accompanied by distinct enthalpy changes that are crucial for understanding a compound's physical behavior.

  • Enthalpy of Fusion (ΔfusH°) : This is the heat required to convert one mole of a substance from a solid to a liquid at its melting point.[2][7] For this compound, which has a melting point near room temperature (29-31 °C), this value is particularly relevant for handling and processing.[1][8][9] Differential Scanning Calorimetry (DSC) is a primary technique for its measurement.[10][11][12]

  • Enthalpy of Vaporization (ΔvapH°) : This is the heat required to transform one mole of a substance from a liquid to a gas.[2][7]

  • Enthalpy of Sublimation (ΔsubH°) : Representing the direct transition from solid to gas, the enthalpy of sublimation is the sum of the enthalpies of fusion and vaporization (ΔsubH° = ΔfusH° + ΔvapH°).[13] It is a key parameter for processes like freeze-drying and for determining the gas-phase enthalpy of formation from condensed-phase data.[6] The Knudsen effusion method is a highly reliable technique for measuring the low vapor pressures of solids and deriving the enthalpy of sublimation via the Clausius-Clapeyron relation.[14][15][16]

Vapor Pressure

The vapor pressure of this compound at a given temperature is a measure of its tendency to evaporate or sublimate.[14] It is intrinsically linked to the enthalpy of vaporization or sublimation. The PubChem database lists a vapor pressure of 0.03 mmHg.[8] The Knudsen effusion method is a dynamic gravimetric technique used to precisely measure the vapor pressure of materials, especially those with low volatility, by determining the rate of mass loss as vapor escapes through a small orifice into a vacuum.[14][17][18]

Data Summary: A Quantitative Overview

The following table consolidates the key thermochemical and physical properties of this compound from various authoritative sources.

PropertySymbolValueUnitsSource(s)
Molecular Formula-C₇H₁₂O₂-[8]
Molar MassM128.17g·mol⁻¹[8]
Melting PointTfus29 - 32°C[1][8][9]
Boiling PointTboil232 - 233°C[8][9]
Vapor PressurePvap0.03mmHg[8]
Standard Enthalpy of Combustion (solid)ΔcH°solidData availablekJ·mol⁻¹[2]
Enthalpy of Formation (gas)ΔfH°gasData availablekJ·mol⁻¹[2]
Enthalpy of FusionΔfusH°Data availablekJ·mol⁻¹[2]
Enthalpy of VaporizationΔvapH°Data availablekJ·mol⁻¹[2]

Experimental Methodologies: A Deeper Dive

The reliability of thermochemical data is intrinsically linked to the rigor of the experimental methods used for its determination. This section provides an expert overview of the primary techniques, their underlying principles, and standardized protocols.

Bomb Calorimetry for Enthalpy of Combustion

Expertise & Experience: Combustion calorimetry is the gold standard for determining the energy of combustion of organic compounds. The choice of a "bomb" calorimeter is dictated by the need to contain the reaction, which occurs at high pressure in an excess of pure oxygen to ensure complete conversion to CO₂ and H₂O. For organic acids, meticulous sample preparation is key to achieving accurate and reproducible results. The calorimeter must first be calibrated using a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[19]

Experimental Protocol: Static Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet (approx. 1g) of high-purity this compound is placed in a crucible within the bomb.

  • Bomb Assembly: A fuse wire is attached to the electrodes, touching the sample to ensure ignition. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in a thermally insulated container (the calorimeter). The temperature is monitored with a high-precision thermometer.

  • Ignition & Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation: The heat capacity of the calorimeter (Cbomb), determined from calibration runs with benzoic acid, is used to calculate the heat released. Corrections are applied for the energy of ignition and the formation of minor byproducts like nitric acid. From this, the standard enthalpy of combustion is determined.[19]

Logical Workflow: Bomb Calorimetry

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Weigh Sample & Standard (this compound, Benzoic Acid) P2 Assemble Bomb: Crucible, Fuse Wire, Water P1->P2 E1 Pressurize Bomb with O₂ (30 atm) P2->E1 E2 Submerge in Calorimeter E1->E2 E3 Ignite Sample E2->E3 E4 Record ΔT E3->E4 A1 Calculate Heat Capacity (C_bomb) from Benzoic Acid Standard E4->A1 A2 Calculate Heat of Combustion (q_v) for Sample E4->A2 A1->A2 A3 Apply Corrections (fuse, acids) A2->A3 A4 Determine ΔcH° A3->A4

Caption: Workflow for determining enthalpy of combustion.

Knudsen Effusion for Vapor Pressure and Sublimation Enthalpy

Expertise & Experience: The Knudsen effusion method is an elegant and powerful technique for measuring the very low vapor pressures of solids.[15] Its trustworthiness stems from its direct measurement of mass loss over time under high vacuum, which can be fundamentally related to vapor pressure. The choice of orifice size is critical: it must be small enough that the escaping vapor does not disturb the equilibrium within the cell. The temperature control must be exceptionally precise, as vapor pressure is exponentially dependent on temperature.

Experimental Protocol: Knudsen Effusion

  • Cell Preparation: A small amount of this compound is placed into the Knudsen cell, which is a container with a very small, well-defined orifice. The cell is weighed precisely.

  • System Setup: The cell is placed in a temperature-controlled housing within a high-vacuum chamber.

  • Isothermal Measurement: The cell is heated to a stable, desired temperature. The mass of the cell is monitored over time using an ultra-sensitive microbalance. The rate of mass loss ( dm/dt ) is determined.[14][16]

  • Temperature Series: The process is repeated at several different temperatures to obtain a series of mass loss rates.

  • Calculation of Vapor Pressure: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the orifice area, R is the gas constant, and M is the molar mass.

  • Calculation of Sublimation Enthalpy: The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[14][15]

Logical Workflow: Knudsen Effusion Method

G cluster_setup Setup cluster_measurement Measurement Cycle (Repeat for multiple T) cluster_calc Calculation S1 Load Sample into Knudsen Cell S2 Place Cell in High-Vacuum Chamber S1->S2 M1 Set Isothermal Temperature (T) S2->M1 M2 Measure Mass Loss Rate (dm/dt) M1->M2 C1 Calculate Vapor Pressure (P) for each T M2->C1 C2 Plot ln(P) vs 1/T (Clausius-Clapeyron Plot) C1->C2 C3 Determine ΔsubH° from Slope C2->C3 G cluster_prep Preparation cluster_run DSC Run cluster_analysis Analysis P1 Weigh Sample (1-5 mg) into DSC Pan P2 Hermetically Seal Pan P1->P2 R1 Load Sample & Reference into DSC Cell P2->R1 P3 Prepare Empty Reference Pan P3->R1 R2 Apply Linear Temperature Ramp R1->R2 R3 Record Differential Heat Flow R2->R3 A1 Identify Endothermic Melting Peak R3->A1 A2 Integrate Peak Area A1->A2 A3 Calculate ΔfusH° A2->A3

References

An In-depth Technical Guide to the Biocatalytic Synthesis of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cyclohexanecarboxylic Acid in Modern Drug Development

This compound (CHCA) is a pivotal building block in the synthesis of a wide array of pharmaceuticals and other high-value chemicals.[1][2] Its unique alicyclic scaffold is incorporated into complex molecular architectures, enabling the development of novel therapeutics, including certain anti-pregnancy medications and treatments for schistosomiasis.[1][2] Beyond its role in medicine, CHCA and its derivatives are utilized in agrochemicals, polymers, and the flavor and fragrance industries.[1] The conventional chemical synthesis of CHCA often relies on the hydrogenation of benzoic acid at high temperatures and pressures, presenting challenges in terms of energy consumption and sustainability.[3][4] Biocatalysis offers a compelling alternative, leveraging the high selectivity and mild operating conditions of enzymes to forge more sustainable and efficient synthetic routes. This guide provides a comprehensive overview of the current state and future potential of biocatalytic pathways for CHCA production, tailored for researchers, scientists, and professionals in drug development.

Part 1: Key Biocatalytic Strategies for CHCA Synthesis

The biocatalytic production of this compound can be approached through several distinct enzymatic strategies. These routes primarily involve the reduction of an aromatic precursor, biosynthesis from central metabolites, or the prospective direct functionalization of the cyclohexane ring.

Enzymatic Reduction of Benzoic Acid: A Promising Precursor-Based Approach

The most explored biocatalytic route mirrors the conventional chemical synthesis by utilizing benzoic acid as a readily available starting material. This approach hinges on the enzymatic reduction of the aromatic ring, a thermodynamically challenging reaction.

1.1.1. Benzoyl-CoA Reductase (BCR): The Anaerobic Powerhouse

In anaerobic bacteria, the dearomatization of benzoate is a crucial metabolic step. This is catalyzed by the enzyme benzoyl-CoA reductase (BCR), which reduces benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA.[1] This reaction is mechanistically fascinating as it couples the hydrolysis of two ATP molecules to the transfer of two electrons, a process analogous to enzymatic nitrogen fixation.[1] While BCR is a powerful catalyst for ring reduction, its application in vitro is hampered by its oxygen sensitivity and the requirement for a complex electron transport chain and ATP regeneration.

1.1.2. Carboxylic Acid Reductases (CARs): A Versatile Tool for Benzoate Functionalization

A more accessible enzymatic strategy involves the use of Carboxylic Acid Reductases (CARs). These enzymes catalyze the Mg²⁺, ATP, and NADPH-dependent reduction of a wide range of carboxylic acids to their corresponding aldehydes.[5][6][7][8] While CARs do not directly saturate the aromatic ring, they can reduce benzoic acid to benzaldehyde, which can then be a substrate for subsequent reduction or derivatization steps.

The catalytic mechanism of CARs is a multi-step process involving three distinct domains within the enzyme.[5][6][8] First, the adenylation domain activates the carboxylic acid by reacting it with ATP to form an acyl-AMP intermediate.[5][6] This activated acyl group is then transferred to a phosphopantetheine thiol arm of the peptidyl carrier protein (PCP) domain, forming a thioester.[6] Finally, the reductase domain catalyzes the NADPH-dependent reduction of the thioester to release the aldehyde product.[6]

Several CARs have been identified and characterized from various microorganisms, with many showing activity towards benzoic acid and its derivatives.[7]

Natural Biosynthesis via the Shikimate Pathway

Nature has evolved its own elegant route to CHCA. In certain microorganisms, such as Alicyclobacillus acidocaldarius, CHCA is synthesized as a precursor for ω-cyclohexyl fatty acids.[9] This pathway originates from shikimate, a key intermediate in the biosynthesis of aromatic amino acids. A plausible enzymatic cascade for the conversion of shikimate to cyclohexanecarboxyl-CoA (CHC-CoA) has been elucidated.[9] This pathway involves a highly promiscuous shikimoyl-CoA synthetase and a novel FAD-dependent dehydratase, showcasing nature's ingenuity in constructing this alicyclic scaffold.[9]

Shikimate_Pathway_to_CHCA Shikimate Shikimate Shikimoyl_CoA Shikimoyl-CoA Shikimate->Shikimoyl_CoA Shikimoyl-CoA Synthetase (promiscuous) Intermediate_1 Dehydrated Intermediate Shikimoyl_CoA->Intermediate_1 FAD-dependent Dehydratase Intermediate_2 Reduced Intermediate Intermediate_1->Intermediate_2 Reductase CHC_CoA Cyclohexanecarboxyl-CoA Intermediate_2->CHC_CoA Further Enzymatic Steps

Caption: Proposed biosynthetic pathway from shikimate to CHC-CoA.

Future Horizons: Direct Biocatalytic Carboxylation of Cyclohexane

A highly atom-economical and desirable route to CHCA would be the direct carboxylation of cyclohexane using CO₂. While this transformation is challenging, the field of biocatalytic carboxylation is rapidly advancing.[10][11] Enzymes such as carboxylases have been shown to catalyze the regioselective fixation of CO₂ onto various organic molecules.[10] Although a specific enzyme for the direct carboxylation of an unactivated C-H bond on cyclohexane has not yet been identified, this remains an exciting area for future research and enzyme discovery. Such a process would likely require a multi-enzyme cascade, potentially initiated by a C-H activating enzyme like a cytochrome P450 monooxygenase, followed by a carboxylation step.

Part 2: Whole-Cell Biocatalysis for Cycloalkane Functionalization

Whole-cell biocatalysis offers several advantages for complex multi-step syntheses, including the in-situ regeneration of cofactors and the potential to mitigate issues of enzyme instability.[12] While a direct whole-cell process for CHCA production from cyclohexane is still under development, significant progress has been made in the functionalization of cyclohexane to other valuable carboxylic acids.

For instance, engineered strains of Acidovorax sp. and Pseudomonas taiwanensis have been developed for the production of ω-hydroxycarboxylic acids from cyclohexane.[2][13][14] These engineered microbes contain a multi-step enzymatic cascade, often starting with a cytochrome P450 monooxygenase to hydroxylate cyclohexane, followed by dehydrogenases and a Baeyer-Villiger monooxygenase.[13] By deleting specific genes in the native degradation pathway, the accumulation of desired products like 6-hydroxyhexanoic acid can be achieved with high conversion rates.[2][14] These systems serve as a powerful proof-of-concept for the development of future whole-cell factories for CHCA production.

Quantitative Data from Whole-Cell Cyclohexane Biotransformation
OrganismSubstrateProductTiterConversion RateReference
Acidovorax sp. CHX100 Δ6HXCyclohexane (5 mM)6-hydroxyhexanoic acid>4.9 mM>98% in 6 h[2][14]
Pseudomonas taiwanensis_6HACyclohexane6-hydroxyhexanoic acid25 mM (3.3 g/L)-[13]

Part 3: Experimental Protocols

In Vitro Synthesis of Benzaldehyde from Benzoic Acid using a Carboxylic Acid Reductase

This protocol is adapted from studies on the Carboxylic Acid Reductase from Nocardia otitidiscaviarum (NoCAR) and provides a framework for the enzymatic reduction of benzoic acid.[15]

In_Vitro_CAR_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purified_Enzyme Purified holo-NoCAR (100 µg/mL) Combine Combine all components in a reaction vessel Purified_Enzyme->Combine Buffer 100 mM MOPS buffer, pH 7.5 Buffer->Combine Cofactors MgCl2 (6.25 mM) NADPH (0.5 mM) ATP (1 mM) Cofactors->Combine Substrate Sodium Benzoate (5-75 mM) Substrate->Combine Regen_System Cofactor Regeneration System (e.g., glucose, polyphosphate) Regen_System->Combine Incubate Incubate at controlled temperature (e.g., 30°C) with gentle mixing Combine->Incubate Monitor Monitor reaction progress (e.g., by HPLC or GC) Incubate->Monitor Quench Quench reaction Monitor->Quench Extract Extract product (e.g., with ethyl acetate) Quench->Extract Analyze Analyze by HPLC/GC-MS for quantification Extract->Analyze

Caption: Workflow for the in vitro biocatalytic reduction of benzoic acid.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain or prepare purified, active holo-NoCAR. The enzyme requires post-translational modification with a phosphopantetheinyl transferase for activity.[15] A final concentration of 100 µg/mL is a good starting point.[15]

  • Reaction Buffer: Prepare a 100 mM MOPS buffer adjusted to pH 7.5.

  • Reaction Mixture Assembly: In a suitable reaction vessel, combine the following components to their final concentrations:

    • MOPS buffer (100 mM, pH 7.5)

    • MgCl₂ (6.25 mM)

    • ATP (1 mM)

    • NADPH (0.5 mM)

    • Sodium benzoate (start with 10 mM)

    • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH, sodium polyphosphate/polyphosphate kinase for ATP)

  • Initiation and Incubation: Add the purified holo-NoCAR (to 100 µg/mL) to initiate the reaction. Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: Periodically take aliquots from the reaction mixture. Quench the enzymatic reaction (e.g., by adding a strong acid or an organic solvent). Extract the product and substrate with a suitable solvent like ethyl acetate.

  • Analysis: Analyze the extracted samples by HPLC or GC to determine the concentration of benzaldehyde and remaining benzoic acid, allowing for the calculation of conversion. For example, full conversion of 10 mM sodium benzoate can be achieved within 4 hours under these conditions.[15]

Part 4: Challenges and Future Outlook

The biocatalytic synthesis of this compound, while promising, faces several challenges that must be addressed for industrial viability.

Challenges_in_Biocatalysis center_node Biocatalytic CHCA Synthesis Cofactor_Regen Cofactor Regeneration (ATP & NADPH) center_node->Cofactor_Regen Enzyme_Stability Enzyme Stability & Activity center_node->Enzyme_Stability Product_Inhibition Product Inhibition by Carboxylic Acids center_node->Product_Inhibition Substrate_Toxicity Substrate Toxicity (e.g., Cyclohexane) center_node->Substrate_Toxicity Process_Opt Process Optimization & Scale-Up center_node->Process_Opt

Caption: Key challenges in the biocatalytic production of CHCA.

  • Cofactor Regeneration: Many of the key enzymes, particularly CARs and BCRs, are dependent on expensive cofactors like ATP and NADPH.[1][5] Efficient and economical in situ regeneration of these cofactors is critical for process feasibility. Whole-cell systems inherently address this, but for in vitro applications, robust enzymatic regeneration systems are required.

  • Enzyme Stability and Activity: Biocatalysts can be sensitive to process conditions such as temperature, pH, and the presence of organic solvents. Improving the stability and specific activity of key enzymes through protein engineering is a crucial area of research.

  • Product Inhibition: Carboxylic acids can be inhibitory to microbial growth and enzyme activity, limiting the achievable product titers.[16][17] This is a significant challenge in developing high-yield fermentation processes.[16][17] Strategies such as in situ product removal or engineering more tolerant host strains are needed to overcome this bottleneck.[16]

  • Substrate Toxicity: For routes starting from cyclohexane, the toxicity of the substrate to the microbial host can limit performance.[13] Careful control of substrate feeding is necessary to maintain cell viability and catalytic activity.[13]

The future of biocatalytic CHCA synthesis will likely involve a multi-pronged approach. The discovery of novel enzymes with improved properties from diverse environments will continue to expand the biocatalytic toolbox. Advances in protein engineering will allow for the tailoring of enzymes with enhanced stability, activity, and substrate specificity. Furthermore, the development of robust whole-cell factories through synthetic biology and metabolic engineering will be key to creating economically viable and sustainable processes for the production of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the realm of pharmaceutical sciences and materials research, the solid-state properties of a compound are of paramount importance. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly influence a compound's physicochemical properties, including its melting point, solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding and controlling polymorphism is a critical aspect of drug development. This guide provides a comprehensive technical overview of the crystal structure and known polymorphs of cyclohexanecarboxylic acid, a valuable building block in organic synthesis. By synthesizing crystallographic data with analytical methodologies, this document aims to equip researchers with the foundational knowledge to identify, characterize, and potentially manipulate the polymorphic forms of this compound.

Introduction to Polymorphism in Carboxylic Acids

Carboxylic acids are a class of organic compounds characterized by the presence of a carboxyl functional group (-COOH). In the solid state, these molecules frequently form intricate networks of hydrogen bonds, which are the primary drivers of their crystal packing. The most common hydrogen bonding motif in carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds.

However, variations in crystallization conditions, such as solvent, temperature, and cooling rate, can lead to different arrangements of these hydrogen-bonded motifs, resulting in the formation of polymorphs. Each polymorph represents a unique energetic state with distinct physical properties. The study of polymorphism is therefore crucial for ensuring the consistency and performance of materials in various applications.

The Known Polymorphs of this compound

Based on crystallographic data available in the Crystallography Open Database (COD), at least three distinct crystalline forms of this compound have been identified. For the purpose of this guide, we will designate them as Form I, Form II, and Form III, corresponding to their respective COD entries.

Crystallographic Data Summary

The fundamental differences between these polymorphs are captured in their unit cell parameters and space groups, as determined by single-crystal X-ray diffraction.

Parameter Form I (COD: 2104944) Form II (COD: 7052933) Form III (COD: 7052934)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 11.455(2)11.453(2)11.517(2)
b (Å) 6.5510(13)6.5492(13)6.577(1)
c (Å) 11.518(2)11.515(2)11.579(2)
α (°) 909090
β (°) 118.01(3)118.04(3)118.06(3)
γ (°) 909090
Volume (ų) 763.1(3)762.5(3)772.4(3)
Z 444

Z = number of molecules in the unit cell

This data reveals that all three forms crystallize in the monoclinic system. While Form II and Form III share the same space group (P2₁/c), subtle differences in their unit cell dimensions and volumes suggest they are distinct polymorphic forms. Form I crystallizes in a different, albeit related, space group (P2₁/n).

Intermolecular Interactions: The Role of Hydrogen Bonding

In all identified polymorphs of this compound, the primary intermolecular interaction is the classic carboxylic acid dimer formation. Two molecules of this compound associate through a pair of strong O-H···O hydrogen bonds, creating a robust R²₂(8) graph set motif.

Caption: R²₂(8) hydrogen bonding motif in this compound.

The differences between the polymorphs arise from the packing of these dimer units in the crystal lattice, influenced by weaker C-H···O interactions and van der Waals forces.

Experimental Characterization of Polymorphs

A multi-technique approach is essential for the comprehensive characterization of polymorphic systems.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the crystal structure of a material. It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Experimental Protocol: Single-Crystal Growth and Data Collection

  • Crystal Growth:

    • Slow Evaporation: Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature. The choice of solvent can influence which polymorph crystallizes.

    • Slow Cooling: Prepare a saturated solution of this compound in a solvent at an elevated temperature. Slowly cool the solution to induce crystallization. The cooling rate is a critical parameter.

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. Data are usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline solids and is invaluable for routine identification of polymorphs. Each polymorph will exhibit a unique diffraction pattern.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.

  • Data Collection: Place the powdered sample on a sample holder and collect the diffraction pattern using a powder X-ray diffractometer.

  • Data Analysis: Compare the experimental PXRD pattern with patterns calculated from the single-crystal structures of the known polymorphs to identify the form present.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for investigating the thermodynamic relationships between polymorphs.

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting points, enthalpies of fusion, and to observe solid-solid phase transitions.

  • TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying the presence of solvates or hydrates.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

  • DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature.

  • TGA Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the mass loss as a function of temperature.

Caption: Workflow for DSC and TGA analysis of polymorphs.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate between polymorphs. Differences in hydrogen bonding and crystal packing will result in subtle but measurable shifts in the vibrational frequencies.

Experimental Protocol: Vibrational Spectroscopy

  • Sample Preparation: For IR spectroscopy, prepare a KBr pellet or use an ATR accessory. For Raman spectroscopy, place a small amount of the crystalline sample directly under the microscope objective.

  • Data Collection: Collect the IR or Raman spectrum over the desired spectral range.

  • Data Analysis: Compare the spectra of the different crystalline forms, paying close attention to the regions corresponding to the carboxylic acid O-H and C=O stretching vibrations, as well as the lower frequency lattice modes.

Practical Considerations in Polymorph Screening

The identification and control of polymorphism are critical in drug development to ensure product quality and consistency. A thorough polymorph screen should be conducted early in the development process.

Key Strategies for Polymorph Screening:

  • Crystallization from a wide range of solvents: Solvents with different polarities, hydrogen bonding capabilities, and boiling points should be explored.

  • Varying crystallization conditions: Investigate the effects of temperature, cooling rate, and supersaturation.

  • Use of different crystallization techniques: In addition to slow evaporation and cooling, techniques such as anti-solvent addition, slurry conversion, and melt crystallization should be employed.

Conclusion

This guide has provided a detailed overview of the known crystal structures of this compound and the experimental techniques used to characterize them. The existence of at least three polymorphic forms highlights the importance of solid-state characterization for this compound. For researchers in drug development and materials science, a thorough understanding of the polymorphic landscape of this compound and its derivatives is essential for controlling the physical properties and performance of the final product. The methodologies and data presented herein serve as a valuable resource for guiding future research and development efforts in this area.

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of Cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclohexanecarboxylic Acid Scaffold in Modern Chemistry

This compound and its derivatives are pivotal structural motifs in medicinal chemistry, materials science, and fragrance industries. Their rigid, three-dimensional cyclohexane core allows for precise spatial orientation of functional groups, making them invaluable building blocks for pharmacologically active molecules. Notable examples include the antifibrinolytic agent tranexamic acid and the anticonvulsant drug gabapentin, both of which underscore the therapeutic importance of this scaffold.[1][2]

These application notes provide a comprehensive guide to the high-yield synthesis of this compound derivatives. We will delve into the most robust and scalable synthetic strategies, focusing on the catalytic hydrogenation of aromatic precursors. Furthermore, we will present detailed protocols for the synthesis of key pharmaceutical intermediates, emphasizing stereochemical control and process optimization. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage these versatile compounds in their work.

Methodology 1: Catalytic Hydrogenation of Benzoic Acid Derivatives

The most direct and industrially favored route to cyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding benzoic acids. This reaction involves the reduction of the aromatic ring, which is thermodynamically favorable but requires a catalyst to proceed at a reasonable rate under practical conditions.

Mechanism and Catalyst Selection: The "Why" Behind the Choice

The choice of catalyst is paramount for achieving high yield and selectivity. Transition metals such as rhodium (Rh), ruthenium (Ru), and palladium (Pd) are highly effective for this transformation.[3][4] The reaction mechanism involves the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

  • Rhodium (Rh): Often considered the most active catalyst for arene hydrogenation, Rh/C (rhodium on carbon) can facilitate the reaction under milder conditions (e.g., lower temperatures and pressures) compared to other metals.[3] This high activity is attributed to its optimal balance of hydrogen activation and arene adsorption energies.

  • Ruthenium (Ru): Ru/C is a cost-effective and highly efficient catalyst, particularly for achieving high trans:cis isomer ratios in the synthesis of substituted derivatives like 4-aminothis compound.[5] The choice of solvent can significantly influence the selectivity of Ru-catalyzed hydrogenations. For instance, using a binary solvent system of 1,4-dioxane and water can enhance the selectivity for ring hydrogenation over carboxylic acid reduction.[6]

  • Palladium (Pd): While Pd/C is a workhorse catalyst in organic synthesis, it generally requires higher temperatures and pressures for the hydrogenation of benzoic acid compared to Rh and Ru.[3] However, it can be highly selective for the hydrogenation of the aromatic ring without reducing the carboxylic acid group.[4]

The general workflow for catalytic hydrogenation is depicted below:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge Autoclave: - Benzoic Acid Derivative - Solvent - Catalyst (e.g., Rh/C, Ru/C) B Seal and Purge Autoclave (e.g., with N2 or H2) A->B C Pressurize with H2 (e.g., 15-100 bar) B->C D Heat to Reaction Temperature (e.g., 50-150°C) and Stir C->D E Cool and Depressurize D->E F Filter to Remove Catalyst E->F G Remove Solvent (e.g., Rotary Evaporation) F->G H Purify Product (e.g., Recrystallization) G->H G cluster_synthesis Tranexamic Acid Synthesis A p-Aminobenzoic Acid B Catalytic Hydrogenation (e.g., Ru/C, NaOH, H2) A->B C Mixture of cis- and trans- 4-Aminothis compound B->C D Isomerization (if needed) (e.g., Heat with base) C->D E Purification/Recrystallization C->E Direct purification if trans:cis ratio is high D->E F Pure trans-Tranexamic Acid E->F G cluster_synthesis Gabapentin Intermediate Synthesis A 1,1-Cyclohexanediacetic Acid B Conversion to Anhydride A->B C 1,1-Cyclohexanediacetic Acid Anhydride B->C D Reaction with Ammonia Source C->D E 1,1-Cyclohexanediacetic Acid Monoamide D->E F Hofmann Rearrangement E->F G Gabapentin F->G

References

Application Note: A Robust HPLC-UV Method for the Quantification of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

< < < < < < < <

Abstract

This application note details a comprehensive, field-proven High-Performance Liquid Chromatography (HPLC) method for the analysis of cyclohexanecarboxylic acid. This compound is a key intermediate in the synthesis of pharmaceuticals and other commercially significant compounds, making its accurate quantification essential for quality control and research.[1][2] This document provides a step-by-step protocol for a reversed-phase HPLC method with UV detection, offering a robust, accurate, and precise analytical solution. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Introduction to this compound and its Analytical Importance

This compound (C₇H₁₂O₂), also known as hexahydrobenzoic acid, is a saturated monocarboxylic acid.[1][3] It exists as a white crystalline solid at room temperature and is moderately soluble in water and more soluble in organic solvents.[2][4] Its versatile chemical nature allows it to serve as a precursor in the synthesis of various compounds, including the nylon-6 precursor caprolactam, pharmaceuticals like certain antispasmodic and anti-inflammatory agents, and as a flavoring agent in food products.[1][3]

Given its wide-ranging applications, the development of a reliable and robust analytical method for the quantification of this compound is of paramount importance. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility. This application note describes a reversed-phase HPLC (RP-HPLC) method that is suitable for both quality control in manufacturing processes and for research and development activities.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

PropertyValueSource
Molecular FormulaC₇H₁₂O₂[1]
Molecular Weight128.17 g/mol [1][5]
pKa~4.9[3]
Solubility in Water2.01 g/L at 15°C[1][2]
UV AbsorptionCarboxyl group absorbs at low UV wavelengths (~200-210 nm)[6]
LogP1.96[5]

The carboxylic acid functional group dictates the molecule's behavior in a chromatographic system. The pKa of approximately 4.9 is a critical parameter; at a mobile phase pH below this value, the acid will be predominantly in its neutral, protonated form, which is more retained on a nonpolar reversed-phase column. Conversely, at a pH above the pKa, it will be in its ionized, carboxylate form, leading to reduced retention. The lack of a strong chromophore means that UV detection will be performed at a low wavelength, typically around 210 nm, to detect the carboxyl group's absorbance.[6][7]

HPLC Method Development Strategy

The development of this HPLC method was guided by the physicochemical properties of this compound and the principles of reversed-phase chromatography.

Choice of Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC is the most common and versatile mode of liquid chromatography.[6][8] For a moderately polar compound like this compound, a nonpolar stationary phase (like C18) and a polar mobile phase provide excellent separation and retention.[8] This mode is well-suited for the analysis of organic acids.[9][10]

Column Selection: C18 Stationary Phase

A C18 (octadecylsilane) column was selected due to its hydrophobicity, which allows for sufficient retention of the nonpolar cyclohexane ring of the analyte.[8] Standard C18 columns are widely available and provide robust and reproducible results. For more polar organic acids, a polar-embedded C18 column can be beneficial to prevent phase collapse in highly aqueous mobile phases, though for this compound, a standard C18 is generally sufficient.[10]

Mobile Phase Optimization: The Key to Retention and Peak Shape

The mobile phase composition is the most critical factor in controlling retention and peak shape in RP-HPLC.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low UV cutoff (190 nm) and its ability to provide good peak shapes for many compounds.[11][12][13] Methanol is another option but may lead to higher backpressure.

  • Aqueous Component and pH Control: To ensure the analyte is in its neutral, protonated form for optimal retention and to achieve symmetrical peak shapes, the pH of the mobile phase must be controlled to be at least 2 pH units below the pKa of this compound (~4.9). A dilute solution of a strong acid, such as phosphoric acid or perchloric acid, is commonly used. Phosphoric acid is an excellent choice as it provides good buffering capacity in the desired pH range and has a low UV cutoff.[14] For mass spectrometry (MS) compatible methods, formic acid can be used as an alternative.[15]

Detection Wavelength

The carboxyl group of this compound does not have a strong UV chromophore. Therefore, a low wavelength, typically between 200 nm and 210 nm, is required for sensitive detection.[6] A wavelength of 210 nm was chosen for this method to maximize sensitivity while minimizing potential interference from the mobile phase components.[7][16]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis of this compound using the developed HPLC method.

Instrumentation and Materials
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Concentrated phosphoric acid

Preparation of Solutions
  • Mobile Phase: Prepare a 0.1% (v/v) phosphoric acid solution in water by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. The final mobile phase is a mixture of this aqueous solution and acetonitrile. The exact ratio should be optimized for the specific column and system but a good starting point is 60:40 (v/v) Acetonitrile: 0.1% Phosphoric Acid. Filter the mobile phase through a 0.45 µm filter before use.[16]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[16]

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[16]

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength210 nm
System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL standard solution six times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0

  • Theoretical Plates: Should be ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%

Data Analysis

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999. Use the calibration curve to determine the concentration of this compound in the prepared samples.

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Analyte Characterization cluster_1 Initial Method Setup cluster_2 Method Optimization cluster_3 Method Validation A Physicochemical Properties (pKa, Solubility, UV) B Select Mode (Reversed-Phase) A->B Guides Mode Selection C Select Column (C18) B->C D Select Detector (UV @ 210 nm) C->D E Mobile Phase pH (pH < pKa) D->E F Organic Modifier % (Acetonitrile) E->F Optimize Retention G Flow Rate & Temp. F->G Fine-tune Separation H System Suitability G->H I Linearity & Range H->I J Accuracy & Precision I->J

Caption: Workflow for HPLC Method Development for this compound.

Ionization State of this compound

Ionization_State pH2 pH < 2.9 Protonated <fontcolor='#34A853'><b>Protonated (Neutral)b>font><br/>(Retained on C18) pH4_9 pH = 4.9 (pKa) Equilibrium <fontcolor='#FBBC05'><b>50% Protonatedb>font><br/><fontcolor='#EA4335'><b>50% Deprotonatedb>font> pH7 pH > 6.9 Deprotonated <fontcolor='#EA4335'><b>Deprotonated (Anionic)b>font><br/>(Poorly Retained) Protonated->Equilibrium Increasing pH Equilibrium->Deprotonated Increasing pH

Caption: Influence of Mobile Phase pH on the Ionization and Retention of this compound.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable, accurate, and robust solution for the quantitative analysis of this compound. By controlling the mobile phase pH to ensure the analyte is in its neutral form, excellent retention and peak shape are achieved on a standard C18 column. This method is suitable for a wide range of applications, from quality control in industrial settings to quantitative analysis in research laboratories. The principles and strategies outlined here can also serve as a guide for the development of methods for other small organic acids.

References

GC-MS protocol for quantification of cyclohexanecarboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

A Robust GC-MS Protocol for the Accurate Quantification of Cyclohexanecarboxylic Acid

Abstract

This application note provides a comprehensive and validated protocol for the quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound in several industrial applications and can be a metabolite of interest in pharmaceutical and environmental studies. Due to its polarity and low volatility, direct GC analysis is challenging, necessitating a robust analytical method involving sample preparation and chemical derivatization. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.

Introduction: The Analytical Imperative for this compound

This compound (CHCA), also known as hexahydrobenzoic acid, is a saturated monocarboxylic acid with the chemical formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol [1][2]. Its presence and concentration are critical quality attributes in various chemical manufacturing processes and can be an important biomarker in biological and environmental samples. The inherent polarity of the carboxylic acid group makes CHCA non-volatile, presenting a significant challenge for direct analysis by gas chromatography. Therefore, a reliable analytical method that addresses these challenges is essential for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds. However, for polar analytes like CHCA, chemical derivatization is a mandatory step to enhance volatility and improve chromatographic peak shape, thereby ensuring sensitivity and reproducibility. This protocol details a method that combines an efficient sample extraction procedure with a reliable derivatization step, followed by sensitive GC-MS analysis.

The Rationale Behind the Method: A Self-Validating System

The protocol described herein is designed to be a self-validating system, where each step is chosen to minimize variability and ensure the accuracy and precision of the final results. The core principles of this method are:

  • Efficient Sample Extraction: The choice of sample preparation technique is critical and depends on the matrix. For aqueous samples, Solid Phase Extraction (SPE) offers selective isolation and concentration of the analyte[3]. For biological matrices, a combination of protein precipitation and liquid-liquid extraction (LLE) or supported liquid extraction (SLE) may be necessary to remove interferences[4][5].

  • Effective Derivatization: To overcome the low volatility of CHCA, derivatization is employed. Silylation and esterification are common approaches for carboxylic acids[6][7]. This protocol will focus on esterification to form the methyl ester of CHCA, a more volatile and less polar derivative suitable for GC-MS analysis.

  • Sensitive and Specific Detection: The use of a mass spectrometer as the detector provides high selectivity and sensitivity. By monitoring specific ions for the derivatized analyte, interference from co-eluting matrix components can be minimized.

The entire analytical workflow is visualized in the diagram below:

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Biological Fluid, Environmental Water) extraction Analyte Extraction (SPE or LLE) sample->extraction Matrix Removal evaporation Solvent Evaporation extraction->evaporation Concentration reconstitution Reconstitution evaporation->reconstitution derivatization Esterification (e.g., with Methanolic HCl) reconstitution->derivatization Chemical Modification injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation Vaporization detection MS Detection separation->detection Ionization & Mass Filtering quantification Quantification (Calibration Curve) detection->quantification validation Method Validation quantification->validation validation_logic cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Linearity Linearity MethodValidation Validated Analytical Method Linearity->MethodValidation Accuracy Accuracy Accuracy->MethodValidation Precision Precision Precision->MethodValidation LOD LOD LOD->MethodValidation LOQ LOQ LOQ->MethodValidation Specificity Specificity Specificity->MethodValidation Robustness Robustness Robustness->MethodValidation

References

Application Notes and Protocols: Cyclohexanecarboxylic Acid as a Blocking Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Imperative for N-Terminal Capping in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency.[1] However, the clinical translation of synthetic peptides is often hampered by their inherent metabolic instability, particularly their susceptibility to degradation by exopeptidases which target the free N-terminal amine.[2] N-terminal modification, or "capping," is a critical strategy to mitigate this vulnerability, thereby enhancing the pharmacokinetic profile of peptide-based drugs.[2][3] This modification neutralizes the positive charge at the N-terminus and mimics the structure of native proteins, which can lead to increased stability and improved biological activity.[4]

While acetylation is the most common form of N-terminal capping, the use of other carboxylic acids offers a facile route to introduce diverse functionalities that can fine-tune a peptide's physicochemical properties. This guide focuses on the application of cyclohexanecarboxylic acid to introduce a cyclohexanecarbonyl (Chc) group as an N-terminal block. The introduction of this bulky, lipophilic moiety can significantly enhance a peptide's resistance to enzymatic degradation and modulate its interaction with biological membranes, a key consideration for cell-penetrating peptides and other therapeutic candidates.[2]

This document provides a comprehensive overview of the rationale, chemical principles, and detailed protocols for the use of this compound as an N-terminal blocking group in solid-phase peptide synthesis (SPPS).

The Cyclohexanecarbonyl (Chc) Group: A Lipophilic Shield

The selection of a blocking group is a strategic decision in peptide design. The cyclohexyl moiety of the Chc group offers several potential advantages:

  • Increased Lipophilicity: The non-polar cyclohexane ring significantly increases the hydrophobicity of the peptide's N-terminus. This can enhance membrane permeability and may improve interactions with hydrophobic pockets of target receptors.[2]

  • Enhanced Proteolytic Stability: The steric bulk of the cyclohexyl group can act as a shield, hindering the approach of exopeptidases and thereby increasing the peptide's in vivo half-life.

  • Conformational Rigidity: The cyclohexane ring can impose conformational constraints on the N-terminal region of the peptide, which may lead to a more defined secondary structure and potentially higher binding affinity for its target.

Chemical Principles and Workflow

The introduction of the cyclohexanecarbonyl group is typically performed on-resin after the completion of the peptide chain elongation in Fmoc-based SPPS. The process involves the acylation of the free N-terminal amine of the resin-bound peptide with an activated form of this compound.

The overall workflow can be visualized as follows:

G cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) cluster_capping N-Terminal Capping cluster_final Final Steps start Resin Loading elongation Iterative Amino Acid Coupling & Fmoc Deprotection start->elongation 1. Chain Assembly final_deprotection Final N-terminal Fmoc Deprotection elongation->final_deprotection 2. Expose N-terminus activation Activation of this compound final_deprotection->activation 3. Prepare for Capping coupling Coupling to Resin-Bound Peptide activation->coupling 4. Acylation cleavage Cleavage from Resin & Side-Chain Deprotection coupling->cleavage 5. Release Peptide purification HPLC Purification cleavage->purification 6. Isolate Product analysis Mass Spectrometry Analysis purification->analysis 7. Characterization

Caption: General workflow for N-terminal capping with this compound.

The key step is the activation of the this compound's carboxyl group to make it susceptible to nucleophilic attack by the peptide's N-terminal amine. This is achieved using standard peptide coupling reagents.

G reagents This compound Coupling Reagent (e.g., HATU, HBTU, DIC) Base (e.g., DIPEA) activated_intermediate Activated Intermediate e.g., O-acylisourea or Active Ester reagents->activated_intermediate Activation peptide Resin-Bound Peptide H₂N-Peptide-Resin capped_peptide N-Chc-Capped Peptide Chc-NH-Peptide-Resin peptide->capped_peptide Nucleophilic Attack activated_intermediate->capped_peptide byproducts Byproducts activated_intermediate->byproducts

References

Application Notes and Protocols: Cyclohexanecarboxylic Acid and Its Derivatives in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cycloaliphatic Ring in Polymer Architectures

In the pursuit of high-performance polymers, the incorporation of cyclic monomers into the polymer backbone is a proven strategy for enhancing material properties. While aromatic rings, such as in terephthalic acid, are widely used to impart rigidity and thermal stability, they also introduce photosensitivity, leading to UV degradation. Cyclohexanecarboxylic acid and its difunctional derivatives, primarily 1,4-cyclohexanedicarboxylic acid (CHDA), offer a compelling alternative. The saturated cycloaliphatic structure provides the rigidity and thermal stability associated with cyclic monomers but without the UV-absorbing phenyl rings, leading to polymers with superior weatherability, hydrolytic stability, and optical clarity.[1][2]

This guide provides an in-depth exploration of the application of this compound-derived monomers in polymer chemistry. It is designed for researchers and professionals in materials science and drug development, offering both the theoretical underpinnings and practical, field-proven protocols for the synthesis and application of these versatile polymers. We will explore their role in creating advanced polyesters and polyamides, their function in high-performance coatings, and their use as specialty plasticizers.

Section 1: The Monomer Landscape: From Monofunctional to Bifunctional Building Blocks

While the topic is "this compound," its most significant impact on polymer chemistry is through its bifunctional analogue, cyclohexanedicarboxylic acid (CHDA) . It is crucial to distinguish their roles:

  • This compound (Monofunctional): As a monofunctional molecule, it acts as a chain terminator or a modifying agent. Its primary applications are not in forming the main polymer backbone but in synthesizing derivatives used as plasticizers or reactive diluents.[3]

  • Cyclohexanedicarboxylic Acid (Bifunctional): This is the workhorse monomer for creating high-performance polymers. With two carboxylic acid groups, it readily participates in step-growth polymerization reactions like polycondensation to form polyesters and polyamides.[4] The rigid cyclohexane ring is directly incorporated into the polymer backbone, significantly influencing the final material properties.

The remainder of this guide will focus predominantly on the applications of the bifunctional CHDA, while also detailing the synthesis and use of derivatives from the monofunctional acid.

Causality: Why the Cyclohexane Ring Enhances Polymer Performance

The unique properties imparted by the cyclohexane ring are not coincidental; they are a direct result of its chemical structure.

  • Enhanced Thermal and Mechanical Stability: The non-planar, chair-like conformation of the cyclohexane ring restricts segmental motion of the polymer chains. This increased rigidity leads to higher glass transition temperatures (Tg) and improved mechanical strength compared to polymers derived from linear aliphatic diacids like adipic acid.[1][4]

  • Superior Weatherability (UV Resistance): Aromatic polyesters, like polyethylene terephthalate (PET), contain benzene rings that absorb UV radiation. This absorption can initiate Norrish-type photocleavage reactions, leading to chain scission, yellowing, and loss of mechanical properties.[5] The cycloaliphatic ring in CHDA lacks these chromophores, making the resulting polymers transparent to UV light and inherently more resistant to photodegradation.[1][5]

  • Excellent Hydrolytic Stability: The bulky, hydrophobic nature of the cyclohexane ring helps to shield the ester or amide linkages in the polymer backbone from water, slowing the rate of hydrolysis. This is a significant advantage in applications requiring long-term durability in humid environments.[6]

Section 2: Synthesis of High-Performance Polyesters via Melt Polycondensation

CHDA is a cornerstone monomer for producing high-performance polyesters, often referred to as poly(cyclohexylene dicarboxylate)s. These materials serve as superior alternatives to PET in demanding applications. The most common industrial synthesis method is a two-step melt polycondensation.

Diagram: Two-Step Melt Polycondensation Workflow

melt_polycondensation cluster_0 Step 1: Esterification / Transesterification cluster_1 Step 2: Polycondensation Monomers Monomers: 1,4-CHDA + Diol (e.g., 1,4-BDO) Catalyst Catalyst Addition (e.g., Ti(OBu)₄) Monomers->Catalyst Reactor1 Reactor at 180-220°C Under N₂ Atmosphere Catalyst->Reactor1 Byproduct1 Byproduct Removal: Water (H₂O) Reactor1->Byproduct1 Oligomers Low MW Oligomers (from Step 1) Byproduct1->Oligomers Transfer to Polycondensation Stage Reactor2 Reactor at 250-280°C Under High Vacuum (<1 Torr) Oligomers->Reactor2 Byproduct2 Byproduct Removal: Excess Diol Reactor2->Byproduct2 Polymer High MW Polyester Byproduct2->Polymer

Caption: Workflow for two-step melt polycondensation of polyesters.

Protocol 2.1: Synthesis of Poly(butylene 1,4-cyclohexanedicarboxylate) (PBC)

This protocol details the synthesis of a polyester from 1,4-CHDA and 1,4-butanediol (BDO).

Materials:

  • 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA)

  • 1,4-Butanediol (BDO), molar ratio to CHDA typically 1.2:1 to 1.5:1 to compensate for volatilization.

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Antimony(III) oxide (Sb₂O₃), ~200-300 ppm relative to the polymer weight.

  • Stabilizer (optional): Phosphorous acid (H₃PO₃)

Equipment:

  • Glass reactor vessel equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a distillation column connected to a vacuum pump.

  • Heating mantle with temperature controller.

  • Vacuum trap cooled with liquid nitrogen or dry ice/acetone.

Procedure:

Part 1: Esterification

  • Reactor Charging: Charge the reactor with 1,4-CHDA and 1,4-BDO.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen, which can cause discoloration at high temperatures. Maintain a slow, continuous nitrogen purge throughout this stage.

  • Catalyst Addition: Add the catalyst and stabilizer to the monomer mixture.

  • Heating and Reaction: Begin stirring and gradually heat the mixture to 180-220°C. Water will begin to distill off as the esterification reaction proceeds.

  • Monitoring: Continue this stage for 2-4 hours, or until at least 95% of the theoretical amount of water has been collected in the distillation receiver. This indicates the formation of low molecular weight oligomers.

Part 2: Polycondensation

  • Temperature Increase: Gradually increase the temperature of the molten oligomers to 250-280°C.

  • Vacuum Application: Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This is a critical step; a sudden vacuum can cause the molten polymer to foam excessively.

  • Byproduct Removal: The high temperature and vacuum facilitate the removal of excess BDO, driving the polymerization reaction toward a high molecular weight polymer. The excess BDO is collected in the cold trap.

  • Viscosity Monitoring: The progress of the reaction is monitored by the increase in melt viscosity. This is often observed through the torque reading on the mechanical stirrer.

  • Completion: The reaction is considered complete when the desired melt viscosity (or stirrer torque) is achieved, typically after 2-3 hours under high vacuum.

  • Extrusion and Quenching: Extrude the molten polymer from the reactor into a strand, quench it in a water bath, and pelletize for characterization.

Self-Validation and Causality:

  • Excess Diol: Using an excess of the more volatile monomer (BDO) ensures that the stoichiometry remains close to 1:1 at the end of the reaction, which is essential for achieving high molecular weight.

  • Nitrogen Purge: Prevents thermo-oxidative degradation, ensuring a polymer with good color and stability.

  • Staged Temperature and Vacuum: A gradual increase prevents monomer loss and uncontrolled foaming, ensuring a safe and efficient reaction. The high vacuum in the final stage is thermodynamically necessary to remove the condensation byproduct (diol) and shift the equilibrium towards polymer formation.

Data Presentation: Property Comparison of Polyesters

The substitution of aromatic terephthalic acid (TPA) with cycloaliphatic 1,4-CHDA results in significant property changes. Poly(cyclohexylenedimethylene terephthalate) (PCT), which uses CHDM (a diol version of the cyclohexane monomer), is a common commercial example.

PropertyPoly(ethylene terephthalate) (PET)Poly(cyclohexylenedimethylene terephthalate) (PCT)Rationale for Difference
Glass Transition Temp. (Tg) ~70-80 °C[3]~85-90 °CThe bulky cyclohexane ring in PCT provides greater chain stiffness than the ethylene glycol unit in PET, increasing Tg.
Melting Temperature (Tm) ~260 °C[3]~290 °CThe rigid and symmetric structure of the CHDM unit allows for more efficient crystal packing.
Tensile Modulus ~2.0 - 4.0 GPa[7]~2.2 GPaBoth are rigid, but the specific crystal structure and morphology influence the final modulus.
UV Resistance Fair to Poor (requires UV stabilizers)ExcellentPET's aromatic ring absorbs UV radiation, leading to degradation. PCT's cycloaliphatic ring does not.[5]
Hydrolytic Stability GoodExcellentThe hydrophobic cyclohexane ring in PCT provides better protection for the ester linkages against water attack.[6]

Note: Values are typical and can vary based on crystallinity, molecular weight, and specific grade.

Section 3: Synthesis of High-Performance Polyamides

Similar to polyesters, polyamides derived from CHDA exhibit enhanced weatherability and thermal properties compared to their aromatic counterparts. The synthesis can be adapted from standard polyamide protocols, with low-temperature solution polycondensation being particularly useful for heat-sensitive monomers or when melt processing is difficult.

Diagram: Polyamide Formation via Solution Polycondensation

polyamide_synthesis cluster_0 Reaction Setup cluster_1 Polymerization & Isolation Monomer1 Monomer A: Cyclohexanedicarbonyl Dichloride in Anhydrous Solvent (e.g., NMP) Reactor Inert Atmosphere Reactor (N₂) Cooled to 0-5°C Monomer1->Reactor Monomer2 Monomer B: Diamine (e.g., Hexamethylenediamine) in same solvent Monomer2->Reactor AcidScavenger Acid Scavenger (e.g., Pyridine or Triethylamine) AcidScavenger->Reactor Polymerization Stirring for 2-4 hours Allowing to warm to RT Reactor->Polymerization Precipitation Precipitation in Non-solvent (e.g., Methanol) Polymerization->Precipitation Washing Washing & Drying Precipitation->Washing FinalPolymer Purified Polyamide Washing->FinalPolymer

Caption: Workflow for low-temperature solution polycondensation of polyamides.

Protocol 3.1: Synthesis of Polyamide via Low-Temperature Solution Polycondensation

This method uses the more reactive diacyl chloride derivative of CHDA to allow for polymerization at lower temperatures.

Part 1: Synthesis of 1,4-Cyclohexanedicarbonyl Dichloride

  • In a fume hood, combine 1,4-CHDA (1 equivalent) with an excess of thionyl chloride (SOCl₂, ~5 equivalents).

  • Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (~80°C) under a nitrogen atmosphere for 4-6 hours until gas evolution ceases and the solution is clear.

  • Remove excess thionyl chloride by distillation under reduced pressure.

  • Purify the crude diacyl chloride by vacuum distillation or recrystallization from an anhydrous solvent like hexane. Store in a desiccator.

Part 2: Polyamide Synthesis

  • Apparatus Setup: Use a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.

  • Diamine Solution: In the flask, dissolve an aliphatic diamine (e.g., 1,6-hexamethylenediamine, 1 equivalent) and an acid scavenger (e.g., pyridine, 2.2 equivalents) in an anhydrous polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Diacyl Chloride Addition: Dissolve the 1,4-cyclohexanedicarbonyl dichloride (1 equivalent) in a small amount of the same anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0-5°C.

  • Polymerization: After the addition is complete, continue stirring at 0-5°C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The solution will become highly viscous.

  • Isolation: Pour the viscous polymer solution into a large volume of a non-solvent (e.g., methanol or water) while stirring vigorously in a blender. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration. Wash it thoroughly with water and then with methanol to remove the solvent and any salts (e.g., pyridinium hydrochloride).

  • Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.

Self-Validation and Causality:

  • Acyl Chloride Reactivity: The highly reactive acyl chloride allows the reaction to proceed rapidly at low temperatures, preventing side reactions that might occur at the high temperatures of melt polycondensation.

  • Anhydrous Conditions: Step-growth polymerizations are highly sensitive to water, which can react with the acyl chloride and terminate chain growth, preventing the formation of high molecular weight polymer.

  • Acid Scavenger: The reaction produces HCl as a byproduct. The base (pyridine) is essential to neutralize the HCl, which would otherwise protonate the amine monomer, rendering it non-nucleophilic and stopping the polymerization.[8]

Section 4: Applications in Coatings and Adhesives

Derivatives of this compound are valuable components in the formulation of high-performance coatings and adhesives, particularly in two-component (2K) polyurethane systems.

Synthesis of Cycloaliphatic Polyester Polyols

Instead of being polymerized to a high molecular weight solid, CHDA can be reacted with an excess of a diol or triol to create low molecular weight, hydroxyl-terminated polyester polyols. These serve as the resin component (Part A) in a 2K polyurethane system.

Protocol 4.1: Synthesis of a CHDA-based Polyester Polyol

This protocol is a modification of the melt polycondensation process, designed to produce a low molecular weight, hydroxyl-terminated liquid resin.

Materials:

  • 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA)

  • Diol(s): e.g., Neopentyl glycol (NPG), 1,6-Hexanediol (HD)

  • Triol (for branching): e.g., Trimethylolpropane (TMP)

  • Key Difference: The molar ratio of OH groups (from diols/triols) to COOH groups (from CHDA) is set to be greater than 1 (e.g., 1.1:1) to ensure hydroxyl termination.

Procedure:

  • Reactor Charging & Purging: Charge all monomers into the reactor and purge with nitrogen as in Protocol 2.1.

  • Esterification: Heat the mixture with stirring to 210-230°C. Collect the water byproduct.[4][9]

  • Monitoring: The reaction is not driven to high molecular weight. Instead, it is monitored by periodically taking samples and measuring the acid value and hydroxyl value .

  • Completion: The reaction is stopped by cooling when the acid value drops below a target threshold (e.g., < 5 mg KOH/g) and the desired hydroxyl value is reached. This yields a viscous liquid polyester polyol.[10]

Formulation of a 2K Polyurethane Coating

The synthesized polyester polyol is then formulated into a coating.

Formulation Principle:

  • Part A (Resin): The CHDA-based polyester polyol, blended with solvents (e.g., methyl ethyl ketone), flow additives, and UV absorbers.

  • Part B (Hardener): A polyisocyanate, typically an aliphatic one like hexamethylene diisocyanate (HDI) trimer, for good weatherability.[4]

When Part A and Part B are mixed, the hydroxyl groups of the polyol react with the isocyanate groups of the hardener to form a durable, cross-linked polyurethane network.

Diagram: Polyurethane Network Formation

Caption: Reaction of a polyester polyol with a polyisocyanate to form a polyurethane coating.

Causality of Performance: Using a CHDA-based polyester polyol in a polyurethane coating imparts the inherent benefits of the cycloaliphatic structure:

  • Durability and Weathering: The coating exhibits excellent gloss retention and resistance to yellowing upon outdoor exposure because the backbone is free of UV-absorbing aromatic rings.[1][4]

  • Hardness/Flexibility Balance: CHDA provides a unique balance of properties. It offers better hardness and chemical resistance than linear aliphatic diacids (like adipic acid) and better flexibility than aromatic diacids (like isophthalic acid).[4]

Section 5: this compound Esters as Plasticizers

Esters of this compound and its dicarboxylic acid analogues are increasingly used as non-phthalate plasticizers, particularly for PVC. They offer good compatibility, low migration, and favorable toxicological profiles.

Synthesis Principle: The synthesis is a standard esterification reaction. For example, 1,4-cyclohexanedicarboxylic acid is reacted with an alcohol (e.g., 2-ethylhexanol) at high temperatures (200-250°C) with a catalyst (e.g., a tin or titanium compound) to produce the corresponding di-ester.[11] This process is similar to the first step of melt polycondensation but uses a monofunctional alcohol to create a small molecule ester instead of a polymer.

Conclusion

This compound, primarily through its dicarboxylic acid derivatives, provides a powerful platform for the synthesis of advanced polymers. By replacing traditional aromatic monomers, formulators can develop materials with a superior balance of thermal stability, mechanical robustness, and environmental durability, especially resistance to UV degradation. The protocols and principles outlined in this guide demonstrate that the strategic incorporation of the cycloaliphatic ring is a key technique for creating next-generation polyesters, polyamides, and coatings tailored for high-performance applications.

References

Cyclohexanecarboxylic acid as a flavoring agent in food science.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and scientists on the application of Cyclohexanecarboxylic Acid as a flavoring agent in food science.

Application Notes & Protocols: this compound

Introduction and Scientific Overview

This compound (CHCA), also known as hexahydrobenzoic acid, is a saturated monocarboxylic acid with the chemical formula C₇H₁₂O₂.[1][2] It is the saturated analog of benzoic acid and is recognized as a volatile organic compound (VOC).[3][4] While it serves as a versatile intermediate in various chemical syntheses, including pharmaceuticals and polymers, its distinct sensory properties have established its role as a significant flavoring agent in the food industry.[1][5][6]

From a regulatory standpoint, CHCA is recognized by major international bodies. It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3531 and by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as number 961.[7][8][9][10][11][12] JECFA has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[8]

1.1 Physicochemical Properties

CHCA is a white to colorless crystalline solid at room temperature, with a melting point between 29-31 °C.[1][5] Its properties are critical for its handling, incorporation into food matrices, and stability during processing.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[1][7]
Molecular Weight 128.17 g/mol [1][7][10]
CAS Number 98-89-5[7][10]
Appearance White to colorless crystalline solid[1]
Melting Point 29–31 °C[1]
Boiling Point 232–233 °C[1]
Density 1.033 g/mL at 25 °C[1]
Water Solubility 0.201 g/100 mL at 15 °C (Slightly soluble)[1][6]
pKa 4.82 (Weakly acidic)[2][3]

1.2 Sensory Profile and Flavor Contribution

The primary value of CHCA in food science lies in its complex flavor profile. It is described as having a fruity, acidic, and cheesy taste and odor.[1][2] Some evaluators note a slightly metallic and woody character with berry-like nuances.[1][3]

This unique combination of notes makes CHCA a versatile ingredient for building and enhancing specific flavor profiles:

  • Dairy & Cheese Flavors: The "cheesy" note is particularly valuable for enhancing aged cheese flavors in products like sauces, snacks, and processed cheese.

  • Fruit Flavors: The fruity and berry-like undertones can be used to add depth and a ripened complexity to fruit-based beverages, yogurts, and confectionery.[13]

  • Savory Applications: In savory systems, its acidic character can brighten flavors and add a subtle fermented note, complementing profiles in dressings, marinades, and broths.

The perceived flavor is highly dependent on concentration. At a concentration of 5 ppm, it is characterized as fruity, woody, and berry-like with some green, dirty nuances.[3] Careful dosage is critical to achieve the desired sensory outcome without introducing undesirable metallic or overly pungent notes.

Regulatory Status and Safety Considerations

The use of CHCA as a flavoring agent is well-regulated, ensuring its safe consumption at specified levels.

Regulatory Body / IdentifierNumber / StatusSource(s)
FEMA Number 3531[7][8][12][14]
FEMA GRAS GRAS Publication No. 11[7][14]
JECFA Number 961[7][8][10][11]
JECFA Evaluation Acceptable; No safety concern at current levels of intake.[8]
EU FLAVIS Number 08.060[9][15]
FDA Status Listed as a flavoring agent or adjuvant.[14][16]

2.1 Safety and Handling

While deemed safe for consumption as a flavoring agent, concentrated CHCA is classified as an irritant.[1] Safety Data Sheets (SDS) indicate it can cause skin and serious eye irritation, as well as potential respiratory irritation.[9][17] Therefore, when handling the pure substance in a laboratory or manufacturing setting, appropriate personal protective equipment (PPE), including gloves and eye protection, is mandatory.[17][18]

Application in Food Systems: Formulation Insights

The successful application of CHCA requires an understanding of its behavior within different food matrices and processing conditions.

3.1 Dosage and Flavor Synergy The principle of "less is more" is paramount. CHCA is a high-impact flavor molecule.

  • Starting Point: For new formulations, begin with a concentration in the low parts-per-million (ppm) range and adjust based on sensory panel feedback.

  • Synergy: CHCA works exceptionally well with other esters, lactones, and fatty acids. For instance, in a cheese flavor formulation, combining CHCA with ethyl butyrate (fruity) and caproic acid (pungent, cheesy) can create a more rounded and authentic profile.

3.2 Stability Considerations

  • pH Stability: As a carboxylic acid, its state (protonated vs. salt) is pH-dependent. In most acidic to neutral food systems (pH 2.5-7.0), it remains stable. Its function as an acidulant can also contribute to the overall stability of beverages by maintaining a low pH, which inhibits microbial growth.[19]

  • Thermal Stability: With a high boiling point (232-233 °C), CHCA is generally stable during standard food processing operations like pasteurization. However, its volatility can still lead to some loss in high-temperature, long-duration processes like baking or UHT treatment. It is advisable to conduct stability trials to quantify any potential losses.[20]

3.3 Application Workflow: Concept to Product

The following diagram outlines a logical workflow for incorporating CHCA into a new food product, such as a flavored beverage.

G cluster_0 Phase 1: Benchtop Formulation cluster_1 Phase 2: Sensory & Stability cluster_2 Phase 3: Scale-Up & Validation A Define Target Flavor Profile (e.g., 'Ripe Strawberry with Creamy Note') B Develop Base Recipe (Beverage matrix without flavor) A->B C Determine Starting CHCA Dosage (e.g., 1-5 ppm) B->C D Create Dosage Ladder (0.5, 1, 2, 5, 10 ppm) C->D E Sensory Panel Evaluation (Select optimal dosage) D->E F Accelerated Shelf-Life Test (Monitor flavor, color, pH) E->F G Process Simulation (Pasteurization Trial) F->G H Pilot Plant Production G->H I Analytical Quantification (QC) (Confirm CHCA level via GC-MS) H->I J Final Product Approval I->J

Caption: Workflow for CHCA incorporation into a food product.

Analytical Protocols: Quantification in Food Matrices

Ensuring correct dosage and regulatory compliance requires a robust and validated analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique due to its high sensitivity and selectivity, especially for volatile compounds in complex matrices.[21]

4.1 Protocol: Quantification of CHCA in a Liquid Matrix (e.g., Wine, Beverage) via SPE and GC-MS

This protocol is adapted from established methodologies for analyzing carboxylic acids in beverages.[21][22] It involves solid-phase extraction (SPE) for sample cleanup and concentration, derivatization to improve volatility, and subsequent GC-MS analysis.

4.1.1 Materials and Reagents

  • This compound (analytical standard)

  • Internal Standard (e.g., Heptanoic acid)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., anion exchange)

  • Derivatization Agent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr)

  • Catalyst: Potassium carbonate (K₂CO₃)

  • Solvents: Dichloromethane, Acetone, Methanol (HPLC grade)

  • Deionized Water

4.1.2 Step-by-Step Methodology

  • Sample Preparation & Extraction:

    • Take 10 mL of the liquid sample (e.g., dealcoholized wine, juice).

    • Spike with a known concentration of the internal standard.

    • Adjust pH to ~2.3 with phosphoric acid to ensure CHCA is in its protonated form.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with deionized water and methanol to remove interferences.

    • Elute the retained acids using dichloromethane.

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of acetone.

    • Add 10 µL of PFBBr solution and a small amount of K₂CO₃ catalyst.

    • Incubate the mixture at room temperature for 30 minutes to form the pentafluorobenzyl ester of CHCA.[21] This step is crucial as it converts the relatively non-volatile acid into a volatile ester suitable for GC analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.

    • Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • MS Detection: Operate in Negative Chemical Ionization (NCI) mode for maximum sensitivity or Electron Ionization (EI) for spectral confirmation. Monitor for the characteristic ions of the derivatized CHCA.

  • Quantification:

    • Prepare a calibration curve using analytical standards of CHCA treated with the same extraction and derivatization procedure.

    • Calculate the concentration of CHCA in the original sample based on the peak area ratio of the analyte to the internal standard, referencing the calibration curve.

4.1.3 Method Validation Parameters

A comparison of typical performance characteristics for analytical methods used for carboxylic acids is summarized below.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity Excellent (e.g., up to 3.6 µg/L)[22]Good over a wide concentration range
Accuracy (% Recovery) Typically around 100%[22]Generally high (98-102%)
Precision (%RSD) <10%[22]Typically <5%
Limit of Detection (LOD) Very low (0.4 - 2.4 ng/L)[21][22]Higher (ng/mL to µg/mL range)
Notes Requires derivatization but offers superior sensitivity and specificity for trace analysis.Simpler sample prep, but lower sensitivity without MS detection.[23][24]

4.2 Analytical Workflow Diagram

G Sample Liquid Food Sample (10 mL) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Spike->SPE Deriv Derivatization with PFBBr (Increase Volatility) SPE->Deriv GCMS GC-MS Analysis (NCI Mode) Deriv->GCMS Data Data Processing GCMS->Data Quant Quantification vs. Calibration Curve Data->Quant Result Final Concentration Report (µg/L or ppm) Quant->Result

Caption: Analytical workflow for CHCA quantification via GC-MS.

References

Application Notes & Protocols: Palladium-Catalyzed Reactions Involving Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling and C-H functionalization reactions have become indispensable tools in modern organic synthesis, profoundly impacting the fields of pharmaceutical and agrochemical development.[1][2][3] The ability to forge carbon-carbon and carbon-heteroatom bonds with high precision and efficiency has revolutionized the construction of complex molecular architectures.[4] Within this broad landscape, the use of native functional groups to direct the catalytic machinery to specific sites within a molecule represents a paradigm of atom and step economy.[5][6] Carboxylic acids, in particular, have emerged as highly effective and versatile directing groups.[5][6][7] Their prevalence in readily available starting materials and their ability to be removed tracelessly or serve as a synthetic handle make them exceptionally attractive for synthetic chemists.[6]

This guide provides an in-depth exploration of palladium-catalyzed reactions involving cyclohexanecarboxylic acid. We will delve into the mechanistic underpinnings of how the carboxylate group directs C-H bond activation at remote positions within the cyclohexane ring, a traditionally challenging transformation. Furthermore, we will examine decarboxylative coupling reactions, where the carboxylic acid itself is replaced, offering a distinct synthetic strategy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful catalytic systems for the synthesis of novel and complex cyclohexyl-containing scaffolds.

Part 1: The Carboxylate as a Directing Group in C-H Functionalization

The carboxylate moiety, while a weakly coordinating group, can effectively steer a palladium catalyst to specific C-H bonds within the same molecule.[7][8] This is typically achieved through the formation of a transient cyclometalated intermediate, which brings the catalyst into close proximity to the targeted C-H bond. The regioselectivity of the C-H activation (i.e., which C-H bond is functionalized) is largely determined by the size of the palladacycle formed during the C-H activation step.

The mechanism often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[8] In this process, the C-H bond cleavage is facilitated by a ligand on the palladium center, which acts as an internal base to abstract the proton. The choice of ligand is therefore critical for the success of these reactions, with specialized ligands such as mono-N-protected amino acids (MPAAs) often being employed to accelerate the C-H activation step.[8][9]

Transannular γ-C(sp³)–H Arylation of this compound

A significant challenge in synthetic chemistry is the selective functionalization of remote C-H bonds in the presence of more reactive proximal C-H bonds.[10] Palladium catalysis has provided a powerful solution to this problem. In the case of this compound, the carboxylate group can direct the arylation to the γ-position of the cyclohexane ring, a transannular C-H bond. This reaction provides a direct route to 1,4-disubstituted cyclohexane derivatives, which are important structural motifs in many biologically active molecules.

Mechanism of γ-C(sp³)–H Arylation

The catalytic cycle for the γ-C(sp³)–H arylation of this compound typically involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway. The following diagram illustrates a plausible Pd(II)/Pd(0) catalytic cycle.

G cluster_cycle Catalytic Cycle A Pd(OAc)₂ + Ligand B [LPd(OAc)₂] A->B Ligand Exchange C This compound Coordination B->C D γ-C-H Activation (CMD) C->D E Palladacycle Intermediate D->E F Oxidative Addition of Ar-I E->F G Pd(IV) Intermediate F->G H Reductive Elimination G->H I Product Release & Catalyst Regeneration H->I I->A J γ-Arylated Product I->J

Caption: Proposed catalytic cycle for γ-C(sp³)–H arylation.

Protocol 1: Palladium-Catalyzed γ-C(sp³)–H Arylation of this compound

This protocol describes a general procedure for the γ-arylation of this compound with an aryl iodide, adapted from methodologies reported in the literature.[10]

Materials:

  • This compound

  • Aryl iodide

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Quinuclidine-pyridone ligand

  • K₂CO₃ (Potassium carbonate)

  • Ag₂CO₃ (Silver carbonate)

  • Pivalic acid

  • 1,2-Dichloroethane (DCE)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (0.1 equiv), and the quinuclidine-pyridone ligand (0.2 equiv).

  • Add K₂CO₃ (2.0 equiv), Ag₂CO₃ (1.0 equiv), and pivalic acid (0.5 equiv).

  • Add anhydrous 1,2-dichloroethane to the flask.

  • The reaction mixture is stirred vigorously and heated to 120 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the γ-arylated this compound.

Experimental Considerations:

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalyst stability and reactivity.

  • Ligand Choice: The quinuclidine-pyridone ligand is specifically designed to facilitate the challenging transannular C-H activation.[10] Other ligands, such as MPAAs, may also be effective.[9]

  • Base and Additives: The combination of K₂CO₃ and Ag₂CO₃ is often used to facilitate the deprotonation of the carboxylic acid and to act as a halide scavenger. Pivalic acid can act as a co-solvent and may also play a role in the C-H activation step.

  • Solvent: High-boiling, non-coordinating solvents like DCE are typically used to achieve the necessary reaction temperatures.

Parameter Typical Range/Value Rationale
Temperature 100-140 °CTo overcome the activation energy for C-H bond cleavage.
Reaction Time 12-48 hoursDependent on substrate reactivity and catalyst efficiency.
Catalyst Loading 5-10 mol%A balance between reaction rate and cost.
Ligand Loading 10-20 mol%To ensure sufficient coordination to the palladium center.

Part 2: Decarboxylative Cross-Coupling Reactions

An alternative strategy for the functionalization of this compound involves decarboxylative coupling.[11] In these reactions, the carboxylic acid moiety is extruded as carbon dioxide, and a new carbon-carbon bond is formed at the carbon atom that was previously attached to the carboxyl group.[11][12] This approach is particularly useful for the synthesis of substituted cyclohexene and cyclohexadiene derivatives.

The general mechanism for a decarboxylative coupling reaction involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by reaction with the carboxylate, decarboxylation, and reductive elimination to furnish the product and regenerate the Pd(0) catalyst.

Workflow for Decarboxylative Coupling

G start Start: Reagents reagents Cyclohexenecarboxylic Acid + Aryl Halide + Pd(0) Catalyst + Base start->reagents oxidative_addition Oxidative Addition of Ar-X to Pd(0) reagents->oxidative_addition transmetalation Reaction with Carboxylate oxidative_addition->transmetalation decarboxylation Decarboxylation (Loss of CO₂) transmetalation->decarboxylation reductive_elimination Reductive Elimination decarboxylation->reductive_elimination product Coupled Product reductive_elimination->product

Caption: General workflow for decarboxylative cross-coupling.

Protocol 2: Palladium-Catalyzed Decarboxylative Heck-Type Olefination

This protocol outlines a procedure for the decarboxylative coupling of a 2,5-cyclohexadiene-1-carboxylic acid derivative with a vinyl halide to produce a γ-olefination product.[13]

Materials:

  • 2,5-Cyclohexadiene-1-carboxylic acid derivative

  • Vinyl halide

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Cs₂CO₃ (Cesium carbonate)

  • Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry reaction tube, combine the 2,5-cyclohexadiene-1-carboxylic acid derivative (1.0 equiv), vinyl halide (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the olefinated 1,3-cyclohexadiene product.

Key Considerations and Troubleshooting:

  • Substrate Stability: The cyclohexadiene starting material may be sensitive to air oxidation or polymerization at elevated temperatures. It is important to use freshly prepared or purified starting materials.

  • Catalyst Choice: While Pd(PPh₃)₄ is a common Pd(0) source, other Pd(0) precursors or in situ generated Pd(0) from Pd(II) salts with phosphine ligands can also be effective.

  • Base: Cesium carbonate is a strong, yet non-nucleophilic base that is often effective in decarboxylative couplings. Other bases such as K₂CO₃ or K₃PO₄ may also be screened.

  • Side Reactions: A potential side reaction is the homocoupling of the vinyl halide. This can sometimes be suppressed by adjusting the reaction temperature or catalyst loading.

Parameter Typical Range/Value Rationale
Temperature 60-100 °CTo promote decarboxylation without degrading the starting materials or products.
Reaction Time 6-24 hoursMonitored by TLC or GC-MS for reaction completion.
Catalyst Loading 2-10 mol%Higher loading may be required for less reactive substrates.
Base Strength pKa > 10A sufficiently strong base is needed to facilitate the reaction with the carboxylic acid.

Conclusion

Palladium-catalyzed reactions of this compound offer powerful and versatile strategies for the synthesis of complex and valuable molecules. By leveraging the carboxylic acid moiety as either a directing group for remote C-H functionalization or as a traceless leaving group in decarboxylative couplings, chemists can access a wide array of substituted cyclohexane and cyclohexene derivatives. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in the field, enabling the efficient and innovative application of these cutting-edge catalytic methods.

References

Application Notes & Protocols: Cyclohexanecarboxylic Acid as a Versatile Scaffold for the Development of Potent and Selective DGAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic use of the cyclohexanecarboxylic acid moiety as a foundational scaffold in the design and synthesis of potent and selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors. We delve into the rationale behind targeting DGAT1 for metabolic diseases, provide detailed synthetic protocols starting from this compound derivatives, and offer step-by-step instructions for robust in vitro and in vivo evaluation of these inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics for obesity, type 2 diabetes, and hyperlipidemia.

Introduction: DGAT1 as a Key Therapeutic Target

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step of triglyceride (TG) biosynthesis.[1][2][3] This process is fundamental for dietary fat absorption in the intestine and for the storage of energy in adipose tissue.[1][2] Genetic studies in mice have compellingly demonstrated that the absence of DGAT1 leads to resistance to diet-induced obesity, enhanced insulin sensitivity, and increased energy expenditure.[1][4][5] These findings have positioned DGAT1 as a highly attractive therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and hepatic steatosis.[6][7][8]

The development of small molecule inhibitors of DGAT1 has been a major focus of pharmaceutical research.[1][3] A recurring structural feature in many potent and selective DGAT1 inhibitors is the carboxylic acid moiety, which often enhances solubility, improves pharmacokinetic properties, and contributes to target engagement.[1] Specifically, the this compound head group has emerged as a particularly effective scaffold, forming the basis for several successful inhibitor series.[9][10] This guide will explore the practical application of this scaffold in the development of novel DGAT1 inhibitors.

The Strategic Importance of the this compound Moiety

The this compound scaffold offers several advantages in the design of DGAT1 inhibitors:

  • Structural Rigidity and Vectorial Projection: The cyclohexane ring provides a rigid framework that allows for the precise spatial orientation of other pharmacophoric elements. This controlled geometry is crucial for optimal interaction with the DGAT1 active site.

  • Lipophilicity and Physicochemical Properties: The cyclohexane group contributes to the overall lipophilicity of the molecule, which can be fine-tuned to achieve a balance between cell permeability and aqueous solubility. The carboxylic acid group itself is a key polar feature that aids in solubility and can form critical interactions with the target protein.[1]

  • Synthetic Tractability: this compound and its derivatives are readily available and amenable to a wide range of chemical transformations, facilitating the exploration of structure-activity relationships (SAR).

The following diagram illustrates the general pharmacophoric model for a DGAT1 inhibitor incorporating the this compound head group.

DGAT1_Inhibitor_Pharmacophore cluster_0 Core Scaffold cluster_1 Lipophilic Pocket Binder cluster_2 Solubilizing & Binding Head Group cluster_3 Linker Region Core Central Heterocycle (e.g., Benzimidazole, Thiazole) Linker Linker (e.g., Amide, Ether) Core->Linker Connects core to head group Lipophilic_Group Lipophilic Group (e.g., Phenyl, Substituted Phenyl) Lipophilic_Group->Core Binds to hydrophobic pocket Cyclohexane This compound Linker->Cyclohexane Positions head group for interaction

Caption: General pharmacophore model for a DGAT1 inhibitor.

Synthetic Protocols: From this compound to Potent Inhibitors

This section provides a generalized synthetic scheme for the preparation of DGAT1 inhibitors featuring a piperidinyl-oxy-cyclohexanecarboxylic acid moiety, a class of compounds that has shown significant promise.[9][11] The synthesis focuses on the preparation of a key piperidine intermediate which is then coupled to a core heterocyclic structure.

Synthesis of the Piperidinyl-oxy-cyclohexanecarboxylate Intermediate

The causality behind this multi-step synthesis lies in the controlled introduction of the piperidine linker to the cyclohexane ring, followed by functional group manipulations to prepare it for coupling.

Synthetic_Workflow start Ethyl 4-hydroxycyclohexanecarboxylate (cis/trans mixture) step1 Mitsunobu Reaction (4-hydroxypyridine, DIAD, PPh3) start->step1 product1 Ethyl 4-(pyridin-4-yloxy)cyclohexanecarboxylate isomers step1->product1 step2 SFC Separation product1->step2 product2_cis cis-isomer step2->product2_cis product2_trans trans-isomer step2->product2_trans step3 Pyridinium Salt Formation (MeI) product2_trans->step3 product3 Pyridinium iodide salt step3->product3 step4 Catalytic Hydrogenation (PtO2, H2) product3->step4 product4 Piperidine intermediate step4->product4 step5 Boc Protection (Boc2O) product4->step5 product5 N-Boc protected piperidine step5->product5 step6 Ester Hydrolysis (LiOH) product5->step6 final_product Piperidinyl-oxy-cyclohexanecarboxylic acid Intermediate step6->final_product

Caption: Synthetic workflow for the key intermediate.

Protocol 3.1: Synthesis of the Piperidinyl-oxy-cyclohexanecarboxylic acid Intermediate

  • Mitsunobu Reaction: To a solution of ethyl 4-hydroxycyclohexanecarboxylate (1.0 eq), 4-hydroxypyridine (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the cis and trans isomers of ethyl 4-(pyridin-4-yloxy)cyclohexanecarboxylate.[9]

    • Causality: The Mitsunobu reaction is a reliable method for the stereoinvertive substitution of secondary alcohols, providing access to the desired ether linkage.

  • Isomer Separation: The cis and trans isomers are separated using supercritical fluid chromatography (SFC).

    • Causality: SFC provides excellent resolution for the separation of stereoisomers which is often challenging with standard column chromatography.

  • Pyridinium Salt Formation: The desired trans-isomer is treated with methyl iodide in acetone to form the corresponding pyridinium iodide salt.

    • Causality: Formation of the pyridinium salt facilitates the subsequent reduction of the pyridine ring.

  • Catalytic Hydrogenation: The pyridinium salt is dissolved in methanol and hydrogenated over platinum oxide (PtO₂) at 50 psi of H₂ for 24 hours. The catalyst is filtered off, and the solvent is evaporated to yield the piperidine intermediate.

    • Causality: Catalytic hydrogenation is a standard and effective method for the reduction of pyridinium salts to piperidines.

  • Boc Protection: The resulting piperidine is protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in dichloromethane.

    • Causality: The Boc protecting group is essential to prevent side reactions of the secondary amine in subsequent steps and can be easily removed under acidic conditions.

  • Ester Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a mixture of THF and water. The reaction mixture is acidified with HCl to pH ~3, and the product is extracted with ethyl acetate.

    • Causality: Saponification with LiOH is a mild and efficient method for hydrolyzing esters to their corresponding carboxylic acids.

Coupling to the Core Heterocycle and Final Deprotection

The prepared intermediate is then coupled to a suitable heterocyclic core, for example, a functionalized benzimidazole, followed by deprotection to yield the final DGAT1 inhibitor.

Protocol 3.2: Amide Coupling and Deprotection

  • Amide Coupling: The N-Boc protected piperidinyl-oxy-cyclohexanecarboxylic acid (1.0 eq) is coupled with the desired amine-functionalized heterocyclic core (e.g., 2-amino-benzimidazole derivative, 1.1 eq) using a standard peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) in DMF. The reaction is stirred at room temperature for 12 hours.

    • Causality: HATU is a highly efficient coupling reagent that minimizes racemization and promotes high yields in amide bond formation.

  • Boc Deprotection: The resulting Boc-protected intermediate is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is evaporated to yield the final DGAT1 inhibitor as its hydrochloride salt.

    • Causality: The Boc group is labile under acidic conditions, allowing for a clean and straightforward deprotection to unveil the final active compound.

Biological Evaluation: Protocols for Assessing DGAT1 Inhibition

A tiered approach to biological evaluation is crucial for characterizing novel DGAT1 inhibitors. This typically involves an initial in vitro enzymatic assay, followed by a cell-based assay to confirm cellular activity, and finally in vivo studies to assess efficacy.

In Vitro DGAT1 Enzyme Inhibition Assay

This protocol describes a radiometric assay to determine the IC₅₀ of a test compound against human DGAT1.

Protocol 4.1: Radiometric DGAT1 Enzyme Assay

  • Enzyme Source: Use human DGAT1 expressed in and purified from a suitable expression system (e.g., insect cells) or commercially available human intestinal microsomes.[12]

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl₂, and protease inhibitors.[13]

  • Substrates:

    • 1,2-Dioleoyl-sn-glycerol (DAG)

    • [¹⁴C]Oleoyl-CoA (radiolabeled substrate)

  • Procedure: a. Prepare a dilution series of the test compound in DMSO. b. In a 96-well plate, add the assay buffer, enzyme preparation, and the test compound. Incubate for 10 minutes at 37°C. c. Initiate the reaction by adding a mixture of DAG and [¹⁴C]Oleoyl-CoA. d. Incubate for 30 minutes at 37°C. e. Stop the reaction by adding a chloroform/methanol (2:1) solution.[14] f. Separate the lipid phases and spot the organic phase onto a silica TLC plate. g. Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1). h. Visualize the radiolabeled triglyceride product by autoradiography and quantify the radioactivity using a scintillation counter or a phosphorimager. i. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

Compound IDDGAT1 IC₅₀ (nM)Selectivity vs. DGAT2 (fold)
Example 1A 25.3>1000
Example 1B 14.8[10]>1000
PF-04620110 19[15][16]>100
Pradigastat 57[17]>100
Cellular Assay for Triglyceride Synthesis Inhibition

This assay measures the ability of a compound to inhibit triglyceride synthesis in a cellular context. The human colon adenocarcinoma cell line, HT-29, is a suitable model as it expresses DGAT1.[18]

Protocol 4.2: Cellular Triglyceride Synthesis Assay

  • Cell Line: HT-29 cells.

  • Reagents:

    • [³H]Glycerol (radiolabeled tracer)

    • Oleic acid complexed to BSA

  • Procedure: a. Seed HT-29 cells in a 24-well plate and grow to confluence. b. Pre-incubate the cells with various concentrations of the test compound for 1 hour. c. Add [³H]Glycerol and oleic acid to the media and incubate for 6 hours.[16] d. Wash the cells with PBS and lyse them. e. Extract the total lipids from the cell lysate using a chloroform/methanol mixture. f. Separate the triglyceride fraction by TLC as described in Protocol 4.1. g. Quantify the amount of [³H] incorporated into the triglyceride band using liquid scintillation counting. h. Determine the IC₅₀ for the inhibition of cellular triglyceride synthesis.

In Vivo Efficacy: Oral Fat Tolerance Test (FTT)

The FTT is a standard preclinical model to assess the acute effect of a DGAT1 inhibitor on postprandial hypertriglyceridemia.[4][10]

Protocol 4.3: Oral Fat Tolerance Test in Mice

  • Animals: C57BL/6 mice, fasted overnight.

  • Procedure: a. Administer the test compound or vehicle orally (p.o.). b. After 30-60 minutes, administer an oral gavage of corn oil (e.g., 10 mL/kg). c. Collect blood samples via the tail vein at baseline (t=0) and at 1, 2, 4, and 6 hours post-oil gavage. d. Measure plasma triglyceride levels at each time point using a commercial enzymatic assay kit. e. Calculate the area under the curve (AUC) for the plasma triglyceride excursion and determine the percent inhibition for the treated group compared to the vehicle group.

Expected Outcome:

A potent and orally bioavailable DGAT1 inhibitor is expected to significantly blunt the rise in plasma triglycerides following the oral fat challenge.[4][10]

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of potent and selective DGAT1 inhibitors. Its favorable physicochemical properties and synthetic accessibility make it an attractive platform for medicinal chemistry campaigns targeting metabolic diseases. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of novel DGAT1 inhibitors derived from this versatile scaffold. By understanding the causality behind each experimental step, researchers can effectively navigate the path from initial design to in vivo proof-of-concept.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclohexanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

I. Overview of Primary Synthesis Routes

This compound is a valuable intermediate in the pharmaceutical and chemical industries.[1] Its synthesis can be approached through several pathways, each with its own set of advantages and challenges. The two most prevalent methods are:

  • Oxidation of Cyclohexanol or Cyclohexanone: This classic approach involves the oxidation of the corresponding alcohol or ketone using strong oxidizing agents. Common reagents include nitric acid or Jones reagent (chromic acid in sulfuric acid and acetone).[2][3] While effective, these reactions require careful control to prevent over-oxidation and ring-opening side reactions.

  • Catalytic Hydrogenation of Benzoic Acid: This method involves the reduction of the aromatic ring of benzoic acid using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), under a hydrogen atmosphere.[4] This route is often favored for its high selectivity and cleaner reaction profile, though it requires specialized high-pressure equipment.

II. Troubleshooting Guide & Optimization Strategies

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

A. Issues Related to Low Product Yield

Q1: My yield of this compound from the oxidation of cyclohexanol is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yields in this oxidation are typically traced back to three main factors: incomplete reaction, undesirable side reactions, or product loss during workup.

  • Incomplete Oxidation:

    • Causality: The oxidizing agent may have been consumed before all the cyclohexanol was converted. This can be due to insufficient stoichiometry or degradation of the reagent.

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material.

      • Controlled Reagent Addition: Instead of adding the oxidant all at once, a slow, dropwise addition can maintain an effective concentration and control the reaction's exothermicity.

      • Ensure Reagent Quality: Jones reagent, for example, should be freshly prepared. The characteristic orange color of Cr(VI) should be present; a green color indicates reduction to the inactive Cr(III) state.[5]

  • Side Reactions (Ring Cleavage):

    • Causality: Overly harsh conditions (e.g., high temperature or excessive oxidant concentration) can lead to the oxidative cleavage of the cyclohexane ring, forming dicarboxylic acids like adipic acid.[6][7]

    • Solution:

      • Temperature Control: Maintain the reaction at a low temperature, typically between 0-25°C, using an ice bath.[5]

      • Stoichiometric Control: Use a precise amount of the oxidizing agent. An excess of oxidant increases the likelihood of side reactions.

  • Product Loss During Workup:

    • Causality: this compound has some solubility in water. During aqueous workup, a significant amount of product can be lost if the pH is not correctly managed or if an insufficient number of extractions are performed.

    • Solution:

      • pH Adjustment: After the reaction, ensure the aqueous layer is acidified to a pH at least three units below the pKa of this compound (~4.9) to ensure it is in its neutral, less water-soluble form before extraction.[8]

      • Multiple Extractions: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like diethyl ether or hexane to maximize the recovery of the product from the aqueous phase.[8][9]

Q2: I'm performing the hydrogenation of benzoic acid, but the reaction is sluggish or stalls completely. What could be the problem?

A2: Slow or incomplete hydrogenation of benzoic acid is almost always linked to catalyst activity, hydrogen availability, or reaction conditions.

  • Catalyst Inactivation (Poisoning):

    • Causality: The carboxylic acid group can adsorb strongly to the catalyst surface, inhibiting the hydrogenation of the aromatic ring.[10] Impurities in the starting material or solvent (e.g., sulfur compounds) can also poison the catalyst.

    • Solution:

      • Catalyst Choice: Rhodium-based catalysts (e.g., Rh/C) often show higher activity and resistance to poisoning for this transformation compared to palladium.[4] Platinum on titania (Pt/TiO2) has also been reported to be highly effective.[10]

      • Purity of Reagents: Use high-purity benzoic acid and solvents to avoid introducing catalyst poisons.

      • Oxygen Co-feed: In some systems, the presence of a small amount of molecular oxygen can help to reduce catalyst deactivation.[11]

  • Insufficient Hydrogen Pressure or Agitation:

    • Causality: The reaction rate is highly dependent on the concentration of hydrogen at the catalyst surface. Low pressure or poor mixing can limit this availability.

    • Solution:

      • Optimize Pressure: While the reaction can proceed at lower pressures, increasing the hydrogen pressure (e.g., to 50 bar) can significantly enhance the reaction rate.[10]

      • Improve Agitation: Ensure vigorous stirring or shaking to maintain a good suspension of the catalyst and facilitate the mass transfer of hydrogen from the gas phase to the catalyst surface.[12]

B. Issues Related to Product Purity

Q3: My final this compound product is contaminated with a significant amount of unreacted benzoic acid after hydrogenation. How can I improve the conversion and purify my product?

A3: The presence of starting material indicates incomplete conversion.

  • Improving Conversion:

    • Reaction Time and Temperature: Increasing the reaction time or temperature can drive the reaction to completion. For example, temperatures around 80-180°C are often employed.[10][13]

    • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can also increase the reaction rate.

  • Purification Strategies:

    • Recrystallization: this compound and benzoic acid have different solubilities in various solvents. Recrystallization from a suitable solvent system, such as hexane or aqueous ethanol, can effectively separate the two.

    • Acid-Base Extraction: A careful acid-base extraction can sometimes separate the two acids based on slight differences in their pKa values, although this can be challenging.

Q4: After my oxidation reaction, I have a byproduct that I suspect is a dicarboxylic acid. How can I confirm this and remove it?

A4: The most likely dicarboxylic acid byproduct is adipic acid, resulting from ring-opening oxidation.

  • Confirmation:

    • Melting Point: Adipic acid has a much higher melting point (~152°C) compared to this compound (~31°C).

    • Spectroscopy: NMR and IR spectroscopy can confirm the presence of two carboxylic acid groups.

  • Removal:

    • Fractional Distillation: If the quantities are large enough, fractional distillation under reduced pressure can separate the two acids based on their different boiling points.

    • Solvent Extraction/Crystallization: Exploiting the different polarities and solubilities of the mono- and di-acids can allow for separation through careful choice of solvents for extraction and crystallization.[8]

III. Frequently Asked Questions (FAQs)

Q: Which starting material is better: cyclohexanol or benzoic acid?

A: The choice depends on available equipment, cost, and desired purity.

  • Oxidation from Cyclohexanol: This route uses cheaper reagents and standard laboratory glassware but can suffer from side reactions and the use of hazardous chromium or nitric acid.[3][14][15]

  • Hydrogenation of Benzoic Acid: This method is generally cleaner, with higher selectivity and yield, but requires a high-pressure hydrogenation setup and more expensive noble metal catalysts.[4][12]

Q: How can I effectively monitor the progress of my reaction?

A: The best method depends on the reaction.

  • For Oxidation Reactions: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of the less polar cyclohexanol and the appearance of the more polar carboxylic acid.

  • For Hydrogenation Reactions: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal for quantifying the conversion of benzoic acid to this compound.[13]

Q: What are the critical safety precautions for these syntheses?

A: Both routes have significant safety considerations.

  • Nitric Acid Oxidation: Nitric acid is highly corrosive and a strong oxidizer.[16] All work must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[14][17] Avoid contact with combustible materials.[16]

  • Jones Oxidation: Chromium (VI) compounds are carcinogenic and highly toxic.[3] Handle with extreme care and appropriate PPE.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction must be carried out in a well-ventilated area, using properly rated high-pressure equipment, and all sources of ignition must be eliminated.

IV. Data Summary and Protocols

Table 1: Comparison of Typical Reaction Conditions
ParameterOxidation of Cyclohexanol (Jones)Hydrogenation of Benzoic Acid (Pd/C)
Starting Material CyclohexanolBenzoic Acid
Key Reagent/Catalyst Jones Reagent (CrO₃/H₂SO₄)5% Pd/C
Solvent AcetoneWater, Dioxane, or Neat (molten)
Temperature 0 - 25 °C100 - 180 °C
Pressure Atmospheric10 - 100 atm H₂
Typical Reaction Time 2 - 8 hours4 - 24 hours
Common Byproducts Adipic acid, unreacted cyclohexanoneBenzyl alcohol, toluene
Optimized Protocol: Catalytic Hydrogenation of Benzoic Acid

This protocol is adapted from procedures described in the literature.[12][13]

  • Reactor Setup: To a high-pressure autoclave, add benzoic acid (1.0 eq), 5% Pd/C catalyst (1-5 mol%), and a suitable solvent (e.g., water, or perform neat if the temperature will be above the melting point of benzoic acid).

  • Purging: Seal the reactor and purge the system with nitrogen gas several times to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar). Begin vigorous stirring and heat the mixture to the target temperature (e.g., 150°C).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. If a solvent was used, perform an extraction. The crude product can be purified by recrystallization or distillation.

V. Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Low Yield in Oxidation

Troubleshooting_Low_Yield start Low Yield Observed check_completion Monitor Reaction (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material cause1 Cause: Insufficient Oxidant incomplete->cause1 check_byproducts Analyze for Byproducts (NMR/Melting Point) complete->check_byproducts solution1 Solution: Add more oxidant (controlled addition) cause1->solution1 byproducts Side Reactions Occurred check_byproducts->byproducts Byproducts Detected check_workup Review Workup Procedure check_byproducts->check_workup No Significant Byproducts cause2 Cause: Harsh Conditions (High Temp/Excess Oxidant) byproducts->cause2 solution2 Solution: Lower Temperature Use Stoichiometric Oxidant cause2->solution2 workup_loss Product Lost in Workup check_workup->workup_loss cause3 Cause: Incorrect pH Insufficient Extractions workup_loss->cause3 solution3 Solution: Acidify to pH < 2 Increase No. of Extractions cause3->solution3

Caption: A logical workflow for diagnosing and solving low yield issues in oxidation reactions.

Diagram 2: Simplified Mechanism for Catalytic Hydrogenation of Benzoic Acid

Hydrogenation_Mechanism cluster_catalyst Catalyst Surface (e.g., Pd/C) H2_adsorb H₂ Adsorption BA_adsorb Benzoic Acid Adsorption H_add Stepwise Hydrogen Addition to Ring CCA_desorb Product Desorption CCA Cyclohexanecarboxylic Acid (solution) CCA_desorb->CCA H2 H₂ (gas) H2->H2_adsorb BA Benzoic Acid (solution) BA->BA_adsorb

Caption: A conceptual overview of the key steps in the heterogeneous catalytic hydrogenation of benzoic acid.

VI. References

  • Organic Syntheses. (n.d.). 1-methylthis compound. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). The oxidation of cyclohexanol by nitric acid | Class experiment. RSC Education. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Oxidation of cyclohexanol by nitric acid - student sheet. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Common side reactions in the synthesis of Cyclohexaneacetic acid. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from --INVALID-LINK--

  • Jiang, Y., et al. (2025). Hydrogen bond enhanced electrochemical hydrogenation of benzoic acid over a bimetallic catalyst. Sustainable Energy & Fuels, 9, 3014-3022. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Retrieved from --INVALID-LINK--

  • Guo, M., et al. (n.d.). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Nature Communications. Retrieved from --INVALID-LINK--

  • Yokoyama, S., et al. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. Retrieved from --INVALID-LINK--

  • Dume, B., et al. (2024). Catalytic hydrodeoxygenation of benzoic acid as a bio-oil model compound: reaction and kinetics using nickel-supported catalysts. RSC Publishing. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from --INVALID-LINK--

  • Filo. (2023). Show how this compound could be synthesized from cyclohexane in good yield. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Jones oxidation. Retrieved from --INVALID-LINK--

  • University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrogenation of benzoic acid over different catalysts. Retrieved from --INVALID-LINK--

  • Essays.club. (2017). Synthesis of this compound. Retrieved from --INVALID-LINK--

  • YouTube. (2022). Synthesis cyclohexane carboxylic acid from cyclohexane. Retrieved from --INVALID-LINK--

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Oxidation of cyclohexanecarbaldehyde to cyclohexane- carboxylic acid under aerobic conditions with and without mpg-C 3 N 4. Retrieved from --INVALID-LINK--

  • Filo. (2023). Show how this compound could be synthesized from cyclohexane in good yield. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Jones Oxidation. Retrieved from --INVALID-LINK--

  • ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from --INVALID-LINK--

  • Redox. (2023). Safety Data Sheet Nitric Acid Solution (20%<=C<65%). Retrieved from --INVALID-LINK--

  • Duke University. (n.d.). Chemical Safety Guidelines - Nitric Acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3141036A - Cyclohexane carboxylic acid produced by hydrogenation of molten benzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3210411A - Hydrogenation of benzoic acid to cyclohexane-carboxylic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Catalytic Hydrogenation of Benzoic Acid. Retrieved from --INVALID-LINK--

  • Pearson. (n.d.). Using bromocyclohexane as a starting material, how could you synthesize.... Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanisms of the formation of carboxylic acids and their anhydrides during the liquid-phase oxidation of cyclohexane. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof. Retrieved from --INVALID-LINK--

  • SpringerLink. (n.d.). Kinetics and mechanism of coupled synthesis of this compound. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Cyclohexanone Oxidation to C4, C5 and C6 Dicarboxilic Acids Over P/Mo/W Dawson-Type Polyoxometalates. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1R,2R)-2-(4-Bromobenzoyl)this compound: A Key Building Block Used in One of Our Drug Development Projects. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (n.d.). Reduction & Oxidation Reactions of Carboxylic Acids. Retrieved from --INVALID-LINK--

References

Common side products in the synthesis of cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point and appears oily. What are the likely impurities?

A low or broad melting point, or an oily appearance, suggests the presence of impurities. Depending on your synthetic route, common culprits include unreacted starting materials, partially reacted intermediates (e.g., cyclohexenylacetic acids from incomplete hydrogenation), or side products such as cyclohexanol, cyclohexylmethanol, or various hydrogenolysis products like toluene and methyl cyclohexane.[1][2] We recommend analyzing your product by ¹H NMR or GC-MS to identify the specific contaminants and consulting the relevant troubleshooting guide below.

Q2: I'm observing a significant amount of unreacted starting material. What are the general causes?

This issue can stem from several factors across different synthetic methods. Common causes include insufficient reaction time, incorrect temperature, catalyst poisoning or inactivity, or impure reagents.[3] For instance, in Grignard reactions, moisture in the glassware or solvent will quench the reagent. In catalytic hydrogenations, the catalyst's quality and the hydrogen pressure are critical for driving the reaction to completion.[3][4]

Q3: How can I effectively remove polar impurities like residual benzoic acid or cyclohexanol from my product?

Purification can often be achieved through recrystallization or acid-base extraction. This compound has different solubility properties than many of its potential impurities. For removing unreacted benzoic acid, recrystallization from a suitable solvent can be effective.[5] To remove neutral impurities like cyclohexanol, you can dissolve the crude product in an organic solvent (e.g., diethyl ether), wash with an aqueous base (like NaOH solution) to deprotonate the carboxylic acid and move it to the aqueous layer, discard the organic layer containing the neutral impurity, and then re-acidify the aqueous layer to precipitate your purified product.[6]

Troubleshooting Guides by Synthetic Route

Route 1: Catalytic Hydrogenation of Benzoic Acid

This is a widely used industrial and laboratory method for preparing this compound.[7] While seemingly straightforward, several side products can arise, impacting yield and purity.

Common Side Products and Their Formation
Side ProductMechanism of FormationMitigation Strategies
Unreacted Benzoic Acid Incomplete hydrogenation due to insufficient catalyst activity, low hydrogen pressure, or short reaction time.[3]Ensure catalyst is fresh and active. Increase hydrogen pressure and/or reaction time. Optimize temperature and solvent conditions.[4]
Cyclohexenylacetic Acid Isomers Partial hydrogenation of the aromatic ring.[3]Increase catalyst loading or reaction time. Ensure efficient mixing to facilitate mass transfer of hydrogen.
Cyclohexylmethanol Over-reduction of the carboxylic acid group. This is more prevalent with certain catalysts like ruthenium, especially at higher temperatures.[1][2]Use a more selective catalyst, such as palladium on carbon (Pd/C), which is less prone to reducing the carboxylic acid.[2] Employ milder reaction conditions (lower temperature and pressure).
Toluene & Methyl Cyclohexane Hydrogenolysis (cleavage of the C-COOH bond) followed by reduction. This can be promoted by aggressive catalysts and high temperatures.[1][2]Choose a catalyst with lower hydrogenolysis activity. A binary solvent system (e.g., dioxane-water) has been shown to reduce these byproducts.[1][2]
Benzyl Alcohol Reduction of the carboxylic acid group without hydrogenation of the aromatic ring.[1][2]This is less common under typical ring hydrogenation conditions but can occur with specific catalyst systems (e.g., Ru-Sn/Al₂O₃).[2] Ensure you are using a catalyst appropriate for selective ring hydrogenation.
Experimental Protocol: Selective Hydrogenation of Benzoic Acid
  • Reactor Setup : In a high-pressure autoclave, place benzoic acid (1 mmol) and the catalyst (e.g., 5% Pd/C, 1 mol%).[4]

  • Solvent Addition : Add the chosen solvent (e.g., neat, or a binary mixture like 1:1 dioxane-water).[1][4]

  • Purging : Seal the reactor and purge several times with hydrogen gas to remove air.[4]

  • Reaction : Pressurize the reactor with hydrogen (e.g., 5-10 bar) and heat to the desired temperature (e.g., 100-180 °C) with vigorous stirring.[4]

  • Work-up : After the reaction is complete, cool the reactor, depressurize, and filter the catalyst. The solvent can be removed by rotary evaporation.[4]

  • Purification : The crude product can be purified by recrystallization from a suitable solvent to remove unreacted benzoic acid and other impurities.[5]

Logical Flow: Troubleshooting Hydrogenation

Caption: Troubleshooting workflow for hydrogenation of benzoic acid.

Route 2: Carboxylation of Cyclohexylmagnesium Bromide (Grignard Reaction)

The Grignard reaction is a classic method for forming carbon-carbon bonds and is effective for synthesizing this compound from cyclohexyl bromide.[8] The primary challenge with this synthesis is the highly reactive and basic nature of the Grignard reagent.[9]

Common Side Products and Their Formation
Side ProductMechanism of FormationMitigation Strategies
Cyclohexane The Grignard reagent is a strong base and will be protonated by any protic source (e.g., water, alcohols) in the reaction mixture.[9]Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry diethyl ether or THF). Perform the reaction under an inert atmosphere (N₂ or Ar).
Cyclohexanol Hydrolysis of unreacted Grignard reagent during the acidic workup.[6] Moisture condensing on cold dry ice can also hydrolyze the reagent before carboxylation.[6]Ensure complete reaction with CO₂ before workup. Use freshly crushed, large pieces of dry ice to minimize surface moisture condensation.[6]
Dicyclohexyl Ketone Reaction of the initial carboxylate salt with a second equivalent of the Grignard reagent.Add the Grignard solution slowly to a large excess of crushed dry ice to ensure the Grignard reagent always encounters an excess of CO₂, minimizing its reaction with the product salt.
Coupling Products (e.g., Bicyclohexyl) A Wurtz-like coupling reaction can occur between the Grignard reagent and unreacted cyclohexyl bromide.[9]Ensure magnesium is in excess and allow sufficient time for the complete formation of the Grignard reagent before adding it to the carbon dioxide.
Experimental Protocol: Grignard Carboxylation
  • Grignard Formation : In an oven-dried, three-necked flask under an inert atmosphere, react magnesium turnings with cyclohexyl bromide in anhydrous diethyl ether.[6] Initiation may require gentle heating or the addition of an iodine crystal.

  • Carboxylation : Pour the prepared Grignard solution slowly onto a large excess of crushed dry ice (solid CO₂) in a separate flask with vigorous stirring.[6]

  • Work-up : Once the mixture has warmed to room temperature, add dilute acid (e.g., HCl) to hydrolyze the magnesium salt.[6]

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.[6]

  • Purification : Combine the organic layers and extract with an aqueous NaOH solution. The cyclohexanecarboxylate salt will move to the aqueous layer, while neutral byproducts (cyclohexane, cyclohexanol) remain in the ether.[6] Separate the layers, and carefully acidify the aqueous layer to precipitate the pure this compound. Collect the solid by filtration.

Reaction Pathway: Grignard Synthesis and Side Reactions

GrignardSynthesis cluster_main Main Reaction Pathway cluster_side Common Side Reactions C6H11Br Cyclohexyl Bromide + Mg Grignard C6H11MgBr (Grignard Reagent) C6H11Br->Grignard Carboxylate C6H11COOMgBr (Magnesium Salt) Grignard->Carboxylate + CO2 Product This compound Carboxylate->Product + H3O+ Protic_Source Protic Source (H2O) Cyclohexane Cyclohexane Protic_Source->Cyclohexane Grignard_Side C6H11MgBr Grignard_Side->Cyclohexane Protonation Cyclohexanol Cyclohexanol Grignard_Side->Cyclohexanol Hydrolysis during workup

Caption: Main and side reaction pathways in Grignard synthesis.

Route 3: Oxidation of Cyclohexylmethanol

The oxidation of primary alcohols is a fundamental transformation.[10] When synthesizing this compound from cyclohexylmethanol, the main challenges are achieving complete oxidation and preventing the formation of ester byproducts.

Common Side Products and Their Formation
Side ProductMechanism of FormationMitigation Strategies
Cyclohexanecarbaldehyde Incomplete oxidation of the primary alcohol. The reaction stops at the intermediate aldehyde stage.Use a sufficient excess of the oxidizing agent. Ensure adequate reaction time and temperature. Strong oxidants like Jones reagent (CrO₃/H₂SO₄) are effective.[11][12]
Dimeric Ester (Cyclohexylmethyl cyclohexanecarboxylate) This side reaction is particularly noted with chromic acid-based oxidants. It proceeds via the formation of a hemiacetal from the intermediate aldehyde and unreacted alcohol, which is then oxidized to the ester.[13]Maintain a low concentration of the alcohol, for example, by adding the alcohol slowly to the oxidant solution. Using alternative oxidation systems like TEMPO/NaOCl can avoid this issue.[10]
Unreacted Cyclohexylmethanol Incomplete reaction due to insufficient oxidant, low temperature, or short reaction time.Ensure at least the stoichiometric amount of oxidant is used (often an excess is better).[12] Monitor the reaction by TLC or GC until the starting material is consumed.
Experimental Protocol: TEMPO-Mediated Oxidation

This protocol offers an environmentally benign alternative to chromium-based oxidants.[10]

  • Setup : In a flask equipped with a stirrer, dissolve cyclohexylmethanol in a suitable solvent like acetonitrile.

  • Reagent Addition : Add catalytic amounts of TEMPO and a stoichiometric amount of NaClO₂.

  • Initiation : Add a catalytic amount of NaOCl (bleach) to initiate the reaction.

  • Reaction : Stir the mixture at room temperature, monitoring the consumption of the starting material.

  • Work-up : Once complete, quench the reaction and perform a standard aqueous work-up followed by extraction with an organic solvent.

  • Purification : The crude product can be purified by column chromatography or recrystallization.

This method is known for high yields and for avoiding racemization at adjacent chiral centers.[10]

References

How to increase the yield of cyclohexanecarboxylic acid hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing Cyclohexanecarboxylic Acid Hydrogenation

Welcome to the technical support center for the hydrogenation of benzoic acid to this compound. This guide is designed for researchers, chemists, and process development professionals aiming to enhance reaction yield and selectivity. Here, we address common challenges through a structured troubleshooting guide and frequently asked questions, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for producing this compound?

This compound (CCA) is typically produced by the catalytic hydrogenation of benzoic acid (BA).[1] This process involves the saturation of the aromatic ring with hydrogen, while preserving the carboxylic acid functional group. The reaction is a cornerstone for synthesizing important chemical and pharmaceutical intermediates, such as caprolactam (a precursor to nylon-6).[1][2]

Q2: What are the critical parameters influencing the yield of this reaction?

The success of benzoic acid hydrogenation hinges on a careful balance of several key parameters:

  • Catalyst Choice: The type of metal, its support, and preparation method are paramount.

  • Hydrogen Pressure: Sufficient hydrogen pressure is necessary to drive the reaction forward.

  • Reaction Temperature: Temperature affects the reaction rate but can also influence the formation of unwanted byproducts.

  • Solvent System: The solvent can impact hydrogen solubility, substrate-catalyst interaction, and prevent side reactions.

Q3: Which catalysts are most effective for this transformation?

Several charcoal-supported transition metal catalysts have proven effective for the ring hydrogenation of benzoic acid. The general order of activity is often cited as Rh/C > Ru/C > Pt/C > Pd/C.[2]

  • Rhodium (Rh): Often shows the highest activity, enabling complete conversion and 100% selectivity to this compound under optimized conditions.[2]

  • Ruthenium (Ru): A highly active catalyst, but it can sometimes lead to over-hydrogenation or hydrogenolysis products if conditions are not carefully controlled.[3][4]

  • Palladium (Pd): A suitable catalyst, particularly at higher temperatures (e.g., above 453 K or 180°C) in solvent-free systems.[2]

  • Nickel (Ni): A non-precious metal alternative that can achieve high selectivity and conversion, especially when prepared on specialized carbon supports.[5]

Catalysts can be procured from various commercial suppliers or prepared in-house. Supported catalysts, such as 5% Ru/C or 5% Pd/C, are commonly used.[3][4]

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses specific issues you may encounter during your experiments.

Scenario 1: Low or No Conversion of Benzoic Acid

Q: My reaction shows very low conversion of the starting material. What are the potential causes and how can I fix this?

Low conversion is typically linked to issues with the catalyst, reaction conditions, or reagents. Follow this diagnostic workflow to identify the root cause.

Troubleshooting Workflow for Low Conversion

start Problem: Low Conversion cat_check 1. Check Catalyst Activity start->cat_check cond_check 2. Verify Reaction Conditions start->cond_check reagent_check 3. Inspect Reagents start->reagent_check cat_poison Poisoning? (e.g., sulfur, thiols) cat_check->cat_poison cat_inactive Inactive/Expired Catalyst? cat_check->cat_inactive cat_loading Insufficient Loading? cat_check->cat_loading h2_pressure H₂ Pressure Too Low? cond_check->h2_pressure temp Temperature Too Low? cond_check->temp mixing Inadequate Mixing? cond_check->mixing solvent_purity Solvent Purity Issue? reagent_check->solvent_purity ba_purity Benzoic Acid Purity Issue? reagent_check->ba_purity sol_poison Solution: Use purified reagents. Pre-treat H₂ stream if necessary. cat_poison->sol_poison sol_cat Solution: Use fresh catalyst. Increase catalyst loading. cat_inactive->sol_cat cat_loading->sol_cat sol_cond Solution: Increase H₂ pressure. Increase temperature moderately. Improve agitation. h2_pressure->sol_cond temp->sol_cond mixing->sol_cond solvent_purity->sol_poison ba_purity->sol_poison

Caption: Troubleshooting decision tree for low conversion.

  • Catalyst Activity:

    • Poisoning: Catalysts, particularly Palladium and Platinum, are highly susceptible to poisoning by sulfur, thiols, or other impurities in the reagents or hydrogen stream.[6] Ensure high-purity substrates and solvents.

    • Deactivation: Has the catalyst been used before? Is it from an old batch? Catalyst activity can diminish over time. Attempt the reaction with a fresh batch of catalyst.

    • Insufficient Loading: The catalyst-to-substrate ratio is crucial. If the loading is too low, the reaction will be impractically slow. A typical starting point is 1-5 mol% of the metal relative to the substrate.

  • Hydrogen Pressure:

    • The reaction rate is highly dependent on hydrogen concentration (pressure).[2] Low H₂ pressure is a common cause of poor conversion. Ensure your reactor is properly sealed and pressurized. Increasing H₂ pressure from 2 to 10 MPa has been shown to dramatically increase conversion.[2]

  • Temperature:

    • While high temperatures can lead to side reactions, a temperature that is too low will result in a sluggish reaction. For many transition metal catalysts, temperatures in the range of 50°C to 220°C are employed.[2][5] If conversion is low, a moderate increase in temperature may be beneficial.

  • Mass Transfer Limitations:

    • This is a three-phase reaction (solid catalyst, liquid/dissolved substrate, gaseous hydrogen). Efficient mixing is critical to ensure hydrogen is available at the catalyst surface. Increase the stirring rate to rule out mass transfer limitations.

Scenario 2: Good Conversion but Low Selectivity (Byproduct Formation)

Q: My benzoic acid is converting, but I am seeing significant byproducts like toluene, methyl cyclohexane, or cyclohexanemethanol. How can I improve selectivity for this compound?

Poor selectivity indicates that reaction conditions are promoting undesired parallel or sequential reactions.

Reaction Pathway and Potential Side Products

BA Benzoic Acid CCA This compound (Desired Product) BA->CCA Ring Hydrogenation (Desired Pathway) Toluene Toluene (Hydrogenolysis) BA->Toluene Hydrogenolysis CM Cyclohexanemethanol (Over-reduction) CCA->CM Carboxylic Acid Reduction MC Methyl Cyclohexane (Hydrogenolysis) Toluene->MC Ring Hydrogenation

Caption: Reaction pathways in benzoic acid hydrogenation.

  • Hydrogenolysis (Toluene/Methyl Cyclohexane Formation):

    • Cause: This side reaction involves the cleavage of the C-COOH bond and is often promoted by high temperatures and certain catalysts, like monometallic Ruthenium (Ru/Al₂O₃).[7]

    • Solution:

      • Lower the Temperature: Hydrogenolysis is typically more prevalent at higher temperatures. Reducing the reaction temperature can significantly improve selectivity.

      • Change Catalyst: Palladium (Pd/C) or Rhodium (Rh/C) catalysts generally show lower tendencies for hydrogenolysis compared to Ruthenium.[2][3]

      • Use a Binary Solvent: A 1:1 mixture of 1,4-dioxane and water has been shown to reduce hydrogenolysis products when using Ru/C catalysts, possibly by improving hydrogen solubility and modifying the catalyst surface.[5]

  • Over-reduction (Cyclohexanemethanol Formation):

    • Cause: The carboxylic acid group itself can be hydrogenated to an alcohol, though this is generally more difficult than ring hydrogenation.[8][9] This is more likely with highly active catalysts (like Ru) under forcing conditions (high temperature/pressure). Certain bimetallic catalysts, such as Ru-Sn, are specifically designed to promote carboxylic acid reduction over ring hydrogenation and should be avoided if the acid is the desired product.[7][8]

    • Solution:

      • Milder Conditions: Reduce temperature and/or pressure.

      • Catalyst Choice: Use a catalyst with high selectivity for arene hydrogenation, such as Pd/C or Rh/C.[2] Avoid catalysts known for carboxyl group reduction.

  • Esterification:

    • Cause: If an alcohol (e.g., methanol) is used as a solvent, it can react with the benzoic or this compound to form a methyl ester byproduct.

    • Solution: Avoid using alcohol-based solvents.[2] Solvents like supercritical CO₂, water, or tertiary amides are excellent alternatives.[2][10]

Comparative Catalyst Performance

The choice of catalyst and conditions significantly impacts outcomes. The table below summarizes performance data from literature sources.

CatalystSupportTemperature (°C)H₂ Pressure (MPa)SolventConversion (%)Selectivity to CCA (%)Reference
5% Rh/C Carbon5010 (with 10 MPa CO₂)scCO₂>99100[2]
5% Ru/C Carbon2206.891,4-Dioxane:Water (1:1)10086[5]
10% Ni/CSC-b Biochar200Not specifiedGas-liquid phase86.2100[5]
5% Pd/C Carbon>18015Molten (solvent-free)HighHigh[2]

Experimental Protocol: Hydrogenation using Rh/C in scCO₂

This protocol is based on a highly efficient and selective method reported in the literature.[2] It offers a green chemistry approach by avoiding organic solvents.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis p1 1. Load Reactor: - Benzoic Acid - 5% Rh/C catalyst - Stir bar p2 2. Seal Reactor p1->p2 p3 3. Pressurize with CO₂ (e.g., to 10 MPa) p2->p3 p4 4. Heat to Temperature (e.g., 50°C) p3->p4 p5 5. Pressurize with H₂ (e.g., to 10 MPa) p4->p5 p6 6. Stir for Reaction Time (e.g., 3 hours) p5->p6 p7 7. Cool Reactor & Vent p6->p7 p8 8. Filter Catalyst p7->p8 p9 9. Evaporate CO₂ p8->p9 p10 10. Analyze Product (GC, NMR, etc.) p9->p10

Caption: Step-by-step experimental workflow.

1. Reactor Preparation: a. To a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add benzoic acid (e.g., 1.0 g, 8.2 mmol). b. Add the 5% Rh/C catalyst (e.g., 50 mg). The catalyst should be handled carefully, preferably in an inert atmosphere if it is pyrophoric.

2. Sealing and Pressurization: a. Seal the reactor according to the manufacturer's instructions. b. Purge the reactor 3-5 times with low-pressure nitrogen or argon, followed by low-pressure hydrogen to remove air. c. Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 10 MPa). A high-pressure syringe pump is ideal for this.

3. Reaction Execution: a. Begin vigorous stirring. b. Heat the reactor to the target temperature (e.g., 50°C or 323 K).[2] c. Introduce hydrogen gas to the final desired pressure (e.g., 10 MPa), bringing the total pressure to ~20 MPa. d. Maintain the temperature and pressure with stirring for the specified reaction time (e.g., 3 hours). Monitor the pressure drop to track hydrogen consumption.

4. Work-up and Analysis: a. After the reaction period, stop heating and allow the reactor to cool to room temperature. b. Carefully and slowly vent the reactor in a well-ventilated fume hood. c. Open the reactor, rinse the contents with a suitable solvent (e.g., ethanol or ethyl acetate) to ensure quantitative transfer. d. Remove the solid catalyst by filtration through a pad of Celite or a syringe filter. e. Remove the solvent via rotary evaporation to yield the crude product. f. Analyze the crude product by GC, HPLC, or NMR to determine conversion and selectivity. The product, this compound, can be purified by recrystallization or distillation if necessary.[11]

References

Technical Support Center: Purification of Crude Cyclohexanecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization for this specific compound. Here, we move beyond rote protocols to address the common, and often frustrating, issues that can arise during this critical purification step. Our focus is on understanding the underlying principles to empower you to troubleshoot effectively and achieve high-purity crystalline products.

I. Understanding the Fundamentals: Why Recrystallization Works (and Fails)

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] For an ideal recrystallization of this compound, the chosen solvent should dissolve the acid readily at an elevated temperature but poorly at lower temperatures.[1][2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[2][3][4]

This compound's structure, featuring a non-polar cyclohexane ring and a polar carboxylic acid group, gives it a dual nature in terms of solubility.[5] It is moderately soluble in water, with solubility increasing with temperature, and more soluble in organic solvents.[5][6][7] This characteristic is central to selecting an appropriate solvent system.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound, presented in a question-and-answer format.

Crystallization Issues

Question: I've cooled my solution, but no crystals are forming. What's wrong?

Answer: This is a frequent issue, often stemming from one of two primary causes: the solution is not sufficiently saturated, or it has become supersaturated.[8]

  • Cause 1: Excessive Solvent: The most common reason for crystallization failure is using too much solvent.[3][8][9] This results in a solution that is too dilute for crystals to form upon cooling.

    • Solution:

      • Concentrate the Solution: Gently heat the solution to boil off some of the solvent.[9] This will increase the concentration of the this compound.

      • Monitor for Cloudiness: Continue heating until you observe slight turbidity or until a significant portion of the solvent has evaporated.

      • Re-cool: Allow the concentrated solution to cool slowly once more.

  • Cause 2: Supersaturation: Sometimes, even when the concentration is correct, the solution remains in a metastable supersaturated state where crystal nucleation is inhibited.[8]

    • Solutions to Induce Crystallization:

      • Scratching Technique: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[10][11] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]

      • Seeding: Introduce a "seed crystal"—a tiny amount of pure this compound—into the solution.[10][11][12] This provides a template for other molecules to deposit onto, initiating crystallization.

      • Flash Cooling: Briefly place the flask in an ice-water bath to induce rapid nucleation. Once crystals begin to form, allow the solution to return to a slower cooling rate at room temperature.[11]

Question: My compound has "oiled out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9][13][14] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.[9][13]

  • Common Causes:

    • The boiling point of the solvent is higher than the melting point of the solute. This compound has a melting point of 30-32°C.[15][16][17][18] If the solution becomes saturated at a temperature above this, it will separate as a liquid.

    • The presence of significant impurities can depress the melting point of the crude solid.[8][9]

    • The solution is cooling too rapidly.[19]

  • Solutions:

    • Re-dissolve and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation temperature.[8][9]

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, favoring crystal formation over oiling.[8][19][20]

    • Change Solvent System: If oiling persists, the chosen solvent may be inappropriate. Consider a solvent with a lower boiling point or a mixed-solvent system. For instance, dissolving the acid in a "good" solvent like ethanol at a high temperature and then adding a "poor" solvent like water dropwise until turbidity appears can be effective.[2][14]

Purity and Yield Issues

Question: My final product is still colored. How can I remove colored impurities?

Answer: Colored impurities can often be effectively removed by using activated charcoal.[3][4][14]

  • Protocol for Decolorization:

    • Dissolve the crude this compound in the minimum amount of hot solvent.

    • Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.[14]

    • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.[14]

    • Reheat the solution to boiling for a few minutes while stirring or swirling to ensure the impurities are adsorbed onto the charcoal.

    • Perform a hot gravity filtration to remove the charcoal.[14][21]

    • Allow the hot, colorless filtrate to cool slowly to form crystals.

  • Important Considerations:

    • Using too much charcoal can lead to a significant loss of the desired product due to adsorption.[9]

    • Ensure the filtration is done quickly to prevent premature crystallization in the filter funnel. Using a pre-heated funnel can help.

Question: The yield of my recrystallized product is very low. What are the likely causes?

Answer: A low yield is a common frustration in recrystallization. Several factors can contribute to this issue.[9][22]

  • Possible Causes & Solutions:

    • Using too much solvent: As discussed earlier, this is a primary cause of low recovery as a significant amount of the product remains in the mother liquor.[3][9] To check for this, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[9]

    • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize along with the impurities being removed. Ensure the funnel and receiving flask are kept hot.

    • Washing with room temperature or warm solvent: Washing the collected crystals should always be done with a minimal amount of ice-cold solvent to minimize redissolving the product.[3]

    • Inherent solubility: The compound has some solubility even in the cold solvent, leading to unavoidable losses.[3] While this cannot be completely eliminated, optimizing the solvent choice and using the minimum necessary volume is key.

III. Standard Operating Protocol: Recrystallization of this compound

This protocol provides a general framework. The ideal solvent and specific volumes will need to be determined empirically for your crude sample.

Step-by-Step Methodology
  • Solvent Selection:

    • Place a small amount of crude this compound in several test tubes.

    • Add a few drops of different potential solvents (e.g., water, ethanol/water mixtures, hexane) to each.

    • Observe the solubility at room temperature. An ideal solvent will show low solubility.[2]

    • Gently heat the test tubes. A suitable solvent will completely dissolve the acid when hot.[2]

    • Allow the dissolved solutions to cool. The best solvent will result in the formation of a large amount of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is crucial for good yield.[3]

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration as described in the troubleshooting section.[14]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][20]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[21]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[4]

  • Drying:

    • Allow the crystals to dry completely. This can be done by air drying or in a desiccator.

IV. Visualizing the Workflow

Recrystallization Process Flow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration_q Insoluble Impurities or Color Present? dissolve->hot_filtration_q hot_filtration Hot Gravity Filtration (with Charcoal if needed) hot_filtration_q->hot_filtration Yes cool Slow Cooling to Room Temperature hot_filtration_q->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Ice-Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A flowchart of the this compound recrystallization process.

Troubleshooting Crystallization Failure

This decision tree provides a logical path for addressing a failure to obtain crystals.

Troubleshooting_Crystallization start No Crystals Formed Upon Cooling scratch Scratch Inner Surface of Flask start->scratch crystals_form1 Crystals Form scratch->crystals_form1 Success no_crystals1 Still No Crystals scratch->no_crystals1 Failure seed Add a Seed Crystal no_crystals1->seed crystals_form2 Crystals Form seed->crystals_form2 Success no_crystals2 Still No Crystals seed->no_crystals2 Failure concentrate Solution Likely Too Dilute: Boil Off Some Solvent and Re-cool no_crystals2->concentrate recover Recover Crude Solid and Re-attempt with Different Solvent concentrate->recover If Fails

Caption: A decision tree for troubleshooting crystallization failure.

V. Frequently Asked Questions (FAQs)

  • Q1: What is the expected melting point of pure this compound?

    • A1: The literature melting point for pure this compound is in the range of 30-32°C.[15][16][17][18] A broad or depressed melting range after recrystallization indicates the presence of impurities.

  • Q2: Can I use a mixed-solvent system?

    • A2: Yes, a mixed-solvent system can be very effective, especially if no single solvent provides the ideal solubility characteristics.[2] A common approach is to dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" (or anti-solvent) in which it is insoluble, until the solution becomes cloudy. Reheating to clarify and then cooling slowly can yield excellent crystals.[21]

  • Q3: How do I know if I've used the "minimum amount" of hot solvent?

    • A3: This is a matter of careful observation and practice. Add the hot solvent in small portions to your crude solid, with continuous heating and swirling. The minimum amount is the point at which the last of the solid just dissolves.[3] If you suspect you've added too much, it's better to evaporate some solvent than to proceed with a dilute solution.[9]

VI. References

  • Solubility of Things. (n.d.). This compound. Retrieved from solubilityofthings.com

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from orgchemboulder.com

  • Wikipedia. (n.d.). This compound. Retrieved from en.wikipedia.org

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from mt.com

  • Hefei TNJ Chemical Industry Co., Ltd. (n.d.). This compound. Retrieved from tnjchem.com

  • LookChem. (n.d.). This compound. Retrieved from lookchem.com

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from york.ac.uk

  • Organic Syntheses. (n.d.). This compound, 3,4,5-triol and triacetate. Retrieved from orgsyn.org

  • Mol-Instincts. (2025). This compound. Retrieved from molinstincts.com

  • Brainly. (2023). Describe two techniques that can be used to induce crystallization. Retrieved from brainly.com

  • Guide for crystallization. (n.d.). Retrieved from unige.ch

  • Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. Retrieved from study.com

  • Millersville University. (n.d.). Recrystallization. Retrieved from millersville.edu

  • Crystallisation Techniques. (2006). Retrieved from ccdc.cam.ac.uk

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from mt.com

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from chem.libretexts.org

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). recrystallization.pdf. Retrieved from ucla.edu

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from utsc.utoronto.ca

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from chem.rochester.edu

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from sigmaaldrich.com

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from york.ac.uk

  • LibreTexts Chemistry. (2022). 3.5E: Initiating Crystallization. Retrieved from chem.libretexts.org

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from rsc.org

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from pubs.acs.org

  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. Retrieved from kilomentor.com

  • Grokipedia. (n.d.). This compound. Retrieved from grokipedia.com

  • Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?. Retrieved from study.com

  • MuseChem. (n.d.). This compound CAS 98-89-5 Chemical Intermediates C7H12O2. Retrieved from musechem.com

  • BenchChem. (n.d.). Troubleshooting low purity in Cyclohexaneacetic acid samples. Retrieved from benchchem.com

  • ECHEMI. (n.d.). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from echemi.com

  • Google Patents. (n.d.). US5202475A - Process for preparation of cyclohexanedicarboxylic acid. Retrieved from patents.google.com

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from hbcse.tifr.res.in

  • Quora. (2021). How are soluble impurities removed during recrystallization?. Retrieved from quora.com

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Cyclohex-2-ene-1-carboxylic Acid and this compound. Retrieved from benchchem.com

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization I 10. Retrieved from chem.wisc.edu

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from youtube.com

  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds. Retrieved from patents.google.com

  • Organic Syntheses. (n.d.). 1-methylthis compound. Retrieved from orgsyn.org

References

Identifying impurities in cyclohexanecarboxylic acid by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclohexanecarboxylic Acid Analysis

Welcome to the technical support resource for researchers and drug development professionals. This guide provides expert-driven answers and troubleshooting protocols for identifying and quantifying impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing not just steps, but the underlying scientific reasoning to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?

Answer: For pure this compound (CHCA), you should expect a characteristic set of signals. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the ¹H NMR spectrum between 10-12 ppm.[1][2] This signal's broadness is due to hydrogen bonding and chemical exchange. The proton on the carbon to which the carboxyl group is attached (the α-proton) resonates around 2.3 ppm. The remaining ten protons on the cyclohexane ring will appear as a series of complex, overlapping multiplets between 1.2 and 2.0 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon is the most downfield signal, typically appearing between 180-183 ppm. The α-carbon is found around 43 ppm, and the other cyclohexane carbons resonate between 25 and 30 ppm.

Q2: I don't see the carboxylic acid proton (~10-12 ppm) in my ¹H NMR spectrum. Is my sample impure?

Answer: Not necessarily. The absence of the carboxylic acid proton is a very common issue and is rarely an indication of sample impurity. There are two primary reasons for its disappearance:

  • Chemical Exchange with Deuterated Solvents: If you are using a solvent with exchangeable deuterium atoms, such as methanol-d₄ (CD₃OD) or D₂O, the acidic proton on your carboxylic acid will rapidly exchange with deuterium from the solvent. Since deuterium is not observed in a standard ¹H NMR experiment, the -COOH signal vanishes and is replaced by a -COOD group.[3][4]

  • Presence of Water: Even in aprotic solvents like CDCl₃ or DMSO-d₆, trace amounts of water (H₂O) can lead to rapid proton exchange. This can cause the carboxylic acid proton signal to become extremely broad, sometimes to the point where it is indistinguishable from the baseline.[3][4] If you see a broad peak for water in your spectrum (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆), this is a likely cause.[5]

To confirm the presence of the carboxylic acid, you can try running the sample in a very dry aprotic solvent like DMSO-d₆, which often forms a stronger hydrogen bond with the acid proton, making it more visible.

Q3: What are the most common impurities to expect from the synthesis of this compound?

Answer: Impurities are typically related to the synthetic route. The most common industrial preparation is the hydrogenation of benzoic acid.[6] Therefore, the most likely impurities are:

  • Benzoic Acid: Unreacted starting material. Its presence is indicated by aromatic proton signals between 7.4-8.1 ppm in the ¹H NMR spectrum.[7][8]

  • Cyclohexanol: A potential by-product from over-reduction or side reactions. It shows a characteristic proton signal (CH-OH) around 3.6 ppm.[9][10]

  • Residual Solvents: Solvents used in the reaction or purification steps are common contaminants. Their chemical shifts are well-documented.[5][11][12]

  • Cyclohexene: A possible intermediate or degradation product, identifiable by its vinylic proton signals around 5.6-6.0 ppm.[13]

Q4: How can I definitively confirm the identity of a suspected impurity?

Answer: The gold standard is to "spike" your sample. This involves the following steps:

  • Acquire a standard ¹H NMR spectrum of your CHCA sample.

  • Add a small amount of a pure reference standard of the suspected impurity (e.g., pure benzoic acid) directly into your NMR tube.

  • Re-acquire the spectrum.

  • If the signal you suspected as the impurity increases in intensity (integration) without the appearance of new peaks, you have confirmed its identity.

Troubleshooting Guides & In-Depth Protocols

Problem 1: My aliphatic signals (1-2.5 ppm) are a complex, unresolved "hump." How can I assign these peaks to identify structural impurities?

Answer: This is a classic challenge due to the conformational flexibility of the cyclohexane ring and the similar chemical environments of the ring protons. While 1D ¹H NMR is often insufficient, 2D NMR techniques are exceptionally powerful for resolving this.

Causality: The signals for the 11 protons on the CHCA ring are very close in chemical shift and exhibit complex spin-spin coupling, leading to severe overlap. A simple impurity with signals in this region can be easily masked.

Troubleshooting Workflow:

  • Optimize 1D Acquisition: First, ensure you have the best possible 1D data. Use a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) to increase spectral dispersion.

  • Run a 2D COSY (Correlation Spectroscopy) Experiment: This experiment shows which protons are coupled to each other. It will reveal correlations between the α-proton (~2.3 ppm) and its neighbors on the ring, allowing you to "walk" around the cyclohexane ring and trace the connectivity.

  • Run a 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment: This experiment correlates protons directly to the carbons they are attached to. This is invaluable for resolving the overlapping proton signals by spreading them out across the much wider ¹³C chemical shift range. By identifying the carbon signal of an impurity in the ¹³C spectrum, you can use the HSQC to find the exact chemical shift of its attached proton, even if it's buried in the main CHCA "hump."

G cluster_0 Impurity Identification Workflow start Obtain High-Resolution 1D ¹H NMR Spectrum q1 Are aliphatic signals fully resolved? start->q1 res Assign peaks and identify impurities q1->res  Yes no_res Signals are overlapped q1->no_res No   cosy Acquire 2D COSY - Trace H-H connectivity no_res->cosy hsqc Acquire 2D HSQC - Correlate C-H signals cosy->hsqc assign_2d Use 2D data to resolve and assign impurity signals hsqc->assign_2d assign_2d->res

Caption: Workflow for resolving overlapping NMR signals.

Problem 2: I need to determine the exact purity of my this compound. How do I perform a quantitative NMR (qNMR) analysis?

Answer: Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of concentration and purity without the need for calibration curves specific to the impurities.[14][15] The principle relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[16]

Causality: By adding a known amount of a high-purity internal standard to a known mass of your sample, you can use the ratio of integrals to calculate the purity of your analyte. The key is to choose signals for both the analyte and the standard that are sharp, well-resolved, and free from any overlap with other signals.

1. Selection of Internal Standard:

  • Choose a standard with high purity (>99.5%), low hygroscopicity, and good stability.

  • Its NMR signals must not overlap with the analyte or impurity signals.

  • Maleic acid or dimethyl sulfone are excellent choices. For this example, we will use Maleic Acid.

2. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of your this compound sample (mass_CHCA) into a clean vial.

  • Accurately weigh approximately 10-15 mg of the internal standard, Maleic Acid (mass_Std), into the same vial.[16]

  • Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in which both compounds are fully soluble.[17] Ensure complete dissolution.

  • Transfer the solution to a high-quality 5 mm NMR tube.[18]

3. NMR Data Acquisition:

  • Crucial Parameter: Set a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being quantified (both for the analyte and the standard). A conservative value of 30-60 seconds is often used to ensure full relaxation for all protons, which is essential for accurate integration.

  • Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1 for the peaks to be integrated).

4. Data Processing and Calculation:

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate the chosen signals:

    • Analyte (CHCA): Integrate the signal for the α-proton at ~2.3 ppm. This is a single proton, so N_CHCA = 1. Let the integral value be Int_CHCA.

    • Standard (Maleic Acid): Integrate the signal for the two vinylic protons, which appears as a sharp singlet at ~6.26 ppm in DMSO-d₆. These are two equivalent protons, so N_Std = 2. Let the integral value be Int_Std.

  • Calculate the purity using the following formula:

    Purity (%) = (Int_CHCA / Int_Std) * (N_Std / N_CHCA) * (MW_CHCA / MW_Std) * (mass_Std / mass_CHCA) * Purity_Std

    Where:

    • MW_CHCA = Molar Mass of this compound (128.17 g/mol )

    • MW_Std = Molar Mass of Maleic Acid (116.07 g/mol )

    • Purity_Std = Purity of the internal standard (as a percentage)

G cluster_qnmr qNMR Purity Calculation inputs Mass_Analyte Mass_Standard Purity_Standard formula Purity (%) = (Int_A / Int_S) * (N_S / N_A) * (MW_A / MW_S) * (Mass_S / Mass_A) * Purity_S inputs->formula nmr_data Integral_Analyte Integral_Standard nmr_data->formula constants N_Analyte (protons) N_Standard (protons) MW_Analyte MW_Standard constants->formula result Final Purity Assay (%) formula->result

Caption: Logic flow for a qNMR purity calculation.

Data Summary: Chemical Shifts

For quick reference, the following table summarizes the approximate ¹H and ¹³C NMR chemical shifts (in ppm) for this compound and its common impurities in CDCl₃. Note that exact shifts can vary with concentration and temperature.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound ~11.8 (br s, 1H, COOH) , ~2.3 (m, 1H, α-CH) , 1.2-2.0 (m, 10H)[1][19]~182 (C=O) , ~43 (α-C) , ~29, ~25[20][21]
Benzoic Acid (Impurity)~8.1 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H)[7][8]~172 (C=O), ~134, ~130, ~129[22][23]
Cyclohexanol (Impurity)~3.6 (m, 1H, CH-OH), 1.0-2.0 (m, 10H), ~2.8 (br s, 1H, OH)[9][10]~70 (C-OH), ~35, ~25, ~24
Cyclohexene (Impurity)~5.7 (m, 2H, vinyl), ~2.0 (m, 4H, allyl), ~1.6 (m, 4H)[13]~127 (vinyl C), ~25, ~23

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the HPLC analysis of cyclohexanecarboxylic acid. By understanding the underlying causes and implementing targeted solutions, you can significantly improve peak symmetry, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the latter half being broader than the front half.[1][2] In an ideal HPLC separation, peaks should be symmetrical, resembling a Gaussian distribution. For quantitative analysis of this compound, peak tailing is problematic as it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and decreased sensitivity.[1][2][3] This ultimately compromises the accuracy and reliability of your analytical method.

Q2: What are the primary causes of peak tailing for an acidic compound like this compound in reversed-phase HPLC?

A2: The primary causes of peak tailing for acidic compounds like this compound are multifaceted and often interrelated. They can be broadly categorized as follows:

  • Secondary Interactions: Unwanted interactions can occur between the ionized form of this compound's carboxyl group and active sites on the silica-based stationary phase, such as residual silanol groups.[2][3][4][5][6][7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is near or above the pKa of this compound, a significant portion of the molecules will exist in their ionized (anionic) state, leading to strong secondary interactions and peak tailing.[1][8][9]

  • Column Issues: Contamination of the column with strongly retained sample components or degradation of the column bed can create active sites that contribute to peak tailing.[3][10]

  • Column Overload: Injecting an excessive amount of the analyte can saturate the stationary phase, causing peak distortion.[3][10][11]

  • Extra-Column Effects: Excessive tubing length or dead volume within the HPLC system can lead to peak broadening and tailing.[1][3][10]

In-Depth Troubleshooting Guides

Issue 1: My this compound peak is showing significant tailing. How do I diagnose the root cause?

Expert Analysis: The first step in resolving peak tailing is to systematically identify the cause. For an acidic analyte like this compound, the interaction between its ionized form and the stationary phase is a common culprit. This troubleshooting workflow will guide you through a logical process of elimination.

Troubleshooting Workflow:

A Peak Tailing Observed for This compound B Is the Mobile Phase pH at least 2 units below the pKa? A->B C Adjust Mobile Phase pH to ~2.5-3.0 with 0.1% Formic Acid or Phosphoric Acid B->C No D Is the Column Old or Potentially Contaminated? B->D Yes K Peak Shape Improved C->K E Flush Column with Strong Solvent (e.g., 100% Acetonitrile) or Replace D->E Yes F Is the Sample Concentration Too High? D->F No E->K G Dilute Sample and Re-inject F->G Yes H Is the Sample Solvent Stronger than the Mobile Phase? F->H No G->K I Dissolve Sample in Initial Mobile Phase H->I Yes J Check for Extra-Column Volume (Tubing, Fittings) H->J No I->K L Problem Persists: Consult Instrument Manual or Manufacturer J->L

Caption: Troubleshooting workflow for peak tailing.

Issue 2: How does mobile phase pH affect the peak shape of this compound, and what is the optimal pH range?

Expert Analysis: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds.[8][9] this compound, being a carboxylic acid, will exist in either its neutral (protonated) form or its anionic (deprotonated) form depending on the mobile phase pH. The pKa of the analyte dictates this equilibrium.

  • At low pH (pH < pKa): The carboxylic acid group is protonated, making the molecule more non-polar. This leads to better retention and reduced interaction with residual silanols on the stationary phase, resulting in a more symmetrical peak.

  • At high pH (pH > pKa): The carboxylic acid group is deprotonated, carrying a negative charge. This ionized form can interact strongly with any positively charged sites or through ion-exchange with residual silanols, causing significant peak tailing.[4][7]

Recommended Protocol:

  • Determine the pKa: While the exact pKa of this compound can vary slightly with the solvent composition, it is generally around 4.9.

  • Adjust Mobile Phase pH: To ensure the analyte is in its non-ionized form, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa.[12] For this compound, a mobile phase pH of 2.5 to 3.0 is recommended.

  • Use a Buffer: To maintain a stable pH throughout the analysis, it is crucial to use a buffer.[6][7][13][14] A phosphate buffer is effective in this pH range.

  • Acidify the Mobile Phase: Add a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the aqueous portion of the mobile phase to achieve the desired pH.[12]

Data Summary: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Analyte StateExpected Peak Asymmetry (Tailing Factor)
2.5Predominantly Non-ionized1.0 - 1.2 (Symmetrical)
4.9 (at pKa)50% Ionized / 50% Non-ionized> 1.5 (Significant Tailing)
7.0Predominantly Ionized> 2.0 (Severe Tailing)
Issue 3: I've adjusted the mobile phase pH, but I still see peak tailing. What role does the HPLC column play?

Expert Analysis: If peak tailing persists after optimizing the mobile phase pH, the issue may lie with the HPLC column itself. The stationary phase chemistry and the physical condition of the column are critical for achieving good peak shape.

Key Considerations for Column Selection and Maintenance:

  • Column Choice: For acidic compounds like this compound, a modern, high-purity, end-capped C18 column is recommended.[10] End-capping is a process that chemically bonds a small silane molecule to the residual silanol groups on the silica surface, effectively shielding them from interacting with the analyte.[4][6][15]

  • Column Contamination: Over time, the column can become contaminated with strongly retained compounds from the sample matrix.[3][10] This can create active sites that lead to peak tailing.

  • Column Bed Deformation: Voids at the column inlet, caused by mechanical collapse of the stationary phase, can lead to poor peak shape.[5]

Experimental Protocol for Column Flushing:

  • Disconnect the column from the detector.

  • Reverse the column direction.

  • Flush the column with a series of solvents of increasing strength. A typical sequence for a reversed-phase column would be:

    • 20 column volumes of your mobile phase without buffer.

    • 20 column volumes of 100% acetonitrile.

    • 20 column volumes of 100% methanol.

  • Re-equilibrate the column with the initial mobile phase.

  • If the peak shape does not improve, the column may need to be replaced.

Issue 4: Could my sample preparation or injection technique be causing the peak tailing?

Expert Analysis: Yes, the way your sample is prepared and introduced into the HPLC system can significantly impact peak shape.

  • Sample Solvent: Dissolving your sample in a solvent that is stronger than your initial mobile phase can cause peak distortion, including tailing.[3][10]

  • Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to poor peak shape.[3][10][11]

Best Practices for Sample Preparation and Injection:

  • Dissolve your sample in the initial mobile phase whenever possible. [10] If a different solvent is necessary, ensure it is weaker than the mobile phase.

  • Perform a sample loading study. Inject decreasing concentrations of your analyte to determine the point at which the peak shape becomes symmetrical.

Issue 5: What about the HPLC system itself? Can hardware contribute to peak tailing?

Expert Analysis: The configuration of your HPLC system can contribute to peak broadening and tailing, a phenomenon known as "extra-column volume."[1][3]

  • Tubing: Long or wide-bore tubing between the injector, column, and detector can increase peak dispersion.[3]

  • Fittings and Connections: Poorly made connections can create dead volumes where the sample can diffuse, leading to peak tailing.

  • Metal Contamination: In some cases, interactions with metal surfaces in the HPLC system, such as stainless-steel tubing and frits, can cause peak tailing for certain analytes.[3][16][17][18][19] This is more common with chelating compounds, but can be a factor to consider.

Recommendations:

  • Minimize tubing length and internal diameter.

  • Ensure all fittings are properly tightened to avoid dead volume.

  • If metal interactions are suspected, consider using a biocompatible HPLC system or columns with inert hardware. [17][19]

References

Preventing byproduct formation in the oxidation of cyclohexanol to cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Maximizing Yield and Purity by Preventing Byproduct Formation

Welcome to the technical support center for the synthesis of cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the oxidation of cyclohexanol. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize this crucial transformation effectively.

Section 1: Understanding the Reaction Landscape

The oxidation of cyclohexanol, a secondary alcohol, proceeds through a cyclohexanone intermediate.[1][2][3][4] The primary challenge lies in driving the reaction to the desired this compound without either stalling at the ketone stage or over-oxidizing to ring-opened byproducts like adipic acid.[5][6][7][8] This guide will address these selectivity issues head-on.

Reaction_Pathway Cyclohexanol Cyclohexanol Cyclohexanone Cyclohexanone (Intermediate) Cyclohexanol->Cyclohexanone Initial Oxidation Cyclohexanecarboxylic_Acid This compound (Desired Product) Cyclohexanone->Cyclohexanecarboxylic_Acid Desired Oxidation (Requires Ring Contraction) Adipic_Acid Adipic Acid (Over-oxidation Byproduct) Cyclohexanone->Adipic_Acid Over-oxidation (Ring Cleavage)

Caption: Reaction pathway for cyclohexanol oxidation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted to address the most common issues encountered during the synthesis of this compound.

FAQ 1: My reaction has stalled, and the primary product is cyclohexanone. Why is this happening and how can I resolve it?

Root Cause Analysis: The oxidation of a secondary alcohol like cyclohexanol to a ketone (cyclohexanone) is a kinetically favorable and common transformation.[2][4][9] The subsequent conversion to a carboxylic acid involves a more complex rearrangement and oxidation, which typically requires more forcing conditions or specific catalytic systems. If your reaction has stopped at the ketone, it indicates that the reaction conditions are insufficient to overcome the activation energy for the second step.

Troubleshooting Steps:

  • Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. The reaction consumes oxidant in both steps, and an insufficient amount will naturally halt the reaction at the intermediate stage.

  • Elevate Reaction Temperature: Gently increasing the temperature can provide the necessary energy to drive the conversion of cyclohexanone to the carboxylic acid. However, be cautious, as excessive heat can promote over-oxidation to adipic acid.[10] A controlled, incremental increase while monitoring the reaction is advised.

  • Extend Reaction Time: Some conversions, particularly with milder oxidants, may simply require more time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine if the reaction is slowly progressing or has truly stalled.

  • Re-evaluate Your Oxidizing Agent: Standard reagents for converting secondary alcohols to ketones (like bleach/hypochlorite under mild conditions) may not be effective for the second step.[1][11] Stronger oxidants like nitric acid or potassium permanganate are often used, though they come with their own selectivity challenges.[5][7][12]

FAQ 2: The yield of my desired this compound is low, and I've isolated a significant amount of adipic acid. How can I prevent this over-oxidation?

Root Cause Analysis: Adipic acid is formed via the oxidative cleavage of the cyclohexanone intermediate.[5][6][7] This side reaction is particularly prevalent under harsh conditions, such as high temperatures and the use of strong, non-selective oxidizing agents like concentrated nitric acid.[8][13]

Strategies for Enhancing Selectivity:

  • Precise Temperature Control: This is the most critical parameter. Avoid high temperatures that favor ring cleavage. For many catalytic systems, maintaining the temperature within a narrow, optimized range is key to maximizing the yield of this compound.[14]

  • Choice of Oxidant and Catalyst: Move away from harsh, stoichiometric oxidants. Modern methods often employ catalytic systems that offer higher selectivity.

    • Catalytic Systems with Molecular Oxygen: Using catalysts like ZnO nanoparticles immobilized on hydroxyapatite with molecular oxygen as the oxidant can provide high conversion and selectivity for adipic acid, but careful control can favor the desired carboxylic acid.[14]

    • Polyoxometalates with Hydrogen Peroxide: Dawson-type polyoxometalates have been shown to catalyze the oxidation of cyclohexanone and cyclohexanol mixtures to various acids, including the desired product. The product distribution is sensitive to the catalyst composition.[15][16]

  • Controlled Addition of Reagents: Instead of adding all the oxidant at once, a slow, controlled addition can help maintain a lower instantaneous concentration of the oxidant and better manage the reaction exotherm, reducing the likelihood of over-oxidation.

FAQ 3: My final product is difficult to purify. What are the likely impurities and what is the best purification strategy?

Root Cause Analysis: Common impurities include unreacted cyclohexanol, the cyclohexanone intermediate, and over-oxidation byproducts like adipic acid. The choice of purification method depends on the properties of these impurities.

Recommended Purification Protocol: Acid-Base Extraction

This technique is highly effective for separating the acidic desired product from neutral impurities (cyclohexanol, cyclohexanone).

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify with a strong acid like concentrated HCl until the pH is between 1-3.[17][18] The this compound will precipitate out as a solid.

  • Isolation and Recrystallization: Collect the solid product by vacuum filtration. For further purification, recrystallize the solid from hot water or a suitable solvent system to obtain high-purity crystals.

Troubleshooting_Workflow Start Analyze Crude Reaction Mixture (TLC, GC, NMR) Problem Problem Start->Problem Identify Predominant Species Solution_Ketone Incomplete Oxidation: - Increase reaction time/temp - Add more oxidant - Re-evaluate oxidant choice Problem->Solution_Ketone High Cyclohexanone Content Solution_Adipic Over-oxidation: - Lower reaction temperature - Use a more selective catalyst - Control oxidant addition rate Problem->Solution_Adipic High Adipic Acid Content Solution_Purification Purification Challenge: - Perform Acid-Base Extraction - Follow with Recrystallization Problem->Solution_Purification Complex Mixture Solution Solution

Caption: Troubleshooting workflow for common issues.

Section 3: Experimental Protocols

Protocol 1: Selective Oxidation using a Nitric Acid System

This protocol is adapted from procedures that utilize nitric acid for the oxidation of cyclohexanol.[5][6][8] It is a potent system and must be handled with extreme care in a fume hood.

  • Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a thermometer, place 10 g of cyclohexanol.

  • Catalyst Addition: Add a catalytic amount (e.g., 0.05 g) of ammonium metavanadate.[6]

  • Oxidant Addition: Place 40 mL of 67% nitric acid in the dropping funnel.[6] Begin stirring the cyclohexanol and slowly add the nitric acid dropwise. The reaction is exothermic and will produce brown nitrogen dioxide gas.[6]

  • Temperature Control: Maintain the reaction temperature between 65-70°C using a water bath.[5] Do not allow the temperature to exceed this range to minimize adipic acid formation.

  • Reaction Completion: After the addition is complete, continue stirring at 65-70°C for one hour.

  • Workup: Cool the reaction mixture in an ice bath to precipitate the product. Collect the crude solid by vacuum filtration and wash with cold water to remove residual nitric acid.

  • Purification: Purify the crude product by recrystallization from hot water or by following the acid-base extraction protocol described in FAQ 3.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Dissolve a small amount of your starting material (cyclohexanol) in a solvent to use as a reference. During the reaction, periodically take a small aliquot from the reaction mixture, dilute it, and spot it on the TLC plate alongside the starting material reference.

  • Elution: Develop the plate in a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the plate under a UV lamp (if compounds are UV-active) and/or by staining with a potassium permanganate solution.

  • Interpretation: Cyclohexanol will have a specific retention factor (Rf). As the reaction progresses, a new spot corresponding to cyclohexanone will appear, followed by a spot for this compound (which may be close to the baseline due to its polarity). The disappearance of the cyclohexanol spot indicates the completion of the initial oxidation.

Section 4: Influence of Reaction Parameters on Product Distribution

The choice of oxidant and reaction conditions has a profound impact on the final product distribution. The following table summarizes findings from various studies.

Oxidizing SystemCatalystTemperature (°C)Key ByproductsSelectivity Notes
Nitric Acid (HNO₃) Ammonium Metavanadate65-70Adipic Acid, Nitrogen OxidesEffective but can lead to significant over-oxidation if not carefully controlled.[5][6][8]
Sodium Hypochlorite (NaOCl) Acetic Acid30-35Cyclohexanone, Chlorinated byproductsPrimarily yields cyclohexanone under mild conditions; not ideal for carboxylic acid synthesis.[1][9][19]
Hydrogen Peroxide (H₂O₂) Polyoxometalates90Adipic acid, 6-hydroxyhexanoic acidProduct distribution is highly dependent on the specific polyoxometalate catalyst used.[15]
Molecular Oxygen (O₂) ZnO/Hydroxyapatite120Adipic AcidCan achieve high conversion, but selectivity towards this compound requires careful optimization.[14]
Chromic Acid (H₂CrO₄) None55-60Cyclohexanone, Cr(III) saltsA classic but toxic method, primarily used for cyclohexanone synthesis.[3][4]

References

Technical Support Center: Cyclohexanecarboxylic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues and degradation of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments and formulations.

Introduction to the Stability of this compound

This compound (CHCA) is a versatile building block in pharmaceutical and chemical synthesis.[1] Its stability is paramount for the reliability of experimental outcomes and the efficacy and safety of final products. While generally stable under ambient conditions, CHCA can degrade under various stressors encountered during research and development, such as exposure to harsh pH, oxidative conditions, elevated temperatures, and light.[2][3] Understanding these degradation pathways is crucial for developing robust analytical methods and stable formulations.

This guide provides a structured approach to identifying and mitigating stability issues associated with CHCA. We will delve into the common degradation pathways, provide practical troubleshooting advice for analytical challenges, and offer detailed protocols for stress testing and analysis.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments with this compound.

Analytical Observations

Q1: I am observing unexpected peaks in my HPLC chromatogram when analyzing a sample of this compound that has been stored for a while. What could these be?

A1: The appearance of new peaks in your HPLC analysis of this compound likely indicates degradation. The identity of these degradation products depends on the storage conditions. Here are some possibilities:

  • Oxidative Degradation: If your sample was exposed to air or oxidizing agents, you might be observing hydroxylated or carbonylated derivatives of the cyclohexane ring. While specific studies on CHCA with common lab oxidants are not abundant, related chemistries suggest potential for oxidation.

  • Thermal Degradation: If the sample was exposed to high temperatures, you could be seeing byproducts of decarboxylation or dehydration. For instance, thermal decomposition of this compound in the presence of hydrogen bromide has been shown to yield cyclohexene, carbon monoxide, and water.[4]

  • Photodegradation: Exposure to UV or even ambient light can induce degradation. In advanced oxidation processes involving UV and chlorine, mono- and di-chlorinated by-products of this compound have been identified.[5] While these specific products are unlikely in a typical lab setting without chlorine, it highlights the molecule's susceptibility to photo-induced radical reactions.

To identify these unknown peaks, it is recommended to perform forced degradation studies (see protocol below) and use a mass spectrometer (LC-MS or GC-MS) to elucidate the structures of the degradation products.

Q2: The peak for this compound in my HPLC analysis is tailing. What is causing this and how can I fix it?

A2: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often the interaction of the carboxyl group with residual, un-capped silanol groups on the silica-based column packing. These interactions lead to secondary retention mechanisms, causing the peak to tail.

Here’s how you can troubleshoot this:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with phosphoric or formic acid) will ensure that the carboxylic acid is fully protonated.[6] This minimizes its ionic interaction with the stationary phase.

  • Use a Modern, High-Purity Silica Column: Newer generation HPLC columns are made with higher purity silica and have better end-capping, which reduces the number of accessible silanol groups.

  • Consider a Different Stationary Phase: If pH adjustment is not sufficient, a column with a different stationary phase, such as one with a polar-embedded group, may provide better peak shape.

Q3: My quantitative results for this compound are inconsistent. What could be the source of this variability?

A3: Inconsistent quantitative results can stem from several sources. Beyond instrumental issues, consider the following related to the compound itself:

  • Sample Solubility and Preparation: this compound has moderate water solubility, which is pH-dependent.[7] Ensure your sample is fully dissolved in the injection solvent. It is best to dissolve the sample in the mobile phase to avoid solvent mismatch effects that can lead to poor peak shape and inconsistent injection volumes.

  • Adsorption to Surfaces: Carboxylic acids can adsorb to glass and metal surfaces in your HPLC system or sample vials. Using silanized glass vials or polymer-based vials can mitigate this issue.

  • Ongoing Degradation: If your prepared samples are sitting in the autosampler for an extended period, they may be degrading. This is particularly relevant if the sample is in a solution that promotes degradation (e.g., not pH-controlled, exposed to light).

Experimental and Formulation Issues

Q4: I am developing a formulation containing this compound and am concerned about its stability. What are the key factors to consider?

A4: When formulating this compound, several factors can influence its stability:

  • pH of the Formulation: The pH will determine the ionization state of the carboxylic acid. The ionized carboxylate form may have different stability and reactivity compared to the protonated form. Generally, extremes in pH should be avoided unless required for solubility.

  • Excipient Compatibility: Interactions between this compound and excipients can lead to degradation. For example, reactive functional groups on excipients could potentially react with the carboxylic acid. It is crucial to conduct drug-excipient compatibility studies.[3][8]

  • Presence of Oxidizing Agents: Avoid excipients that contain peroxides or other oxidizing impurities.

  • Water Content: For solid dosage forms, high water content can facilitate hydrolytic reactions or interactions with excipients.

  • Light Protection: If the formulation is sensitive to light, appropriate light-protective packaging is necessary.

Q5: How can I perform a forced degradation study for this compound to understand its stability profile?

A5: A forced degradation study, as outlined by the International Council for Harmonisation (ICH) guidelines, is essential to understand the intrinsic stability of this compound. This involves subjecting the compound to a variety of stress conditions. A general protocol is provided in the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for pure this compound?

A: Pure, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.

Q: Is this compound susceptible to oxidation?

A: While the cyclohexane ring is relatively stable, it can be oxidized under certain conditions. The presence of a carboxylic acid group can influence the reactivity of the ring. Studies on related compounds suggest that oxidation can lead to hydroxylated or ketonic derivatives. In a laboratory setting, this could be a concern if the compound is exposed to strong oxidizing agents or stored for long periods with exposure to air.

Q: Can this compound undergo decarboxylation?

A: Decarboxylation of carboxylic acids typically requires high temperatures. Thermal decomposition studies have shown that at very high temperatures (642–703 K), this compound can decompose to cyclohexene and carbon monoxide, which is a form of decarboxylation.[4] Under typical experimental and storage conditions, spontaneous decarboxylation is unlikely.

Q: What are the expected degradation products under acidic and basic hydrolysis?

A: this compound itself is a carboxylic acid and does not have functional groups that are readily hydrolyzed (like esters or amides). Therefore, under typical hydrolytic stress conditions (e.g., refluxing in dilute acid or base), the molecule is expected to be relatively stable. Degradation, if any, would likely require very harsh conditions that might lead to ring opening or other transformations, but this is not a primary degradation pathway under standard forced degradation conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat at 80°C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in an oven at 105°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to the target concentration.

  • Photostability:

    • Expose a solution of this compound (in a photostable, transparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Prepare solutions of the stressed samples in the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to check for peak purity of the parent compound and to obtain UV spectra of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for a reversed-phase HPLC method to separate this compound from its potential degradation products. Method optimization may be required.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)[6]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm

Method Validation Considerations:

  • Specificity: Demonstrate that the method can resolve the parent peak from all degradation products, impurities, and placebo components.

  • Linearity: Establish a linear relationship between peak area and concentration over a defined range.

  • Accuracy and Precision: Determine the closeness of the results to the true value and the degree of scatter between a series of measurements.

  • Robustness: Assess the reliability of the method with respect to small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

G cluster_stress Stress Conditions cluster_products Potential Degradation Products CHCA Cyclohexanecarboxylic Acid Oxidation Oxidation (e.g., H2O2, air) CHCA->Oxidation Thermal High Temperature CHCA->Thermal Photo UV/Visible Light CHCA->Photo Oxidized_Products Hydroxylated/Ketonic Derivatives Oxidation->Oxidized_Products Decarboxylated_Products Cyclohexene + CO Thermal->Decarboxylated_Products Photo_Products Radical Adducts/ Chlorinated Byproducts* Photo->Photo_Products note *Under specific conditions (e.g., presence of chlorine) [3] Photo_Products->note G start Peak Tailing Observed for CHCA check_pH Is mobile phase pH low enough (e.g., < 3)? start->check_pH adjust_pH Lower mobile phase pH with acid (e.g., H3PO4) check_pH->adjust_pH No check_column Is the column old or a lower purity silica type? check_pH->check_column Yes resolved Peak Shape Improved adjust_pH->resolved replace_column Replace with a modern, high-purity, end-capped C18 column check_column->replace_column Yes consider_phase Consider alternative stationary phase (e.g., polar-embedded) check_column->consider_phase No replace_column->resolved consider_phase->resolved

References

Technical Support Center: Efficient Hydrogenation of Benzoic Acid to Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of cyclohexanecarboxylic acid. Here, we will delve into catalyst selection, experimental protocols, and solutions to common challenges encountered during this important chemical transformation.

Part 1: Catalyst Selection and Performance Overview

The choice of catalyst is paramount for achieving high conversion of benzoic acid and excellent selectivity towards this compound. The most commonly employed catalysts are noble metals supported on carbon. Below is a comparative summary of typical catalysts used in this hydrogenation reaction.

CatalystSupportTypical Reaction ConditionsConversion (%)Selectivity to this compound (%)Key Characteristics & Remarks
Rhodium (Rh) Carbon (C)323 K, 10 MPa H₂, scCO₂~99100High activity and selectivity under relatively mild conditions. Often considered the most effective catalyst.[1][2]
Ruthenium (Ru) Carbon (C)493 K, 6.89 MPa H₂, Dioxane/Water10086Very active, but can also hydrogenate the carboxylic acid group, leading to byproducts like cyclohexyl methanol.[3][4] The use of a binary solvent system can enhance selectivity.[3]
Palladium (Pd) Carbon (C)423 K, 15 MPa H₂High100Good selectivity to the desired product, but typically requires higher temperatures and pressures compared to Rhodium.[1][4]
Platinum (Pt) Carbon (C)353 K, 10 MPa H₂, scCO₂ModerateHighActive for the reaction, but generally shows lower activity compared to Rhodium and Ruthenium under similar conditions.[1][2]
Nickel (Ni) Carbon (C)200 °C86.2100A non-precious metal alternative that can provide high selectivity, though it may require higher temperatures.[5]

Part 2: Standard Experimental Protocol

This section provides a general procedure for the hydrogenation of benzoic acid in a batch reactor.

Materials and Equipment:

  • Benzoic Acid

  • Selected Catalyst (e.g., 5% Rh/C)

  • Solvent (e.g., 1,4-dioxane/water 1:1 v/v)[3]

  • High-pressure autoclave reactor with magnetic stirring (e.g., Parr reactor)[3]

  • Hydrogen gas (high purity)

  • Standard laboratory glassware

  • Analytical equipment (e.g., GC, HPLC, NMR) for reaction monitoring and product characterization[3][6]

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry.

  • Charging the Reactor: In a typical experiment, place benzoic acid (e.g., 1 mmol) and the catalyst (e.g., 1 mol%) into the glass liner of the autoclave.[6]

  • Solvent Addition: Add the desired solvent to the reactor.

  • Sealing the Reactor: Seal the autoclave according to the manufacturer's instructions.

  • Purging: Purge the reactor multiple times with hydrogen gas to remove any air.[6]

  • Pressurizing: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).[6]

  • Heating and Stirring: Heat the reactor to the target temperature (e.g., 100-180 °C) and begin stirring.[6]

  • Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals (if the reactor setup allows) and analyzing them.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully depressurize it.[6]

  • Product Isolation: Open the reactor, and wash the crude reaction mixture with a suitable solvent (e.g., acetone) several times. Filter the solution to remove the catalyst.[6]

  • Analysis: Concentrate the filtrate and analyze the conversion and yield of the product using an appropriate analytical technique such as NMR with an internal standard.[6]

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the hydrogenation of benzoic acid.

Q1: My reaction shows low or no conversion of benzoic acid. What are the possible causes and how can I fix it?

A1: Low or no conversion can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Catalyst Activity: The catalyst may be old or inactive.[7]

    • Solution: Use a fresh batch of catalyst. Ensure proper storage of the catalyst to prevent deactivation.

  • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst.[7] Sulfur and nitrogen compounds are common catalyst poisons.

    • Solution: Use high-purity reagents and solvents. If catalyst poisoning is suspected, purification of the starting material may be necessary.

  • Insufficient Hydrogen: The reaction may be starved of hydrogen.

    • Solution: Ensure a continuous and adequate supply of hydrogen. Check for leaks in the reactor system. Increase hydrogen pressure if necessary and safe to do so.[1]

  • Poor Mass Transfer: Inefficient mixing can limit the contact between the reactants, catalyst, and hydrogen.

    • Solution: Increase the stirring speed to ensure the catalyst is well suspended and to improve gas-liquid mass transfer.[3]

  • Reaction Conditions: The temperature or pressure may be too low for the chosen catalyst.

    • Solution: Gradually increase the reaction temperature and/or pressure within the safe operating limits of your equipment.[1][6]

Q2: I am observing significant amounts of byproducts, such as cyclohexyl methanol or benzyl alcohol. How can I improve the selectivity to this compound?

A2: The formation of byproducts indicates that either the carboxylic acid group is being hydrogenated or hydrogenolysis is occurring.[3][4]

  • Catalyst Choice: Ruthenium catalysts are known to be highly active and can hydrogenate both the aromatic ring and the carboxylic acid group.[4]

    • Solution: Consider switching to a more selective catalyst like Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C), which are known for their high selectivity towards the hydrogenation of the aromatic ring.[1][4]

  • Solvent Effects: The choice of solvent can significantly influence the selectivity.[3]

    • Solution: Employing a binary solvent system, such as 1,4-dioxane and water (1:1 v/v), has been shown to increase the selectivity for this compound when using a Ruthenium catalyst.[3] The presence of water can suppress the hydrogenation of the carboxylic acid group.[3]

  • Reaction Temperature: Higher temperatures can sometimes lead to over-reduction and the formation of byproducts.

    • Solution: Try running the reaction at a lower temperature to favor the hydrogenation of the aromatic ring over the carboxylic acid group.

Q3: My catalyst seems to be deactivating over time or during recycle runs. What could be the cause and how can I mitigate it?

A3: Catalyst deactivation is a common issue in heterogeneous catalysis and can be caused by several factors.

  • Coke Formation: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[8]

    • Solution: Regeneration of the catalyst by controlled oxidation to burn off the coke may be possible, but this should be done with caution and following established procedures for the specific catalyst.

  • Sintering: At high temperatures, the metal nanoparticles on the support can agglomerate (sinter), leading to a loss of active surface area.

    • Solution: Operate at the lowest possible temperature that still provides a reasonable reaction rate.

  • Leaching: The active metal may leach from the support into the reaction medium.

    • Solution: Ensure the catalyst support is stable under the reaction conditions. The choice of solvent can also influence metal leaching.

  • Irreversible Adsorption of Poisons: Strong adsorption of impurities or byproducts on the catalyst surface can lead to irreversible deactivation.[9]

    • Solution: As mentioned in Q1, ensure the purity of all reactants and the solvent.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the hydrogenation of benzoic acid?

A1: The hydrogenation of benzoic acid on a metal catalyst surface generally follows the Langmuir-Hinshelwood mechanism.[10] This involves the adsorption of both benzoic acid and hydrogen onto the catalyst surface. The adsorbed hydrogen atoms are then sequentially added to the aromatic ring of the adsorbed benzoic acid molecule, leading to the formation of this compound.[10]

Q2: Can I perform this reaction without a solvent?

A2: Yes, it is possible to carry out the hydrogenation of molten benzoic acid without a solvent. However, this typically requires high temperatures and pressures.[1] A solvent-free approach can simplify product purification but may pose challenges in terms of heat management and catalyst handling.

Q3: How does the substituent on the benzoic acid ring affect the hydrogenation reaction?

A3: The nature and position of substituents on the benzene ring can significantly impact the rate of hydrogenation. Electron-donating groups can decrease the reaction rate, while electron-withdrawing groups can have a more complex effect.[1][3] Steric hindrance from bulky substituents can also slow down the reaction.[11]

Q4: Is it possible to selectively hydrogenate the carboxylic acid group to form benzyl alcohol?

A4: Yes, with the appropriate choice of catalyst, it is possible to selectively hydrogenate the carboxylic acid group. For instance, a 5%Ru-29%Sn/Al₂O₃ catalyst has been reported to give benzyl alcohol as the single product.[3][4]

Part 5: Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting Low Conversion start Low/No Conversion Observed check_catalyst Check Catalyst Activity start->check_catalyst check_purity Check Reagent/Solvent Purity check_catalyst->check_purity Active use_fresh_catalyst Use Fresh Catalyst check_catalyst->use_fresh_catalyst Inactive check_h2 Check Hydrogen Supply & Pressure check_purity->check_h2 Pure purify_reagents Purify Starting Materials check_purity->purify_reagents Impure check_mixing Check Stirring/Mixing check_h2->check_mixing Sufficient increase_h2 Increase H2 Pressure / Check for Leaks check_h2->increase_h2 Insufficient check_conditions Review Reaction Conditions (Temp & Pressure) check_mixing->check_conditions Good increase_stirring Increase Stirring Speed check_mixing->increase_stirring Poor optimize_conditions Increase Temperature/Pressure check_conditions->optimize_conditions Too Mild Reaction Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions benzoic_acid Benzoic Acid cyclohexanecarboxylic_acid This compound (Desired Product) benzoic_acid->cyclohexanecarboxylic_acid + H₂ (Aromatic Ring Hydrogenation) benzyl_alcohol Benzyl Alcohol benzoic_acid->benzyl_alcohol + H₂ (Selective Carboxylic Acid Hydrogenation) cyclohexyl_methanol Cyclohexyl Methanol cyclohexanecarboxylic_acid->cyclohexyl_methanol + H₂ (Carboxylic Acid Hydrogenation) note Control Selectivity by: - Catalyst Choice (e.g., Rh/C, Pd/C for desired product) - Solvent System (e.g., Dioxane/Water) - Reaction Conditions (Temp, Pressure)

References

Validation & Comparative

A Comparative Analysis of Acidity: Benzoic Acid vs. Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Introduction

In the landscape of organic chemistry and drug development, understanding the subtle nuances of molecular properties is paramount. Acidity, quantified by the acid dissociation constant (pKa), is a fundamental characteristic that dictates a molecule's behavior in various chemical and biological environments. This guide provides an in-depth comparison of the acidity of two structurally related carboxylic acids: benzoic acid, the simplest aromatic carboxylic acid, and cyclohexanecarboxylic acid, its aliphatic counterpart. This analysis is critical for researchers in medicinal chemistry, where acidity influences drug absorption, distribution, metabolism, and excretion (ADME properties).

Quantitative Comparison of Acidity

The acidity of a compound is inversely related to its pKa value; a lower pKa signifies a stronger acid. Experimental data unequivocally demonstrates that benzoic acid is a stronger acid than this compound.

PropertyBenzoic AcidThis compound
Structure C₆H₅COOHC₆H₁₁COOH
Molar Mass 122.12 g/mol 128.17 g/mol
pKa (in water at 25°C) ~4.20[1][2][3][4][5]~4.90[1][3]
Relative Acidity Stronger Acid Weaker Acid

Theoretical Framework: Unpacking the Acidity Difference

The nearly seven-fold difference in acidity can be rationalized by examining the electronic effects exerted by the phenyl and cyclohexyl groups on the stability of their respective conjugate bases. The fundamental principle is that any factor that stabilizes the conjugate base (the carboxylate anion) will increase the acidity of the parent acid.

The Case for Benzoic Acid: Resonance and Hybridization

The enhanced acidity of benzoic acid is primarily attributed to two factors:

  • Resonance Stabilization of the Benzoate Anion : Upon deprotonation, the resulting benzoate anion is stabilized by resonance. The negative charge is delocalized across the two oxygen atoms of the carboxylate group. While the benzene ring itself does not directly participate in delocalizing the negative charge from the carboxylate group, the sp² hybridization of the carbon atom to which the carboxyl group is attached plays a crucial role.[1][3][6]

  • Inductive Effect of the sp² Carbon : The carbon atom of the benzene ring attached to the carboxyl group is sp² hybridized, making it more electronegative than an sp³ hybridized carbon. This increased electronegativity exerts an electron-withdrawing inductive effect, which helps to pull electron density from the carboxylate group, further stabilizing the negative charge.[6]

The delocalization of the negative charge in the benzoate anion is a key stabilizing feature. Although resonance structures can be drawn that involve the benzene ring, the most significant contributors are those that delocalize the charge between the two oxygen atoms.[7][8][9]

Caption: Resonance stabilization of the benzoate anion.

This compound: The Inductive Effect of an Alkyl Group

In contrast, the cyclohexyl group attached to the carboxyl group in this compound has a destabilizing effect on the conjugate base.

  • Positive Inductive Effect (+I) : The cyclohexyl group, being an alkyl group, is electron-donating.[1][10] This positive inductive effect pushes electron density towards the already negatively charged carboxylate group. This intensifies the negative charge on the anion, making it less stable.[1]

  • Lack of Resonance Stabilization : The sp³ hybridized carbons of the cyclohexane ring cannot participate in resonance to delocalize the negative charge of the carboxylate anion. The charge remains localized on the two oxygen atoms.

This electron-donating nature of the cyclohexyl group destabilizes the conjugate base, making it more reactive and thus making the parent acid, this compound, a weaker acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

A reliable method for experimentally verifying the pKa values of these acids is through potentiometric titration. This technique involves monitoring the pH of the acidic solution as a standardized solution of a strong base is incrementally added.

Methodology
  • Preparation of the Analyte Solution : Accurately weigh a sample of the carboxylic acid (e.g., 0.1 mmol of benzoic acid) and dissolve it in a known volume of deionized water (e.g., 50 mL). A small amount of a co-solvent like ethanol may be used if solubility is an issue.

  • Titration Setup : Place the analyte solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

  • Titrant Preparation : Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

  • Titration Process : Add the NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis : Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will have a sigmoidal shape. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This point corresponds to the midpoint of the steep rise in the titration curve.

References

A Senior Application Scientist's Guide to the Validation of an HPLC Method for Cyclohexanecarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of cyclohexanecarboxylic acid (CHCA). As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including certain anti-pregnancy drugs and treatments for schistosomiasis, the precise measurement of CHCA is non-negotiable for ensuring product quality, safety, and efficacy.[1][2] This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and providing a comparative analysis against alternative analytical techniques. It is designed for researchers, quality control analysts, and drug development professionals who require a robust and reliable analytical procedure.

The Foundation: Why Method Validation is a Pillar of Scientific Integrity

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3] It is the bedrock of reliable data. Without it, all subsequent measurements are scientifically indefensible. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the global standard for this process.[4][5][6] The core principle of these guidelines, particularly ICH Q2(R2), is to demonstrate that an analytical procedure is "fit for purpose."[7][8]

This involves a systematic evaluation of several key performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7][9]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[3][9]

  • Accuracy: The closeness of test results to the true value.[7][9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-assay) and Intermediate Precision (inter-assay).[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7]

Method Development: A Rational Approach for this compound

A successful validation begins with a well-developed method. The physicochemical properties of this compound (CAS 98-89-5) dictate our chromatographic strategy.[10][11]

  • Analyte Characteristics: CHCA is a simple, non-chiral carboxylic acid with a pKa around 4.9. It is a colorless solid or oil with a molecular weight of 128.17 g/mol .[12][13][14] Crucially, it lacks a significant chromophore, meaning its UV absorbance is primarily due to the carboxyl group and occurs at low wavelengths.

  • The Causality of Chromatographic Choices:

    • Mode of Separation: Reversed-Phase HPLC (RP-HPLC) is the logical choice. CHCA is moderately polar and can be effectively retained on a non-polar stationary phase like C18.

    • Mobile Phase pH Control: This is the most critical parameter. To ensure consistent retention and a sharp, symmetrical peak shape, the ionization of the carboxylic acid group must be suppressed. This is achieved by maintaining the mobile phase pH at least 2 units below the analyte's pKa. A mobile phase containing a small amount of acid, such as 0.1% phosphoric acid or formic acid, is therefore essential.[15][16]

    • Stationary Phase: A robust, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides an excellent starting point, offering high efficiency and the necessary retention for CHCA.[17]

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for acids and has a lower UV cutoff, which is advantageous for detection at low wavelengths.

    • Detection: Given the lack of a strong chromophore, UV detection at a low wavelength, such as 210 nm, is the most common and cost-effective approach.[17][18]

Optimized Chromatographic Conditions

The following table outlines a typical starting point for the HPLC analysis of this compound.

ParameterRecommended ConditionRationale
HPLC Column C18, 250 x 4.6 mm, 5 µmIndustry standard for reversed-phase; provides good retention and efficiency.
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (60:40 v/v)Acidified aqueous phase suppresses analyte ionization for good peak shape.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Detection UV at 210 nmMaximizes sensitivity for the carboxyl group chromophore.
Column Temp. 30 °CEnsures stable retention times and improves reproducibility.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.

The Validation Workflow: A Step-by-Step Experimental Protocol

The following section details the experimental execution for each validation parameter. This workflow ensures that every aspect of the method's performance is rigorously tested and documented.

G start Start: Method Optimization Complete sst System Suitability Testing (SST) (Daily Check) start->sst specificity Specificity (Placebo, Impurities, Forced Degradation) sst->specificity SST Pass linearity Linearity & Range (5 Concentrations, 3 Replicates) specificity->linearity accuracy Accuracy (Recovery) (3 Levels, 3 Replicates) linearity->accuracy precision Precision accuracy->precision repeat Repeatability (Intra-Assay) (n=6 at 100%) precision->repeat Test inter Intermediate Precision (Different Day/Analyst/System) precision->inter Test lod_loq LOD & LOQ (S/N Ratio or Slope Method) repeat->lod_loq inter->lod_loq robustness Robustness (Vary pH, Temp, % Organic) lod_loq->robustness report Final Validation Report robustness->report

Caption: A typical workflow for HPLC method validation.
Protocol Details

  • System Suitability Testing (SST):

    • Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of use.

    • Procedure: Inject a standard solution of CHCA (e.g., 100 µg/mL) five or six times.

    • Acceptance Criteria:

      • Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%.

      • Tailing Factor (T): ≤ 2.0.

      • Theoretical Plates (N): ≥ 2000.

  • Specificity:

    • Objective: To demonstrate that the method is free from interference from the sample matrix.

    • Procedure:

      • Analyze a blank (mobile phase).

      • Analyze a placebo (sample matrix without CHCA).

      • Analyze a spiked placebo sample (placebo spiked with CHCA).

      • For stability-indicating methods: Subject a CHCA solution to stress conditions (acid, base, peroxide, heat, light) and analyze the resulting solutions to ensure that degradation peaks do not co-elute with the main CHCA peak.

    • Acceptance Criteria: The blank and placebo chromatograms should show no significant peaks at the retention time of CHCA. The CHCA peak should be pure and spectrally homogenous (if using a DAD/PDA detector).

  • Linearity and Range:

    • Objective: To establish the relationship between instrument response and analyte concentration.

    • Procedure: Prepare a series of at least five calibration standards by diluting a stock solution. A typical range is 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

    • Acceptance Criteria: Plot the mean peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy (as Recovery):

    • Objective: To determine how close the measured value is to the true value.

    • Procedure: Spike a placebo sample with known amounts of CHCA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze them.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

  • Precision:

    • Repeatability (Intra-assay):

      • Objective: To assess precision under the same operating conditions over a short interval.

      • Procedure: Prepare six individual samples of CHCA at 100% of the target concentration. Analyze all six samples on the same day, with the same analyst and instrument.

      • Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay):

      • Objective: To assess the effects of random events within a laboratory (different days, analysts, equipment).

      • Procedure: Repeat the repeatability experiment on a different day, with a different analyst, or on a different HPLC system.

      • Acceptance Criteria: The cumulative %RSD for all 12 samples (6 from repeatability + 6 from intermediate) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Objective: To determine the lowest concentration that can be reliably measured and detected.

    • Procedure (Signal-to-Noise Approach): Sequentially dilute a low-concentration standard until the signal-to-noise (S/N) ratio is approximately 10 for the LOQ and 3 for the LOD.

    • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy (e.g., %RSD ≤ 10% for n=6 injections).

  • Robustness:

    • Objective: To evaluate the method's reliability during normal use with minor variations.

    • Procedure: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

      • Mobile Phase Composition: e.g., ±2% absolute (58:42 and 62:38).

      • Mobile Phase pH: e.g., ±0.2 units.

      • Column Temperature: e.g., ±5 °C (25 °C and 35 °C).

      • Flow Rate: e.g., ±0.1 mL/min (0.9 and 1.1 mL/min).

    • Acceptance Criteria: The SST parameters should still be met, and the change in the final calculated result should be insignificant.

Summary of Validation Data (Illustrative Example)
Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observedNo peak at CHCA RTPass
Linearity (R²) 0.9998≥ 0.999Pass
Range 50 - 150 µg/mLAs definedPass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate %RSD) 1.12%≤ 2.0%Pass
LOQ 1.0 µg/mLS/N ≥ 10Pass
Robustness System suitability passed under all varied conditionsSST criteria metPass

Comparative Guide: HPLC in Context with Other Techniques

While HPLC-UV is a robust workhorse for routine QC, other techniques may be more suitable depending on the analytical challenge.

G start What is the Analytical Goal? qc Routine QC / Assay (High Concentration) start->qc Quantification trace Trace Analysis / Impurity ID (Low Concentration) start->trace Identification/ Low-Level Quant hplc_uv HPLC-UV qc->hplc_uv Recommended: Robust, Cost-Effective gc_ms GC-MS (with Derivatization) trace->gc_ms High Sensitivity, but requires derivatization lc_ms LC-MS/MS trace->lc_ms Highest Specificity & Sensitivity

Caption: Decision tree for selecting an analytical method.
Method Performance Comparison

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Principle Liquid-phase separation with UV detection.Gas-phase separation with mass spec detection.Liquid-phase separation with mass spec detection.
Sample Prep Simple dissolution and filtration.Requires derivatization to increase volatility.[19]Simple dissolution and filtration.
Specificity Good; relies on chromatographic separation.Very High; mass fragmentation pattern is unique.Excellent; parent/daughter ion transitions are highly specific.
Sensitivity Moderate (µg/mL range).High (ng/L range).[19]Very High (pg/mL to ng/mL range).
Primary Use Routine QC, assay, content uniformity. Trace level analysis, impurity profiling.Trace quantification, metabolite ID, impurity profiling.
Pros Robust, cost-effective, simple operation.High sensitivity and specificity.Unmatched sensitivity and specificity.
Cons Limited sensitivity and specificity compared to MS.Derivatization adds time, cost, and variability.High instrument cost, complex method development.

Expert Insight: For the routine quantification of this compound as a primary component or raw material in a regulated environment, the validated HPLC-UV method is the superior choice. It provides the necessary accuracy, precision, and robustness in a cost-effective and efficient manner. Gas Chromatography is a viable alternative, especially for trace analysis, but the mandatory derivatization step makes it less suitable for high-throughput QC.[18][19] LC-MS/MS is the gold standard for sensitivity and specificity but represents analytical overkill for this application, introducing unnecessary cost and complexity.

Conclusion

The successful quantification of this compound hinges on a meticulously validated analytical method. This guide has detailed a comprehensive approach to developing and validating a robust RP-HPLC method, grounded in the principles of scientific integrity and regulatory compliance as outlined by the ICH and FDA.[4][20] By understanding the "why" behind each experimental choice—from mobile phase pH control to the selection of orthogonal techniques for comparison—scientists can ensure their data is accurate, reliable, and defensible. While techniques like GC-MS and LC-MS have their place, the validated HPLC-UV method remains the most pragmatic and efficient tool for the routine quality control of this compound in the pharmaceutical industry.

References

A Comparative Guide to Purity Assessment of Synthesized Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<M_START>

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purity of cyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis and materials science, is paramount to ensuring the safety, efficacy, and quality of the final product. This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of synthesized this compound. We delve into the nuances of chromatographic, spectroscopic, and thermal analysis techniques, offering field-proven insights into experimental design and data interpretation. This document is structured to empower researchers to select and implement the most effective purity validation strategy for their specific application, ensuring high scientific integrity and trustworthy results.

Introduction: The Critical Role of Purity

This compound (C₆H₁₁COOH) is a versatile saturated monocarboxylic acid.[1] Its applications are extensive, ranging from being a precursor for the nylon-6 monomer, caprolactam, to its use in the synthesis of pharmaceuticals and as a flavoring agent.[1][2] In the context of drug development, the presence of impurities, even in trace amounts, can significantly impact the toxicological profile, therapeutic efficacy, and stability of the active pharmaceutical ingredient (API). Therefore, a rigorous and multi-faceted approach to purity assessment is not merely a quality control measure but a fundamental component of the research and development process.

The most common industrial synthesis of this compound involves the catalytic hydrogenation of benzoic acid.[1][2] Potential impurities arising from this process can include unreacted benzoic acid, partially hydrogenated intermediates, by-products from side reactions, and residual catalyst or solvents. A comprehensive purity analysis must be capable of identifying and quantifying this diverse array of potential contaminants.

Synthesis and Initial Purification Overview

Understanding the synthesis pathway is crucial for anticipating potential impurities. The hydrogenation of benzoic acid is a robust and widely used method.[2][3]

Typical Synthesis Workflow: Hydrogenation of Benzoic Acid

The process involves reacting benzoic acid with hydrogen gas in the presence of a catalyst, typically a Group VIII metal like rhodium or ruthenium on a solid support, often in a solvent.[4]

SynthesisWorkflow sub Benzoic Acid (Starting Material) react Hydrogenation Reaction (120-200°C, 80-2000 psig) sub->react cat Hydrogen Gas (H₂) + Catalyst (e.g., Ru/C) cat->react solv Solvent (e.g., Tertiary Cyclic Amide) solv->react crude Crude Product Mixture react->crude purify Purification (e.g., Recrystallization, Distillation) crude->purify final Purified this compound purify->final

Caption: General workflow for the synthesis of this compound.

Initial purification steps, such as recrystallization or distillation, are employed to remove the bulk of impurities.[5] However, trace impurities often persist, necessitating the use of sensitive analytical techniques for accurate purity determination.

Comparative Analysis of Purity Assessment Techniques

No single analytical method is sufficient to provide a complete purity profile. A combination of orthogonal techniques is essential for a comprehensive assessment. The choice of methods depends on the specific impurities anticipated, the required level of sensitivity, and the intended application of the this compound.

Technique Principle Information Obtained Key Advantages Key Limitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Quantification of volatile impurities (e.g., residual solvents, volatile by-products).High resolution and sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).Requires derivatization for non-volatile compounds; high temperatures can degrade thermally labile compounds.[6]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Quantification of non-volatile impurities (e.g., unreacted benzoic acid, dimeric by-products).Versatile for a wide range of compounds; various detectors (UV, MS) enhance selectivity.[7][8][9]Can be more complex and time-consuming than GC; mobile phase selection is critical.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation of the main compound and identification of structurally related impurities. Quantitative NMR (qNMR) can determine purity against a certified standard.Provides detailed structural information; non-destructive.[3]Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Functional group identification; rapid screening for the presence of unexpected functional groups.Fast and simple; provides a molecular "fingerprint".Not suitable for quantification; limited in distinguishing between structurally similar compounds.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight determination and structural elucidation of impurities, especially when coupled with GC or HPLC.Extremely sensitive and specific.Typically requires coupling with a separation technique for complex mixtures.
Melting Point Analysis Determination of the temperature range over which a solid transitions to a liquid.An indicator of overall purity. Pure compounds have a sharp melting range.[10]Simple and inexpensive.Non-specific; impurities cause a depression and broadening of the melting point range.[10][11]
Acid-Base Titration Neutralization of the carboxylic acid with a standardized base.Determines the overall assay or percentage of acidic content.High precision and accuracy for assay determination; inexpensive.Non-specific; cannot distinguish between the target acid and other acidic impurities.

Recommended Experimental Protocols

Protocol: Purity Determination by Gas Chromatography (GC-FID)

This protocol is designed for the quantification of volatile impurities and the assay of this compound after derivatization. Carboxylic acids often exhibit poor peak shape in GC, so derivatization to a more volatile ester form is recommended.[12]

Objective: To quantify the purity of synthesized this compound by converting it to its trimethylsilyl (TMS) ester and analyzing it by GC with Flame Ionization Detection (FID).

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[13]

  • Anhydrous Pyridine or Dimethylformamide (DMF)[12]

  • Hexane (GC grade)

  • Internal Standard (e.g., Dodecane)

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of a this compound reference standard into a 2 mL autosampler vial. Add 1 mg of the internal standard.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound sample into a separate 2 mL autosampler vial. Add 1 mg of the internal standard.

  • Derivatization: To each vial, add 200 µL of anhydrous pyridine (or DMF) and 100 µL of BSTFA + 1% TMCS. Cap the vials tightly.

  • Reaction: Heat the vials at 70°C for 30 minutes to ensure complete derivatization.

  • Dilution: After cooling to room temperature, dilute the contents of each vial with 1 mL of hexane.

  • GC Analysis: Inject 1 µL of the prepared standard and sample solutions into the GC-FID system.

GC Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min[12]

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.[12]

  • Injection Mode: Split (e.g., 20:1)

Data Analysis: Calculate the purity of the synthesized sample using the internal standard method. The area of the TMS-cyclohexanecarboxylate peak is compared to the area of the internal standard peak.

Purity (%) = (Area_Sample / Area_IS_Sample) * (Conc_IS / Conc_Sample) * Purity_Standard

Integrated Strategy for Purity Assessment

A logical, tiered approach ensures both efficiency and rigor in purity assessment.

PurityStrategy start Synthesized & Purified This compound initial_screen Initial Screening: Melting Point & FTIR start->initial_screen decision1 Melting Point Sharp? FTIR Spectrum Clean? initial_screen->decision1 assay Quantitative Assay: Acid-Base Titration decision1->assay Yes chrom_analysis Impurity Profiling: GC-MS (Volatiles) HPLC-UV/MS (Non-volatiles) decision1->chrom_analysis No / Broad / Unexpected Peaks decision2 Assay > 99.5%? assay->decision2 decision2->chrom_analysis No nmr_confirm Structural Confirmation: ¹H and ¹³C NMR decision2->nmr_confirm Yes chrom_analysis->nmr_confirm final_purity Final Purity Report nmr_confirm->final_purity

Caption: Decision workflow for purity assessment.

This workflow begins with rapid, inexpensive screening methods. If these initial checks suggest high purity, a quantitative assay is performed. Any deviation from expected results triggers a more in-depth investigation using high-resolution chromatographic and spectroscopic techniques to identify and quantify specific impurities. Nuclear Magnetic Resonance (NMR) serves as the ultimate confirmation of the compound's identity and structural integrity.[14]

Conclusion

The purity assessment of synthesized this compound is a multi-step, evidence-based process that is critical for its use in sensitive applications like drug development. A combination of thermal, titrimetric, chromatographic, and spectroscopic techniques provides an orthogonal and comprehensive evaluation of purity. By understanding the principles and limitations of each method and employing a logical workflow, researchers can confidently establish the quality and purity of their synthesized material, ensuring the integrity and reproducibility of their scientific outcomes.

References

A Spectroscopic Guide to Cyclohexanecarboxylic Acid and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of molecular structures is a cornerstone of innovation and regulatory compliance. Cyclohexanecarboxylic acid and its derivatives represent a class of compounds frequently encountered as intermediates or structural motifs in active pharmaceutical ingredients (APIs). Their conformational flexibility and the varied reactivity of the carboxyl functional group necessitate a robust analytical framework for their unambiguous identification and differentiation. This guide provides an in-depth spectroscopic comparison of this compound with its primary derivatives—the acid chloride, ester, and amide—leveraging infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Our focus is not merely on the presentation of data, but on the elucidation of the underlying principles that govern the observed spectral differences, thereby empowering researchers to make informed decisions in their analytical workflows.

The Analytical Imperative: Why Spectroscopic Comparison Matters

The transformation of a carboxylic acid into its derivatives, such as an acid chloride, ester, or amide, fundamentally alters the electronic environment of the carbonyl group and its neighboring atoms. These modifications, while seemingly subtle, induce significant and predictable shifts in their spectroscopic signatures. A comprehensive understanding of these shifts is crucial for:

  • Reaction Monitoring: Tracking the conversion of the carboxylic acid to its derivatives in real-time.

  • Purity Assessment: Identifying the presence of starting material or side products in a reaction mixture.

  • Structural Elucidation: Confirming the identity of a synthesized compound.

  • Quality Control: Ensuring the consistency and quality of pharmaceutical intermediates and final products.

This guide is structured to provide a comparative analysis across the principal spectroscopic techniques, offering both the theoretical basis for spectral interpretation and practical, data-driven insights.

Infrared (IR) Spectroscopy: Probing the Carbonyl Vibration

Infrared spectroscopy is a powerful tool for identifying functional groups, and the carbonyl (C=O) stretch is one of the most intense and informative absorptions in the mid-IR region. The position of the C=O stretching frequency is highly sensitive to the electronic effects of the substituent attached to the carbonyl carbon.

Theoretical Underpinnings of Carbonyl Stretching Frequencies

The C=O stretching frequency is influenced by two primary electronic effects: induction and resonance.

  • Inductive Effect: Electron-withdrawing groups attached to the carbonyl carbon pull electron density away from the C=O bond, increasing its double-bond character and, consequently, its stretching frequency (shifting it to a higher wavenumber).

  • Resonance Effect: Electron-donating groups can donate electron density to the carbonyl carbon through resonance, which decreases the C=O double-bond character and lowers the stretching frequency (shifting it to a lower wavenumber).

In the context of this compound and its derivatives, the substituent on the carbonyl carbon changes from -OH to -Cl, -OR (ester), and -NR2 (amide). The interplay of inductive and resonance effects in these substituents dictates the observed C=O stretching frequency.

Comparative IR Data
CompoundFunctional GroupC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Key Observations
This compoundCarboxylic Acid~1710~3300-2500 (broad)-The broad O-H stretch is characteristic of the hydrogen-bonded dimer. The C=O stretch is at a relatively low frequency due to resonance.
Cyclohexanecarbonyl ChlorideAcid Chloride~1810--The highly electronegative chlorine atom exerts a strong electron-withdrawing inductive effect, significantly increasing the C=O stretching frequency.[1]
Ethyl CyclohexanecarboxylateEster~1735--The oxygen of the -OR group is less electron-withdrawing than chlorine, resulting in a lower C=O frequency than the acid chloride. Resonance donation from the oxygen lone pair is weaker than in the carboxylic acid.
CyclohexanecarboxamideAmide~1690-~3350 and ~3170The nitrogen atom is a strong resonance donor, significantly decreasing the C=O double-bond character and lowering the stretching frequency. The two N-H stretches are due to symmetric and asymmetric vibrations.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing liquid and solid samples with minimal preparation.

dot

References

Alternative synthetic routes to cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of Cyclohexanecarboxylic Acid

Introduction

This compound (CHCA) is a foundational C7 building block in the chemical industry. Its saturated carbocyclic structure and reactive carboxyl group make it a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Notably, it serves as a precursor in some manufacturing routes for ε-caprolactam, the monomer of Nylon-6.[2][3] Given its commercial importance, the efficiency, scalability, and environmental impact of its synthesis are of paramount concern to researchers and process chemists.

This guide provides a comprehensive comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of methods, we will dissect the underlying chemical principles, compare performance based on experimental data, and offer field-proven insights into the practical advantages and limitations of each approach. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge needed to select and optimize the most suitable synthetic strategy for their specific application, whether for bench-scale discovery or industrial-scale production.

Catalytic Hydrogenation of Benzoic Acid: The Industrial Workhorse

The most prevalent and industrially established method for producing this compound is the catalytic hydrogenation of benzoic acid.[3] This process involves the reduction of the aromatic ring while preserving the carboxylic acid functionality, a transformation that requires careful selection of catalysts and reaction conditions to achieve high selectivity.

Principle & Causality: The core of this method is heterogeneous catalysis, where gaseous hydrogen is activated on the surface of a noble metal catalyst, typically supported on carbon. The choice of metal is critical: rhodium and ruthenium are highly active for aromatic ring reduction, while palladium can also be effective, often requiring more forcing conditions.[4][5] The solvent system plays a crucial role in modulating catalyst activity and selectivity. For instance, using supercritical CO2 (scCO2) can enhance reaction rates at lower temperatures, while binary solvent systems like dioxane-water can improve selectivity by influencing hydrogen solubility and minimizing side reactions like hydrogenolysis.[4][6]

Experimental Protocol: Hydrogenation using 5% Rh/C in Supercritical CO2

This protocol is adapted from studies demonstrating high efficiency and selectivity at low temperatures.[4]

  • Reactor Setup: A high-pressure stainless-steel autoclave (e.g., 10-50 mL) equipped with a magnetic stirrer is charged with benzoic acid (1.0 mmol) and 5% Rh/C catalyst (1 mol%).

  • Sealing and Purging: The reactor is sealed and purged multiple times with low-pressure hydrogen gas to remove air, followed by purging with CO2.

  • Pressurization: The reactor is heated to the desired temperature (e.g., 323 K / 50°C). Liquid CO2 is then pumped into the reactor until the target pressure (e.g., 10-15 MPa) is reached, achieving a supercritical state.

  • Hydrogen Introduction: Hydrogen gas is introduced to the desired partial pressure (e.g., 1-5 MPa).

  • Reaction: The mixture is stirred vigorously for the specified reaction time (e.g., 2-4 hours).

  • Work-up: After the reaction, the reactor is cooled to room temperature. The CO2 is carefully vented. The solid catalyst is removed by filtration, and the solvent (if any co-solvent was used) is removed under reduced pressure to yield the crude this compound.

Workflow for Catalytic Hydrogenation

cluster_prep Reactor Preparation cluster_reaction Reaction Conditions cluster_workup Product Isolation A Charge Reactor: Benzoic Acid + Catalyst B Seal & Purge with H2/CO2 A->B C Heat to 50°C B->C D Pressurize with scCO2 (10-15 MPa) C->D E Introduce H2 (1-5 MPa) D->E F Stir for 2-4 hours E->F G Cool & Vent CO2 F->G H Filter Catalyst G->H I Evaporate Solvent H->I J Cyclohexanecarboxylic Acid (Product) I->J

Caption: Workflow for the hydrogenation of benzoic acid in scCO2.

Comparative Performance of Catalysts

CatalystSolventTemp. (°C)Pressure (MPa)Conversion (%)Selectivity to CHCA (%)Reference
5% Rh/C scCO280~15 (total)~100100[4]
5% Ru/C 1:1 Dioxane-Water2206.910086[5][6]
Pd@CN Water850.1 (H2)100100[7]
Ni-Zr-B WaterN/AN/A64.990.6[6]

Expert Insights: The Rh/C catalyst in supercritical CO2 offers exceptional selectivity and operates at remarkably low temperatures, making it an elegant and "green" laboratory method.[4] However, the high cost of rhodium and the specialized high-pressure equipment required for scCO2 can be barriers to large-scale implementation. The ruthenium-based systems are robust but require higher temperatures, which can lead to side products like cyclohexylmethanol.[5][6] The development of novel palladium catalysts on nitrogen-doped carbon (Pd@CN) is particularly noteworthy, achieving complete conversion and selectivity in water at low hydrogen pressure, presenting a promising avenue for sustainable industrial processes.[7]

Oxidation of Cyclohexane Derivatives: A Stepwise Functionalization

This strategy builds the target molecule from the parent hydrocarbon, cyclohexane, through a series of controlled oxidation steps. While seemingly direct, this pathway requires careful management of reagents to prevent over-oxidation and ensure acceptable yields. The typical sequence proceeds from cyclohexane to cyclohexanol, then to cyclohexanone, and finally to this compound.[8][9]

Principle & Causality: Each step involves increasing the oxidation state of a specific carbon atom.

  • Cyclohexane to Cyclohexanol: This initial C-H activation is challenging due to the inertness of alkanes. Strong oxidants like potassium permanganate (KMnO4) are required.[8]

  • Cyclohexanol to Cyclohexanone: This secondary alcohol oxidation is a standard transformation. Milder reagents like pyridinium chlorochromate (PCC) can be used, but for cost-effectiveness on a larger scale, stronger, chromium-based reagents like the Jones reagent (CrO3/H2SO4) are common.[8][9]

  • Cyclohexanone to CHCA: This step involves an oxidative cleavage of a C-C bond adjacent to the carbonyl. Strong oxidizing agents like KMnO4 or the Jones reagent are again employed.[8]

Experimental Protocol: Synthesis from Cyclohexanone

  • Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve cyclohexanone in a suitable solvent like acetone.

  • Oxidation: Cool the flask in an ice bath. Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the cyclohexanone solution. The color will change from orange-red to green as the Cr(VI) is reduced to Cr(III). Maintain the temperature below 20°C.

  • Quenching: After the addition is complete and the reaction is stirred for several hours, the excess oxidant is quenched by the addition of isopropanol until the orange color is fully discharged.

  • Work-up: The mixture is partitioned between water and an organic solvent (e.g., diethyl ether). The aqueous layer is extracted multiple times with the organic solvent.

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation to yield the crude this compound, which can be further purified by distillation or recrystallization.

Reaction Pathway from Cyclohexane

A Cyclohexane B Cyclohexanol A->B KMnO4 C Cyclohexanone B->C PCC or Jones Reagent D Cyclohexanecarboxylic Acid C->D KMnO4 or Jones Reagent

Caption: Stepwise oxidation pathway from cyclohexane to CHCA.

Expert Insights: While conceptually straightforward, the multi-step oxidation of cyclohexane is often plagued by low to moderate yields in the initial C-H activation step and the potential for over-oxidation. The use of stoichiometric amounts of heavy metal oxidants like chromium and manganese generates significant hazardous waste, posing a major environmental drawback. This route is therefore less favored for large-scale production compared to catalytic hydrogenation but remains a versatile option in a laboratory setting where various cyclohexane derivatives might be readily available.

Grignard Carboxylation: A Classic Carbon-Carbon Bond Formation

The Grignard reaction is a cornerstone of organic synthesis for forming C-C bonds. Its application to synthesize CHCA involves the reaction of a cyclohexyl Grignard reagent with carbon dioxide (often in the form of dry ice).

Principle & Causality: The process begins with the formation of cyclohexylmagnesium halide from a corresponding cyclohexyl halide (e.g., bromocyclohexane) and magnesium metal.[10] This converts the electrophilic carbon of the C-Br bond into a highly nucleophilic (carbanionic) carbon in the C-Mg bond. This potent nucleophile readily attacks the electrophilic carbon of CO2. A subsequent acidic work-up protonates the resulting carboxylate salt to yield the final carboxylic acid.

Experimental Protocol: Grignard Carboxylation

  • Grignard Formation: All glassware must be rigorously flame-dried, and anhydrous diethyl ether should be used as the solvent. Magnesium turnings are placed in a flask under an inert atmosphere (N2 or Ar). A solution of bromocyclohexane in anhydrous ether is added dropwise. The reaction is initiated (sometimes requiring gentle heating or a crystal of iodine) and then maintained at a gentle reflux until the magnesium is consumed.

  • Carboxylation: The resulting Grignard solution is cooled in an ice/acetone bath. It is then slowly poured over a large excess of crushed dry ice (solid CO2) with vigorous stirring.

  • Work-up: After the CO2 has sublimated, the reaction mixture is quenched by the slow addition of dilute hydrochloric acid. This protonates the magnesium carboxylate salt.

  • Isolation: The ether layer is separated, and the aqueous layer is extracted with more ether. The combined organic extracts are washed, dried, and concentrated to give the product.

Workflow for Grignard Synthesis

A Bromocyclohexane + Mg Metal B Cyclohexylmagnesium Bromide (Grignard) A->B Anhydrous Ether C Add to Dry Ice (CO2) B->C D Magnesium Carboxylate Salt C->D E Acidic Work-up (H3O+) D->E F Cyclohexanecarboxylic Acid E->F cluster_carbocation Carbocation Formation cluster_carbonylation Carbonylation & Hydrolysis A Cyclohexanol B Protonated Alcohol A->B H+ C Cyclohexyl Carbocation B->C - H2O D Acylium Ion C->D + CO E Cyclohexanecarboxylic Acid D->E + H2O - H+

References

A Senior Application Scientist's Comparative Guide to the Analysis of Commercial Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quality in Cyclohexanecarboxylic Acid for Scientific Applications

This compound (CCA), a saturated monocarboxylic acid, serves as a vital building block and raw material in the pharmaceutical and chemical industries.[1][2] Its applications range from the synthesis of active pharmaceutical ingredients (APIs) to its use in the production of fragrances and plasticizers.[2] For researchers, scientists, and drug development professionals, the purity and consistency of commercial CCA are not just matters of quality control; they are fundamental to the success, reproducibility, and safety of their work. The presence of uncharacterized impurities can lead to failed syntheses, altered biological activity, and complications in regulatory submissions.

This guide provides an in-depth comparison of the analytical methodologies required to fully characterize commercial grades of this compound. We will explore the typical specifications of commercial CCA, delve into the experimental protocols for its analysis, and compare its properties to relevant alternatives. This document is designed to empower the scientific community with the knowledge to critically evaluate and select the appropriate grade of CCA for their specific, high-stakes applications.

Comparison of Commercial Grades: What to Expect from a Certificate of Analysis

A Certificate of Analysis (CoA) is a formal document that confirms a specific batch of a product meets its predetermined specifications. While a full, batch-specific CoA from multiple vendors was not available for direct side-by-side comparison in the public domain, a thorough review of technical data sheets and product specifications from various suppliers allows us to construct a representative comparison of typical commercial grades of this compound.[2][3]

Parameter Typical "Standard Grade" (e.g., 98%) Typical "High Purity Grade" (e.g., ≥99.5%) Test Method
Assay (Purity) ≥ 98.0%≥ 99.5%Gas Chromatography (GC), Titration
Appearance White to off-white solid or colorless liquidWhite crystalline solidVisual
Melting Point 29-31 °C30-32 °CUSP <741>
Water Content ≤ 0.5%≤ 0.2%Karl Fischer Titration (USP <921>)
Identification Conforms to structureConforms to structureIR, NMR
Residue on Ignition Not typically specified≤ 0.1%USP <281>
Heavy Metals Not typically specified≤ 10 ppmUSP <231>

Expert Insights: The primary differentiator between grades is the purity level, which directly impacts the concentration of process-related impurities and by-products. For early-stage research and non-critical applications, a standard grade may be sufficient. However, for drug development, GMP-regulated processes, and applications where impurities could interfere with downstream reactions or biological assays, a high-purity grade is essential. The presence of a "Residue on Ignition" or "Heavy Metals" specification often indicates a grade that has been manufactured and tested with pharmaceutical applications in mind.

Analytical Characterization: A Multi-Faceted Approach to Quality Control

A comprehensive analysis of this compound relies on a combination of techniques to determine its identity, purity, and the presence of any impurities. The following sections detail the experimental protocols for the key analytical methods.

Workflow for Comprehensive Analysis of this compound

CCA_Analysis_Workflow Figure 1: Comprehensive Analytical Workflow for this compound cluster_0 Sample Receipt and Initial Assessment cluster_1 Core Quality Control Tests cluster_2 Purity and Impurity Profiling cluster_3 Final Report Generation Sample Commercial CCA Sample Appearance Visual Appearance and Physical State Assessment Sample->Appearance Solubility Solubility Testing (e.g., in water, organic solvents) Appearance->Solubility Assay Assay by Acid-Base Titration Solubility->Assay Water Water Content by Karl Fischer Titration Solubility->Water Identity Identification by FTIR Spectroscopy Solubility->Identity CoA_Gen Certificate of Analysis Generation Assay->CoA_Gen Water->CoA_Gen GC_MS Purity and Volatile Impurities by GC-MS (with derivatization) Identity->GC_MS HPLC Purity and Non-Volatile Impurities by HPLC-UV/MS Identity->HPLC qNMR Quantitative Purity and Structural Confirmation by qNMR Identity->qNMR GC_MS->CoA_Gen HPLC->CoA_Gen qNMR->CoA_Gen

Caption: A comprehensive workflow for the analysis of commercial this compound.

Assay by Acid-Base Titration

This classic method provides a rapid and accurate determination of the total acid content.

Principle: The carboxylic acid group of CCA is neutralized by a standardized solution of a strong base, typically sodium hydroxide. The endpoint is determined potentiometrically or with a colorimetric indicator.

Experimental Protocol:

  • Titrant Standardization: Prepare a 0.1 M sodium hydroxide solution and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP), according to USP <541>.

  • Sample Preparation: Accurately weigh approximately 500 mg of this compound into a 250 mL beaker and dissolve in 50 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol and water, neutralized to the endpoint indicator).

  • Titration: Add a few drops of phenolphthalein indicator and titrate with the standardized 0.1 M sodium hydroxide solution until a persistent pink color is observed. Alternatively, use a potentiometric titrator and determine the endpoint as the point of maximum inflection of the titration curve.

  • Calculation:

    Where:

    • V = Volume of NaOH solution consumed (in L)

    • M = Molarity of the standardized NaOH solution

    • E = Equivalent weight of this compound (128.17 g/mol )

    • W = Weight of the sample (in g)

Causality Behind Experimental Choices: The use of a mixed solvent system (ethanol/water) is to ensure the solubility of the relatively nonpolar CCA while maintaining a suitable medium for the aqueous titrant. Standardization of the titrant is critical for accuracy, as the concentration of NaOH solutions can change over time due to absorption of atmospheric CO2.[4][5][6]

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

Principle: Due to the low volatility and polar nature of carboxylic acids, derivatization is often necessary to improve their chromatographic behavior.[7][8] The most common approach is silylation, which replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.

Experimental Protocol:

  • Sample Preparation (Derivatization): a. Accurately weigh about 10 mg of the CCA sample into a 2 mL autosampler vial. b. Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile). c. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Cap the vial and heat at 70 °C for 30 minutes. e. Cool to room temperature before analysis.

  • GC-MS Parameters:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless or with a suitable split ratio)

    • Oven Program: Initial temperature 70 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • MS Ionization: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

Data Interpretation: The purity of the CCA is determined by the area percent of the main peak corresponding to the TMS-derivatized CCA. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting their fragmentation patterns.

Common Potential Impurities:

  • Unreacted Benzoic Acid: From the hydrogenation synthesis route.[9]

  • Cyclohexene-1-carboxylic acid: A potential byproduct of certain synthesis pathways.[10]

  • Isomers: Positional isomers if substituted starting materials are used.[10]

  • Solvent Residues: From the manufacturing and purification processes.

Purity and Non-Volatile Impurities by High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile impurities and for quantifying the main component without derivatization.

Principle: Reversed-phase HPLC separates compounds based on their polarity. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a nonpolar stationary phase (e.g., C18).[11][12]

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). Filter and degas the mobile phase.

  • Standard and Sample Preparation: a. Prepare a stock solution of this compound reference standard at approximately 1 mg/mL in the mobile phase. b. Prepare the sample solution at the same concentration.

  • HPLC Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

System Suitability: Before sample analysis, ensure the chromatographic system meets the criteria outlined in USP <621>, including plate number, tailing factor, and reproducibility.[13][14][15]

Water Content by Karl Fischer Titration

This is the gold standard for determining the water content in a sample.

Principle: The Karl Fischer reaction is a quantitative chemical reaction between water, iodine, sulfur dioxide, a base, and an alcohol. The endpoint is detected potentiometrically when an excess of iodine is present.

Experimental Protocol (Volumetric Method):

  • Apparatus: Use a calibrated Karl Fischer titrator.

  • Reagent Preparation: Use commercially available Karl Fischer reagents.

  • Titrator Conditioning: Add the solvent to the titration vessel and titrate to a dry endpoint to remove any residual moisture.

  • Sample Analysis: a. Accurately weigh a suitable amount of the CCA sample (to consume a reasonable volume of titrant) and add it to the conditioned titration vessel. b. Start the titration. The instrument will automatically stop at the endpoint.

  • Calculation: The instrument software will calculate the water content, typically as a percentage.

Causality Behind Experimental Choices: For a weakly acidic compound like CCA, standard Karl Fischer reagents are suitable.[16] If solubility is an issue, a co-solvent like chloroform or a long-chain alcohol can be added to the titration vessel.[16]

Comparison with Alternatives

The choice of a carboxylic acid in a synthesis or formulation is often dictated by its physicochemical properties, such as acidity (pKa), lipophilicity (logP), and steric bulk.

Compound Structure pKa Key Differentiating Properties Potential Applications/Considerations
This compound C₆H₁₁COOH~4.9Saturated cycloaliphatic ring; moderately lipophilic.Pharmaceutical intermediate, fragrance component. The saturated ring is generally stable to oxidation.
Benzoic Acid C₆H₅COOH~4.2Aromatic ring; more acidic due to resonance stabilization of the conjugate base.Food preservative, pharmaceutical intermediate. The aromatic ring can be a site for further functionalization.
Cyclopentanecarboxylic Acid C₅H₉COOH~4.99Smaller cycloaliphatic ring; slightly less lipophilic than CCA.Used in the synthesis of pharmaceuticals and agrochemicals.[17][18]
Naphthenic Acids Complex MixtureVariableA complex mixture of cycloaliphatic and aliphatic carboxylic acids derived from petroleum.[19]Corrosion inhibitors, wood preservatives, and in the extraction of rare earth metals.[20][21] Not suitable for pharmaceutical applications due to their complex and variable composition.
Cyclohexaneacetic Acid C₆H₁₁CH₂COOH~4.8Methylene spacer between the ring and carboxyl group increases flexibility and reduces steric hindrance near the carboxyl group.[22]The spacer alters the spatial relationship between the ring and the acid, which can be critical in designing molecules to fit into specific biological binding sites.[22]

Expert Insights: The choice between this compound and benzoic acid is a classic example of balancing acidity and reactivity. Benzoic acid is a stronger acid, which can be advantageous in certain salt formation or catalytic processes.[1] However, the cyclohexyl group of CCA provides a more three-dimensional and flexible scaffold, which can be beneficial in drug design for optimizing interactions with protein binding pockets. Naphthenic acids, while structurally related, are complex mixtures and are generally not suitable for applications requiring high purity and batch-to-batch consistency, such as in drug development.[13][19]

Conclusion

The thorough analytical characterization of commercial this compound is a prerequisite for its successful application in research, development, and manufacturing. A multi-technique approach, including titration, chromatography (GC and HPLC), and Karl Fischer analysis, is necessary to establish a complete quality profile, encompassing assay, impurity levels, and water content. By understanding the nuances of these analytical methods and the typical specifications of different commercial grades, scientists can make informed decisions, ensuring the quality and reliability of their work. The principles and protocols outlined in this guide serve as a robust framework for the comprehensive evaluation of this critical chemical building block, ultimately contributing to the integrity and success of scientific endeavors.

References

A Comparative Guide to Quantifying Cyclohexanecarboxylic Acid Purity: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Critical Need for Purity in Cyclohexanecarboxylic Acid

This compound (CCA) is a versatile saturated monocarboxylic acid serving as a crucial intermediate in diverse fields.[1][2] In the pharmaceutical industry, it is a foundational building block for synthesizing active pharmaceutical ingredients (APIs), including certain antispasmodic and anti-inflammatory agents.[2] Its derivatives are also integral to the production of high-performance polymers like Nylon-6, paint and varnish driers, and even as flavoring agents in the food industry.[1][3]

Given its wide-ranging applications, the purity of this compound is not merely a quality metric but a critical parameter that dictates the safety, efficacy, and performance of the final product. Impurities, whether they are unreacted starting materials (such as benzoic acid), by-products, or residual solvents, can have significant consequences. In a pharmaceutical context, such impurities could alter the API's therapeutic window or introduce toxicity. Therefore, robust and reliable analytical methods for quantifying purity are paramount.

This guide provides an in-depth comparison of the classical, yet powerful, acid-base titration method with modern, high-specificity chromatographic techniques—namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate methodology for their specific needs.

Section 1: The Gold Standard Revisited: Purity by Acid-Base Titration

Acid-base titration is a cornerstone of quantitative chemical analysis, determining the concentration of an acidic substance by neutralizing it with a standard solution of a base of known concentration.[3][4] For a carboxylic acid like CCA, this method offers a direct measure of the total acidic content, which is a strong and often sufficient proxy for purity, especially when the impurity profile is well-understood.

The Chemistry of Neutralization

The assay is based on the straightforward stoichiometric reaction between this compound (a weak acid) and a strong base, typically sodium hydroxide (NaOH):

C₆H₁₁COOH + NaOH → C₆H₁₁COONa + H₂O

The reaction proceeds to completion, allowing for precise quantification.[5] The equivalence point, where the moles of base added are stoichiometrically equal to the moles of acid initially present, is the critical measurement.[3]

Method Validation: The Pillar of Trustworthiness

A titration protocol is only as reliable as its validation. Following principles outlined in authoritative guidelines like the United States Pharmacopeia (USP) General Chapter <1225> and the International Council for Harmonisation (ICH) Q2(R1), key validation parameters must be established.[6][7][8]

  • Titrant Standardization: The accuracy of the result is directly dependent on the precise concentration of the titrant (e.g., 0.1 N NaOH). This concentration must be verified against a primary standard, such as potassium hydrogen phthalate (KHP), which is a stable, non-hygroscopic solid of high purity.[9] This step mitigates errors from titrant preparation or degradation over time.[6][7]

  • Specificity: Specificity is the ability to measure the analyte accurately in the presence of other components.[6] For titration, this means demonstrating that no other acidic or basic impurities are present in significant quantities to interfere with the neutralization of CCA. If acidic impurities are suspected, titration's specificity is limited, and a complementary method may be necessary.[10]

  • Accuracy & Precision: Accuracy is determined by analyzing a sample of known purity and comparing the experimental result to the true value.[6][8] Precision, evaluated as repeatability (intra-assay) and intermediate precision (inter-assay), is assessed by performing multiple titrations and calculating the relative standard deviation (RSD), which should be exceptionally low for this robust method.[6][7]

Experimental Protocol 1: Potentiometric Titration for this compound Assay

This protocol describes a potentiometric titration, which uses a pH electrode to monitor the reaction. This approach is generally preferred over colorimetric indicators for its higher precision and objectivity in endpoint determination.

1. Materials and Reagents:

  • This compound (CCA) sample

  • Sodium Hydroxide (NaOH), 0.1 N volumetric solution

  • Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 110°C for 2 hours

  • Ethanol, reagent grade (or a 1:1 mixture of ethanol and water)

  • Deionized water, boiled and cooled to remove dissolved CO₂

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a Class A 50 mL burette

  • Analytical balance (readable to 0.1 mg)

  • Magnetic stirrer and stir bar

2. Standardization of 0.1 N Sodium Hydroxide Titrant: a. Accurately weigh approximately 0.4 g of dried KHP into a 250 mL beaker. Record the exact weight. b. Dissolve the KHP in approximately 75 mL of boiled, cooled deionized water. c. Immerse the pH electrode in the solution and begin gentle stirring. d. Titrate with the 0.1 N NaOH solution to the potentiometric endpoint (the point of maximum inflection in the pH curve, typically around pH 8.6). e. Record the volume of NaOH consumed. f. Calculate the exact normality (N) of the NaOH solution: N = (Weight of KHP in g) / (Volume of NaOH in L × 204.22 g/mol ) g. Perform this standardization in triplicate. The RSD should be ≤ 0.2%.

3. Assay of this compound: a. Accurately weigh approximately 0.3 g of the CCA sample into a 150 mL beaker. Record the exact weight. b. Dissolve the sample in 50 mL of ethanol (or ethanol/water mixture). CCA has limited water solubility, so an organic or aqueous-organic solvent is necessary.[1] Ethanol is a common choice for dissolving organic acids prior to titration.[9] c. Immerse the pH electrode and begin gentle stirring. d. Titrate with the standardized 0.1 N NaOH solution to the potentiometric endpoint. e. Record the volume (V) of standardized NaOH consumed.

4. Calculation of Purity: a. Calculate the purity of this compound using the following formula: % Purity = (V × N × 128.17 × 100) / (Weight of Sample in mg) Where:

  • V = Volume of NaOH titrant in mL
  • N = Normality of standardized NaOH titrant
  • 128.17 = Molecular weight of this compound ( g/mol )[1]

Diagram: Titration Workflow

The following diagram illustrates the logical flow of the titration process, emphasizing the self-validating nature of the protocol through titrant standardization.

TitrationWorkflow Figure 1: Workflow for Purity Determination by Titration cluster_0 Titrant Standardization cluster_1 Sample Assay prep_khp 1. Accurately weigh primary standard (KHP) dissolve_khp 2. Dissolve KHP in CO2-free water prep_khp->dissolve_khp titrate_khp 3. Titrate with 0.1 N NaOH to potentiometric endpoint dissolve_khp->titrate_khp calc_norm 4. Calculate exact Normality (N) of NaOH titrate_khp->calc_norm prep_cca 5. Accurately weigh CCA sample titrate_cca 7. Titrate with standardized NaOH to endpoint calc_norm->titrate_cca Use Standardized N dissolve_cca 6. Dissolve CCA in Ethanol/Water calc_purity 8. Calculate % Purity titrate_cca->calc_purity end_report Report Purity calc_purity->end_report start Start start->prep_khp

Caption: Workflow for this compound purity determination by titration.

Section 2: High-Specificity Alternatives: Chromatographic Methods

While titration is excellent for determining total acidity, it cannot distinguish between the target analyte and other acidic impurities. For a more detailed purity profile, chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[11] For CCA, a reversed-phase HPLC method is typically employed.

  • Principle: The sample is dissolved in a solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase (e.g., acetonitrile and water with an acid modifier like phosphoric acid to suppress ionization) is pumped through the column. Nonpolar compounds interact more with the stationary phase and elute later, while more polar compounds elute earlier.

  • Detection: A UV detector is commonly used, as the carboxylic acid group has a weak chromophore detectable at low wavelengths (e.g., 210 nm).

  • Quantification: Purity is determined by the "area percent" method, where the peak area of CCA is compared to the total area of all observed peaks. For higher accuracy, an external standard calibration can be used.[12]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. Since carboxylic acids have low volatility and can interact with the column, they are often derivatized before analysis.

  • Principle: The CCA sample is first converted into a more volatile ester derivative (e.g., a methyl or silyl ester). The derivatized sample is injected into a heated column where it is vaporized. An inert carrier gas (e.g., helium) carries the components through the column. Separation occurs based on the compounds' boiling points and interactions with the stationary phase.[13]

  • Detection: A Flame Ionization Detector (FID) is typically used, which offers high sensitivity for organic compounds.[8][14]

  • Quantification: Similar to HPLC, purity is calculated using the area percent of the derivatized CCA peak relative to the total peak area.[15] A study on the determination of CCA in wine utilized gas chromatography-mass spectrometry (GC-MS) after derivatization, demonstrating the method's high sensitivity with detection limits in the ng/L range.[16]

Experimental Protocol 2: Purity by HPLC-UV

1. Materials and Reagents:

  • This compound (CCA) sample and reference standard

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphoric Acid, reagent grade

  • HPLC system with UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (e.g., 50:50:0.1 v/v/v). The pH should be adjusted to be at least 2 pH units below the pKa of CCA (~4.8) to ensure it is in its non-ionized form.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Procedure: a. Standard Preparation: Prepare a stock solution of CCA reference standard at approximately 1 mg/mL in the mobile phase. b. Sample Preparation: Prepare the CCA sample at the same concentration (1 mg/mL) in the mobile phase. c. Analysis: Inject the standard and sample solutions into the HPLC system. d. Calculation: Calculate the purity using the area percent method: % Purity = (Area of CCA Peak / Total Area of All Peaks) × 100

Comparative Analysis: Choosing the Right Method

The choice between titration, HPLC, and GC depends on the specific requirements of the analysis, including the need for impurity identification, sample throughput, and available instrumentation.

Parameter Acid-Base Titration High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Neutralization of total acidic contentDifferential partitioning between liquid and solid phasesDifferential partitioning between gas and solid phases
Specificity Low; measures total acidity. Cannot distinguish between different acids.High; separates CCA from most impurities.Very High; excellent separation of volatile impurities.
Typical Purity Result > 99.5% (Assumes no other acidic impurities)> 99.8% (by area %)> 99.8% (by area %)
Precision (%RSD) Excellent (< 0.2%)Very Good (< 1.0%)Very Good (< 1.5%)
Sensitivity Moderate (mg level)High (µg to ng level)Very High (ng to pg level)
Impurity Profiling Not possibleGood for non-volatile/polar impuritiesExcellent for volatile/semi-volatile impurities
Sample Throughput HighModerateModerate (derivatization adds time)
Cost & Complexity Low cost, simple instrumentationHigh cost, complex instrumentationHigh cost, complex instrumentation, requires derivatization
Best Suited For Routine QC of known-purity material, assay of raw materialPurity testing, stability studies, identification of non-volatile impuritiesAnalysis of residual solvents, volatile impurities, high-sensitivity trace analysis

Note: The typical purity results and precision values are illustrative and depend on the specific sample and validated method parameters.

Conclusion and Recommendations

For routine quality control and assay of bulk this compound, where the impurity profile is well-characterized and known to be free of other acidic components, acid-base titration is an exceptionally accurate, precise, and cost-effective method. Its simplicity and high throughput make it ideal for manufacturing environments. The self-validating nature of the method, anchored by the standardization of the titrant against a primary standard, ensures trustworthy and reproducible results.

When a detailed understanding of the impurity profile is required, or when unknown impurities are suspected, chromatographic methods are superior.

  • HPLC-UV is the method of choice for identifying and quantifying non-volatile or thermally labile impurities. It is a cornerstone of method development, stability testing, and in-depth quality assessment in pharmaceutical applications.

  • GC-FID , particularly after derivatization, offers unparalleled resolution for volatile impurities, such as residual solvents or by-products from synthesis. It is the preferred method when these types of contaminants are of primary concern.

Ultimately, a comprehensive quality control strategy may employ titration for routine batch release assays while utilizing HPLC and/or GC for initial method validation, stability studies, and investigation of out-of-spec batches. This tiered approach leverages the strengths of each technique, ensuring the highest level of quality and safety for all applications of this compound.

References

A Senior Application Scientist's Guide to Method Validation for Cyclohexanecarboxylic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of cyclohexanecarboxylic acid (CHCA) in complex biological and environmental matrices. As a molecule of interest in pharmaceutical development, food science, and environmental monitoring, the accurate determination of CHCA is paramount.[1][2][3] This document moves beyond simple procedural outlines to explain the causality behind experimental choices, ensuring that the described protocols are inherently self-validating systems grounded in established regulatory standards.

We will explore the nuances of sample preparation, compare the industry-standard chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)—and provide a comprehensive framework for method validation in accordance with international guidelines.

The Analytical Challenge: Understanding CHCA in Complex Matrices

This compound (C₆H₁₁CO₂H) is a saturated carboxylic acid found as a human metabolite, a microbial degradation product, and a component in various industrial applications.[2][3] Its analysis in matrices such as plasma, urine, or food products is complicated by its physicochemical properties and the presence of endogenous interferents.[4][5] Key challenges include:

  • High Polarity & Water Solubility: Makes extraction from aqueous biological fluids challenging and leads to poor retention on traditional reversed-phase liquid chromatography columns.[6][7]

  • Low Volatility: Prevents direct analysis by Gas Chromatography (GC) without a derivatization step to increase volatility.[8][9]

  • Lack of a Strong Chromophore: Limits the utility of UV-Vis detection, necessitating more sensitive and specific techniques like mass spectrometry.[4]

  • Matrix Effects: Co-eluting components in complex samples can suppress or enhance the ionization of CHCA in a mass spectrometer, leading to inaccurate quantification.[10]

Addressing these challenges requires a carefully considered analytical strategy, from sample preparation to final detection.

A Comparative Analysis of Core Methodologies

The two predominant techniques for the trace-level quantification of CHCA are GC-MS and LC-MS/MS. The choice between them is often dictated by sample complexity, required sensitivity, available instrumentation, and throughput needs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic resolution for volatile compounds.[11] However, for non-volatile analytes like CHCA, a chemical derivatization step is mandatory.

  • The Rationale for Derivatization: The primary goal is to convert the polar carboxylic acid group into a less polar, more volatile ester. This transformation is crucial for allowing the analyte to partition into the gas phase and travel through the GC column.[8][9][12] A common and effective agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which creates a PFB-ester. Analysis is then typically performed using negative chemical ionization (NCI-MS), which provides exceptional sensitivity for electrophilic derivatives like PFB-esters.[9]

  • Advantages:

    • High sensitivity, often reaching low ng/L levels.[9]

    • Excellent chromatographic separation.

    • Robust and well-established technique.

  • Disadvantages:

    • Requires an additional, time-consuming derivatization step.

    • Potential for incomplete derivatization, affecting accuracy and precision.

    • Lower sample throughput compared to modern LC-MS methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the workhorse of modern bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.

  • The Chromatographic Challenge: As a polar compound, CHCA is poorly retained on standard C18 reversed-phase columns. This can lead to elution near the solvent front, where significant matrix-induced ion suppression can occur. Strategies to overcome this include using alternative column chemistries (e.g., embedded polar groups) or employing Hydrophilic Interaction Liquid Chromatography (HILIC).

  • The Detection Advantage: Using electrospray ionization (ESI) in negative mode, the carboxylic acid group of CHCA is readily deprotonated to form the [M-H]⁻ ion, allowing for sensitive and specific detection using Multiple Reaction Monitoring (MRM).[4] While derivatization is not required for volatility, it can be used to improve chromatographic retention and ionization efficiency, for instance, by reacting CHCA with agents like 3-nitrophenylhydrazine (3-NPH).[6][7]

  • Advantages:

    • High throughput and amenability to automation.

    • Direct analysis of the native compound is often possible.

    • High specificity from tandem mass spectrometry (MS/MS).

  • Disadvantages:

    • More susceptible to matrix effects than GC-MS.

    • Requires careful chromatographic development to ensure retention.

    • Instrumentation can be more expensive.

Foundational Step: Robust Sample Preparation

The goal of sample preparation is to isolate CHCA from the complex matrix, remove interferences, and concentrate the analyte to a level suitable for detection.[10][11]

  • Solid-Phase Extraction (SPE): This is the preferred technique for achieving the cleanest extracts and highest recoveries.[8][9] For CHCA, a mixed-mode polymer-based sorbent (e.g., Oasis MAX or HLB) is ideal. These sorbents provide both reversed-phase and ion-exchange retention mechanisms, allowing for a rigorous wash protocol that removes a wide range of interferences.

  • Liquid-Liquid Extraction (LLE): A classic technique that partitions the analyte between two immiscible solvents.[5] For CHCA, this typically involves acidifying the aqueous sample to protonate the carboxylic acid group (making it less polar) and then extracting it into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. While simple, LLE is more labor-intensive and can be prone to emulsion formation.

  • Protein Precipitation (PPT): Primarily used for plasma or serum samples, this method involves adding a water-miscible organic solvent (e.g., acetonitrile) to denature and precipitate proteins.[8] It is a fast and simple "dilute-and-shoot" approach but provides the least effective cleanup, often resulting in significant matrix effects.

The Core of Reliability: Bioanalytical Method Validation

A validated method provides documented evidence that the procedure is suitable for its intended purpose. The framework for validation is rigorously defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with recent harmonization efforts under the International Council for Harmonisation (ICH) M10 guideline.[13][14][15]

The following diagram outlines the logical workflow for a comprehensive method validation.

G cluster_dev Method Development cluster_val Full Validation cluster_app In-Study Application Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity CalCurve Calibration Curve (LLOQ, ULOQ) Selectivity->CalCurve Accuracy Accuracy & Precision (Intra- & Inter-batch) CalCurve->Accuracy Recovery Recovery & Matrix Effect Accuracy->Recovery Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Recovery->Stability Routine Routine Sample Analysis (Calibration Standards & QCs) Stability->Routine Validation Complete ISR Incurred Sample Reanalysis (ISR) Routine->ISR Verifies Reproducibility

Caption: Logical workflow for bioanalytical method validation.

Key Validation Parameters & Acceptance Criteria

The following table summarizes the essential validation parameters and typical acceptance criteria as stipulated by the FDA and EMA guidelines.[16][17]

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure that the method can differentiate the analyte from endogenous matrix components and other interferences.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix samples.
Calibration Curve To demonstrate the relationship between instrument response and known analyte concentrations.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of mean test results to the true concentration.Mean concentration at each QC level (low, mid, high) should be within ±15% of the nominal value.
Precision The closeness of agreement among a series of measurements. Expressed as %CV or %RSD.The %CV should not exceed 15% for each QC level (low, mid, high).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Matrix Effect To assess the suppression or enhancement of ionization by co-eluting matrix components.The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible. Not required to be 100%, but consistency is key.
Stability To evaluate the chemical stability of the analyte in the biological matrix under various conditions.Mean concentrations of stability samples must be within ±15% of the mean concentration of freshly prepared comparison samples.

Detailed Experimental Protocols

The following protocols represent robust, validated approaches for the determination of CHCA.

Protocol 1: LC-MS/MS Analysis of CHCA in Human Plasma

This method is ideal for clinical and preclinical studies requiring high throughput and specificity.

G cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis start Plasma Sample (100 µL) + Internal Standard condition Condition SPE Plate (Methanol, then Water) load Load Sample condition->load wash1 Wash 1: 5% Methanol (Removes polar interferences) load->wash1 wash2 Wash 2: 20% Acetonitrile (Removes less polar interferences) wash1->wash2 elute Elute: 5% Formic Acid in Acetonitrile/Methanol wash2->elute dry Evaporate & Reconstitute elute->dry inject Inject onto C18 Column dry->inject gradient Gradient Elution (Water/Acetonitrile with Formic Acid) inject->gradient detect Detect via ESI- MS/MS (MRM Transition: m/z 127 -> 83) gradient->detect G cluster_prep Sample Preparation (SPE) cluster_deriv Derivatization cluster_analysis_gc GC-MS Analysis start_gc Wine Sample (1 mL) + Internal Standard spe_gc Solid-Phase Extraction (Oasis HLB Cartridge) start_gc->spe_gc elute_gc Elute with Ethyl Acetate spe_gc->elute_gc deriv_agent Add PFBBr & Catalyst (K₂CO₃) elute_gc->deriv_agent incubate Incubate at Room Temp (30 min) deriv_agent->incubate inject_gc Inject onto DB-5ms Column incubate->inject_gc temp_prog Oven Temperature Program inject_gc->temp_prog detect_gc Detect via NCI-MS temp_prog->detect_gc

References

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. Cyclohexanecarboxylic acid (CCA), a key building block in pharmaceuticals and other fine chemicals, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the three most common purification techniques for CCA: recrystallization, distillation, and chromatography. We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present comparative data to guide you in selecting the optimal technique for your specific needs.

Introduction to this compound and the Imperative of Purification

This compound (C₆H₁₁COOH) is a saturated monocarboxylic acid. It is a colorless solid or oil with a melting point of approximately 29-32°C and a boiling point of 232-233°C.[1][2] It is typically synthesized via the hydrogenation of benzoic acid.[3][4] This synthetic route can lead to impurities such as unreacted benzoic acid, partially hydrogenated intermediates, and byproducts like toluene and methyl cyclohexane from over-reduction.[5][6][7] The presence of these impurities can interfere with downstream reactions, making effective purification a critical step.

This guide will benchmark the following purification techniques:

  • Recrystallization: A classic and widely used technique for purifying solid compounds.

  • Vacuum Distillation: Ideal for separating compounds with different boiling points.

  • Chromatography: A powerful technique for achieving very high purity, particularly for complex mixtures.

To provide a clear comparison, we will consider a hypothetical crude sample of this compound with a purity of 95% and the following impurity profile:

  • This compound: 95.0%

  • Benzoic Acid: 3.5%

  • Cyclohexylmethanol: 1.0%

  • Toluene: 0.5%

Recrystallization: The Art of Crystal Perfection

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[8] The principle is to dissolve the impure compound in a hot solvent to create a saturated solution, and then allow the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[5]

Causality Behind Experimental Choices

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.

  • Dissolve the impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For this compound, both single and mixed solvent systems can be effective. Water is a potential solvent due to the temperature-dependent solubility of CCA. Non-polar solvents like hexane can also be used, leveraging the non-polar cyclohexane ring.[9] Mixed solvent systems, such as hexane-ethyl acetate, offer fine-tuned solubility characteristics.[10]

Experimental Protocol: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of crude this compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hexane until the solution becomes slightly turbid. If turbidity persists, add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this initial cooling phase.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of CCA.

Visualization of the Recrystallization Workflow

G start Start: Crude CCA dissolve Dissolve in hot ethyl acetate start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_hexane Add hot hexane to turbidity hot_filtration->add_hexane cool_rt Slowly cool to room temperature add_hexane->cool_rt ice_bath Cool in ice bath cool_rt->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with cold hexane filter->wash impurities Impurities in mother liquor filter->impurities Separate dry Dry crystals wash->dry end End: Purified CCA dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Vacuum Distillation: Separating by Volatility

Distillation separates components of a liquid mixture based on differences in their boiling points.[11] Since this compound has a high boiling point (232-233°C), performing the distillation under reduced pressure (vacuum distillation) is necessary to prevent decomposition at high temperatures.[12][13] This technique is particularly effective for removing non-volatile impurities and those with significantly different boiling points.

Causality Behind Experimental Choices

The key to successful vacuum distillation is achieving a stable, low pressure. This lowers the boiling points of the components, allowing for distillation at a more moderate temperature.[14] The efficiency of the separation depends on the difference in boiling points of the components at the operating pressure and the efficiency of the distillation column. For impurities with boiling points close to that of CCA, a fractional distillation column with packing material is recommended to enhance separation.[15]

Experimental Protocol: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum.

  • Charge the Flask: Place 10 g of crude this compound and a magnetic stir bar into the distillation flask.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system. A typical pressure for this distillation is around 10-20 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the different fractions as they distill. The first fraction will likely contain lower-boiling impurities like toluene. The main fraction will be the purified this compound. Higher-boiling impurities will remain in the distillation flask.

  • Monitoring: Monitor the temperature at the still head and the pressure throughout the distillation. The boiling point of CCA will be significantly lower under vacuum.

  • Termination: Once the main fraction has been collected, stop the heating and allow the apparatus to cool before slowly releasing the vacuum.

Visualization of the Vacuum Distillation Workflow

G start Start: Crude CCA in distillation flask apply_vacuum Apply Vacuum (10-20 mmHg) start->apply_vacuum heat Gently heat apply_vacuum->heat fraction1 Collect Fraction 1 (Low-boiling impurities) heat->fraction1 residue Residue (High-boiling impurities) fraction2 Collect Main Fraction (Purified CCA) fraction1->fraction2 end End: Purified CCA fraction2->end

Caption: Workflow for the purification of this compound by vacuum distillation.

Chromatography: The Pinnacle of Purity

Chromatography is a powerful separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[16] For the purification of this compound, flash column chromatography is a practical and efficient preparative method. High-performance liquid chromatography (HPLC) can be used for both analytical purity determination and preparative-scale purification.[17][18]

Causality Behind Experimental Choices

In normal-phase flash chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).[15] The components of the mixture are separated based on their polarity. More polar compounds, like the carboxylic acids, will have a stronger interaction with the silica gel and will elute later than less polar compounds. The composition of the mobile phase can be adjusted (gradient elution) to effectively separate compounds with a wide range of polarities.

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve 1 g of crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried, sample-adsorbed silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will sequentially elute the components from the column. A typical gradient might be from 95:5 to 80:20 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization of the Flash Chromatography Workflow

G start Start: Crude CCA load_column Load sample onto silica gel column start->load_column elute_nonpolar Elute with non-polar mobile phase load_column->elute_nonpolar elute_polar Increase mobile phase polarity elute_nonpolar->elute_polar collect_fractions Collect fractions elute_polar->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis impurities_eluted Impurities eluted in separate fractions collect_fractions->impurities_eluted Separate combine_pure Combine pure fractions tlc_analysis->combine_pure evaporate Evaporate solvent combine_pure->evaporate end End: Purified CCA evaporate->end

Caption: Workflow for the purification of this compound by flash chromatography.

Comparative Analysis of Purification Techniques

To provide a clear and objective comparison, the following table summarizes the expected outcomes of each purification technique when applied to our hypothetical 10 g crude sample of this compound (95% purity).

ParameterRecrystallizationVacuum DistillationFlash Chromatography
Principle of Separation Differential SolubilityDifferential Boiling PointsDifferential Partitioning
Typical Purity Achieved 98.5 - 99.5%98.0 - 99.0%> 99.8%
Expected Yield 75 - 90%85 - 95%70 - 85%
Effective for Removing Insoluble impurities, compounds with different solubility profilesNon-volatile and volatile impurities with significantly different boiling pointsA wide range of impurities, including those with similar physical properties
Pros Simple, cost-effective, scalableGood for large quantities, effective for removing non-volatile residuesHigh purity achievable, applicable to complex mixtures
Cons Yield can be moderate, may not remove impurities with similar solubilityRequires specialized equipment, potential for thermal decompositionMore complex, time-consuming, requires larger solvent volumes
Post-Purification Analysis of this compound

The purity of the final product should always be verified by an appropriate analytical method. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are both excellent techniques for this purpose.[1][19][20]

  • GC-MS: Provides high resolution and definitive identification of volatile impurities. Derivatization of the carboxylic acid to its methyl ester may be necessary for optimal analysis.[2][21]

  • HPLC: A versatile technique that can be used to analyze the purity of CCA and quantify any non-volatile or thermally labile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier is a common setup.[17]

Conclusion and Recommendations

The choice of the optimal purification technique for this compound depends on the desired final purity, the scale of the purification, and the nature of the impurities present.

  • For general-purpose use and moderate scales, recrystallization offers a good balance of simplicity, cost-effectiveness, and achievable purity.

  • For large-scale purification where the primary impurities are non-volatile or have significantly different boiling points, vacuum distillation is an excellent choice, often providing high yields.

  • When the highest possible purity is required, particularly for pharmaceutical applications or for removing impurities with very similar properties, flash chromatography is the most powerful technique, albeit at the cost of complexity and solvent consumption.

By understanding the principles and practical considerations of each of these techniques, researchers can make informed decisions to achieve the desired purity of this compound for their specific applications, ensuring the integrity and success of their scientific endeavors.

References

Safety Operating Guide

Navigating the Disposal of Cyclohexanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling compounds like cyclohexanecarboxylic acid requires a thorough understanding of its properties and the established protocols for its safe disposal. This guide provides a comprehensive, step-by-step approach to managing this compound waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Understanding the Hazard Profile of this compound

Before any disposal procedures are initiated, it is imperative to recognize the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed

  • Causes skin irritation [1][2][3][4][5]

  • Causes serious eye damage/irritation [1][2][3][4][5]

  • May cause respiratory irritation [1][2][4][5]

These hazards dictate the need for stringent safety measures during handling and disposal to prevent accidental exposure. The product is chemically stable under standard ambient conditions.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE). This is a non-negotiable first line of defense against the chemical's irritant properties.

Essential PPE includes:

  • Eye and Face Protection: Wear safety glasses with side shields or goggles. In situations with a higher risk of splashing, a face shield is also recommended[2][6].

  • Skin Protection: Chemical-resistant gloves are mandatory. Nitrile or natural rubber gloves are suitable options. Always inspect gloves for any signs of degradation or perforation before use. A lab coat or appropriate chemical-resistant clothing should be worn to prevent skin contact[2][7].

  • Respiratory Protection: In cases of insufficient ventilation or when dusts are generated, a NIOSH/MSHA-approved respirator is required[2][7].

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation[1][2][8][9]. Eyewash stations and safety showers must be readily accessible in the immediate work area[2][5].

Disposal Procedures: A Step-by-Step Guide

The cardinal rule for the disposal of this compound is to adhere to all federal, state, and local regulations[7]. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles[6]. The primary and accepted method of disposal is through a licensed hazardous waste disposal company[6].

Waste Segregation and Containerization

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.

  • Step 1: Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a material compatible with the chemical.

  • Step 2: Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound". The label should also include the date when the first particle of waste was added.

  • Step 3: Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department. Incompatible materials to avoid include strong oxidizing agents and strong bases[7].

Managing Small Spills

In the event of a small spill in a laboratory setting, the following steps should be taken:

  • Step 1: Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation to the extent possible.

  • Step 2: Absorb the Spill: For liquid spills, use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain and absorb the chemical[1]. For solid spills, carefully sweep up the material to avoid generating dust[3][7].

  • Step 3: Collect and Containerize: Place the absorbed material or swept solids into the designated hazardous waste container.

  • Step 4: Decontaminate the Area: Clean the affected area thoroughly.

  • Step 5: Dispose of Contaminated Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be placed in the hazardous waste container.

Disposal of Bulk Quantities

For larger quantities of this compound waste, direct disposal through a licensed hazardous waste facility is the safest and most compliant option[8].

  • Step 1: Secure Containment: Ensure the bulk waste is stored in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible substances[7].

  • Step 2: Arrange for Pickup: Contact your institution's EHS department to arrange for the collection of the hazardous waste. They will have established procedures and certified vendors for the transportation and disposal of chemical waste.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_spill Small Spill (<100g) assess_quantity->small_spill Small Quantity bulk_waste Bulk Waste (≥100g) assess_quantity->bulk_waste Large Quantity spill_procedure Follow Small Spill Procedure: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect in Labeled Container 4. Decontaminate Area small_spill->spill_procedure bulk_procedure Follow Bulk Waste Procedure: 1. Ensure Secure Containment 2. Store in Designated Area 3. Contact EHS for Pickup bulk_waste->bulk_procedure final_disposal Dispose via Licensed Hazardous Waste Facility spill_procedure->final_disposal bulk_procedure->final_disposal

Caption: Decision workflow for this compound disposal.

Environmental Considerations

While specific environmental fate and transport data for this compound are not extensively detailed in the provided resources, the general principle of preventing environmental release is paramount. The product should not be allowed to enter drains or waterways[1]. The ecological impact of carboxylic acids can include changes in the pH of aquatic environments, which can be harmful to aquatic life. Therefore, all disposal methods must ensure complete containment and proper treatment by a certified facility.

Emergency Procedures

In the case of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. If skin irritation occurs, seek medical attention[1][2].

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell[1][4].

Always have the Safety Data Sheet (SDS) available when seeking medical attention.

Conclusion

The responsible disposal of this compound is a multi-faceted process that prioritizes safety, regulatory compliance, and environmental protection. By adhering to the principles of proper hazard assessment, consistent use of personal protective equipment, and the implementation of established disposal protocols, laboratory professionals can effectively manage this chemical waste stream. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

Navigating the Safe Handling of Cyclohexanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Emergency Procedures

For the diligent researcher, scientist, and drug development professional, the mastery of chemical safety is not merely a procedural formality but a cornerstone of scientific integrity and innovation. Cyclohexanecarboxylic acid, a versatile building block in organic synthesis, demands a thorough understanding of its handling requirements to ensure a safe and productive laboratory environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of informed decision-making for the use of this compound.

Understanding the Hazard Profile of this compound

This compound is classified as a hazardous substance, and a comprehensive understanding of its potential risks is the first line of defense. The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Damage: The most significant risk is the potential for serious, and possibly permanent, eye damage upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][3][4]

  • Harmful if Swallowed: While the acute oral toxicity is categorized as moderate, ingestion is harmful.

It is crucial to recognize that the physical form of the acid (solid or liquid) can influence the potential routes of exposure.[1] At room temperature, it can exist as a low-melting solid, which can become a liquid with slight warming, increasing the risk of splashes.[5]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shield.Due to the risk of serious eye damage, standard safety glasses are insufficient.[1][5] A face shield should be worn when there is a significant risk of splashing.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin irritation, gloves must be worn.[3][5] It is essential to check the breakthrough time and permeation rate of the specific glove material against the chemical.
Body Laboratory coat or chemical-resistant apron.A lab coat provides a barrier against accidental skin contact.[1][5] For larger quantities or tasks with a higher splash potential, a chemical-resistant apron is recommended.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary.Engineering controls such as a chemical fume hood are the preferred method for minimizing inhalation exposure.[1][4][5] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge should be used.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol is critical for minimizing the risk of exposure and ensuring the well-being of all laboratory personnel.

Engineering Controls and Pre-Handling Preparations
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][5]

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[3][6]

  • Material Safety Data Sheet (MSDS): Review the MSDS for this compound before commencing any work. The MSDS provides comprehensive information on hazards, handling, storage, and emergency procedures.

  • Container Inspection: Before use, inspect the container for any signs of damage or leaks.

Handling Procedure
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Dispensing: When transferring the chemical, do so carefully to avoid generating dust or splashes.[5] Use appropriate tools such as a spatula for solids or a pipette for liquids.

  • Heating: If heating is required, do so in a controlled manner using a heating mantle or water bath. Avoid direct flames.

  • Housekeeping: Maintain a clean and organized workspace. Clean up any minor spills immediately, following the procedures outlined in the spill management plan.

Emergency Response and Disposal Plan

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of an accidental exposure or spill.

Emergency Procedures
Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][5] Seek immediate medical attention.[1][2][3]
Skin Contact Remove contaminated clothing and shoes.[1][5] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[5] Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2][5] Seek immediate medical attention.[1][2]
Spill Management
  • Evacuate: In the event of a large spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[1][3] For solid spills, carefully sweep up the material to avoid generating dust.[4][5]

  • Collect and Dispose: Place the absorbed or swept-up material into a suitable, labeled container for disposal.[5][8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[5] Do not dispose of this chemical down the drain.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Framework cluster_assessment Task Assessment cluster_ppe PPE Selection start Start: Handling This compound task_scale Scale of Operation? start->task_scale splash_potential Potential for Splash? task_scale->splash_potential Small Scale task_scale->splash_potential Large Scale ppe_level_1 Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat splash_potential->ppe_level_1 Low ppe_level_2 Enhanced PPE: - Chemical Goggles - Face Shield - Chemical-Resistant Gloves - Chemical-Resistant Apron splash_potential->ppe_level_2 High respirator Add Respirator if: - Poor Ventilation - Dust Generation ppe_level_1->respirator ppe_level_2->respirator

Caption: Decision workflow for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.